molecular formula C5H13NO6S4 B1206489 Thiosultap CAS No. 98968-92-4

Thiosultap

Cat. No.: B1206489
CAS No.: 98968-92-4
M. Wt: 311.4 g/mol
InChI Key: PYNKFIVDSJSNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiosultap is a nereistoxin analogue insecticide that is 2-(dimethylamino)propane-1,3-dithiol with both sulfhydryls bearing sulfate groups. It is a conjugate acid of a this compound(1-).

Properties

CAS No.

98968-92-4

Molecular Formula

C5H13NO6S4

Molecular Weight

311.4 g/mol

IUPAC Name

2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane

InChI

InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12)

InChI Key

PYNKFIVDSJSNGL-UHFFFAOYSA-N

SMILES

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O

Canonical SMILES

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O

Other CAS No.

98968-92-4

Related CAS

29547-00-0 (mono-hydrochloride salt)
52207-48-4 (di-hydrochloride salt)

Synonyms

2-dimethylamino-1,3-bisthiosulfopropane
2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane
ammonium dimethyl-2-(propano-1,3-dithiosulfate)
dimehypo
DMAPDT
monosultap
S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester
S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt
S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt
sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate)

Origin of Product

United States

Foundational & Exploratory

The Metabolic Fate of Thiosultap in Lepidopteran Pests: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a member of the nereistoxin-analogue insecticides, has been a valuable tool in the management of various lepidopteran pests. Its efficacy is intrinsically linked to its biochemical transformation within the insect body. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in lepidopteran pests, drawing upon established principles of insecticide toxicology and metabolism of related compounds. Due to a notable scarcity of publicly available quantitative data specifically for this compound in lepidopteran species, this guide synthesizes current knowledge, proposes a putative metabolic pathway, and outlines detailed experimental protocols for its investigation. The quantitative data presented in the tables are illustrative and intended to serve as a template for future research.

Core Biochemical Pathway: Bioactivation and Detoxification

The metabolism of this compound in lepidopteran pests can be conceptualized as a two-phase process: bioactivation, where the parent compound is converted into its more toxic form, and detoxification, where the toxic metabolite is further metabolized into less harmful, excretable compounds.

Phase I: Bioactivation - Conversion to Nereistoxin

This compound is a pro-insecticide, meaning it is not the primary toxic agent itself. Upon entering the insect's body, it undergoes metabolic conversion to nereistoxin (NTX), a potent neurotoxin. This bioactivation is a critical step for its insecticidal activity. The proposed mechanism involves the cleavage of the thiosulfate groups, likely through a combination of enzymatic and non-enzymatic hydrolysis, followed by oxidation to form the cyclic disulfide structure of nereistoxin.

The primary enzyme families implicated in the initial phase of insecticide metabolism are the Cytochrome P450 monooxygenases (CYPs), which are highly expressed in the midgut and fat bodies of lepidopteran larvae.

Phase II: Detoxification of Nereistoxin

Once formed, nereistoxin exerts its toxic effect by blocking nicotinic acetylcholine receptors (nAChRs) in the central nervous system of the insect, leading to paralysis and death. However, lepidopteran pests have evolved detoxification mechanisms to counteract the effects of such xenobiotics. The detoxification of nereistoxin likely involves several pathways:

  • N-demethylation: The removal of one or both methyl groups from the nitrogen atom of nereistoxin, a reaction often catalyzed by CYPs, would reduce its binding affinity to the nAChR.

  • S-oxidation: Oxidation of the sulfur atoms in the dithiolane ring can lead to the formation of nereistoxin monoxide, a less toxic metabolite.

  • Conjugation: The metabolites from the above reactions, now possessing more polar functional groups, can be conjugated with endogenous molecules such as glutathione (GSH) by Glutathione S-transferases (GSTs) or with sugars by UDP-glucosyltransferases (UGTs). These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the insect's body.

Quantitative Data on this compound Metabolism

Table 1: Hypothetical Kinetic Parameters for Key Metabolic Enzymes in Spodoptera exigua

Enzyme/ReactionSubstrateKm (µM)Vmax (nmol/min/mg protein)
CYP-mediated this compound cleavageThis compound255.0
Nereistoxin N-demethylase (CYP)Nereistoxin152.5
Nereistoxin S-oxidase (CYP)Nereistoxin301.8
Glutathione S-transferaseN-demethyl-nereistoxin5010.0

Table 2: Illustrative Metabolite Profile in Plutella xylostella Larvae 24 hours Post-Treatment with this compound (1 µ g/larva )

MetaboliteTissue Concentration (ng/g)Hemolymph Concentration (ng/mL)
This compound5010
Nereistoxin25080
N-demethyl-nereistoxin8025
Nereistoxin Monoxide4515
Glutathione Conjugates12040

Experimental Protocols

To elucidate the biochemical pathway of this compound metabolism, a series of in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for such investigations.

In Vitro Metabolism using Insect Microsomes

This protocol is designed to identify the primary metabolites of this compound and to assess the role of cytochrome P450 enzymes.

a. Preparation of Microsomes from Lepidopteran Tissues (e.g., Midgut and Fat Body):

  • Dissect midguts and fat bodies from late-instar larvae (e.g., Spodoptera exigua) on ice.

  • Homogenize the tissues in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and 20% glycerol).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant, and resuspend the microsomal pellet in the homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

b. Microsomal Incubation Assay:

  • Prepare incubation mixtures in microcentrifuge tubes containing:

    • Microsomal protein (e.g., 0.5 mg/mL)

    • This compound (e.g., 10 µM)

    • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

    • Phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.

  • Incubate the mixtures at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant for metabolites using LC-MS/MS.

In Vivo Metabolism and Metabolite Profiling

This protocol outlines the procedure for studying the metabolism of this compound in live lepidopteran larvae.

a. Dosing and Sample Collection:

  • Topically apply a known dose of this compound (dissolved in a suitable solvent like acetone) to the dorsal thorax of late-instar larvae.

  • At various time points post-application (e.g., 2, 8, 24 hours), collect whole larvae, hemolymph, and specific tissues (midgut, fat body).

  • Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.

b. Sample Preparation for LC-MS/MS Analysis:

  • For whole larvae or tissues, homogenize in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v).

  • For hemolymph, precipitate proteins by adding three volumes of cold acetonitrile.

  • Centrifuge the homogenates/hemolymph samples to pellet debris and proteins.

  • Concentrate the supernatant under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol details the analytical method for the separation and quantification of this compound and its metabolites.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Develop a multiple reaction monitoring (MRM) method for each analyte (this compound, nereistoxin, and putative metabolites) by optimizing precursor and product ions and collision energies.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biochemical pathway and experimental workflows.

Thiosultap_Metabolism cluster_Phase1 Phase I: Bioactivation & Initial Detoxification cluster_Phase2 Phase II: Conjugation This compound This compound Nereistoxin Nereistoxin (Active Toxin) This compound->Nereistoxin Hydrolysis & Oxidation (CYP450s) N_demethyl_NTX N-demethyl-nereistoxin Nereistoxin->N_demethyl_NTX N-demethylation (CYP450s) NTX_monoxide Nereistoxin Monoxide Nereistoxin->NTX_monoxide S-oxidation (CYP450s) GSH_conjugate Glutathione Conjugate N_demethyl_NTX->GSH_conjugate GSTs Sugar_conjugate Sugar Conjugate NTX_monoxide->Sugar_conjugate UGTs Excretion Excretion GSH_conjugate->Excretion Sugar_conjugate->Excretion

Caption: Proposed metabolic pathway of this compound in lepidopteran pests.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Tissue_dissection Tissue Dissection (Midgut, Fat Body) Microsome_prep Microsome Preparation Tissue_dissection->Microsome_prep Incubation Incubation with this compound & NADPH Microsome_prep->Incubation Metabolite_extraction1 Metabolite Extraction Incubation->Metabolite_extraction1 LCMS_analysis LC-MS/MS Analysis (Quantification & Identification) Metabolite_extraction1->LCMS_analysis Dosing Topical Application of this compound to Larvae Sample_collection Sample Collection (Hemolymph, Tissues) Dosing->Sample_collection Metabolite_extraction2 Metabolite Extraction Sample_collection->Metabolite_extraction2 Metabolite_extraction2->LCMS_analysis

Synthesis and Structural Elucidation of Thiosultap Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Thiosultap and its derivatives. This compound, a nereistoxin analogue, is a significant insecticide whose derivatives are widely used in agriculture.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for synthesis and a thorough examination of the analytical techniques required for unambiguous structural confirmation. Key topics include the primary synthetic pathways, detailed experimental protocols, and the application of mass spectrometry, NMR spectroscopy, and X-ray crystallography in the structural analysis of these organosulfur compounds.

Introduction to this compound and its Derivatives

This compound is an insecticide whose chemical structure is S,S′-[2-(dimethylamino)propane-1,3-diyl] bis(hydrogen sulfurothioate).[1] It acts as a nereistoxin analogue, effectively controlling a range of agricultural pests.[1][2][3] The parent compound, this compound, is an acid that is typically converted into more stable and usable salt forms for commercial applications. The most common derivatives include:

  • This compound-monosodium: A monosodium salt of the parent acid.

  • This compound-disodium: The disodium salt, also known commercially as Bisultap or Dimehypo.[2][4]

  • This compound-diammonium: The diammonium salt derivative.[1]

These derivatives maintain the core insecticidal activity of the parent molecule while improving properties such as solubility and stability.

cluster_this compound This compound Core Structure cluster_derivatives Common Salt Derivatives A This compound (Parent Acid) C₅H₁₃NO₆S₄ B This compound-monosodium A->B Forms C This compound-disodium (Bisultap) A->C Forms D This compound-diammonium A->D Forms

Caption: Logical relationship between this compound parent acid and its common salt derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily revolves around the formation of S-thiosulfate groups from a corresponding dithiol precursor. The commercial production of this compound-disodium serves as a representative example of this class of synthesis.

Core Synthetic Strategy

The most direct method for synthesizing this compound-disodium involves the reaction of 2-dimethylamino-1,3-propanedithiol with sodium thiosulfate in an aqueous medium.[5] This reaction is a type of nucleophilic substitution where the thiol groups attack the thiosulfate, leading to the formation of the stable S-thiosulfuric acid ester salt, commonly known as a Bunte salt.[5][6] The reaction is typically performed under controlled temperature and pH to prevent hydrolysis and other side reactions.

Start Starting Materials SM1 2-Dimethylamino-1,3-propanedithiol SM2 Sodium Thiosulfate (Na₂S₂O₃) Proc1 Reaction Step Aqueous solution, controlled temp. SM1->Proc1 SM2->Proc1 Proc2 Work-up (e.g., Quenching, Extraction) Proc1->Proc2 Reaction Mixture Proc3 Purification (e.g., Recrystallization) Proc2->Proc3 Crude Product End Final Product Product This compound-disodium Proc3->Product

Caption: General experimental workflow for the synthesis of this compound-disodium.

Experimental Protocol: Synthesis of this compound-disodium

This protocol is a generalized representation based on established methods for synthesizing Bunte salts and thiosulfate esters.[5][7]

Materials and Reagents:

  • 2-dimethylamino-1,3-propanedithiol

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Methanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • A solution of sodium thiosulfate pentahydrate (2.1 molar equivalents) is prepared in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • The solution is cooled to 0-5 °C using an ice-salt bath.

  • 2-dimethylamino-1,3-propanedithiol (1.0 molar equivalent) is dissolved in a minimal amount of methanol and added dropwise to the cold, stirred thiosulfate solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is stirred vigorously for an additional 2-3 hours, allowing it to slowly warm to room temperature.

  • The reaction progress can be monitored using an appropriate technique, such as TLC or LC-MS, to check for the disappearance of the starting dithiol.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Work-up and Purification:

  • The crude solid is redissolved in a minimum amount of hot water.

  • The product is precipitated by the addition of a water-miscible organic solvent, such as methanol or ethanol, and cooled.

  • The resulting crystalline solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield pure this compound-disodium.

Structural Elucidation Methodologies

A combination of modern analytical techniques is essential for the complete and unambiguous structural confirmation of synthesized this compound derivatives.

G cluster_input Sample Preparation cluster_analysis Analytical Techniques cluster_output Confirmation A Synthesized Compound (Purified) B Mass Spectrometry (MS/MS) - Molecular Weight - Fragmentation A->B Analysis C NMR Spectroscopy (¹H, ¹³C) - C-H Framework A->C Analysis D Crystallization A->D If Crystalline F Confirmed Molecular Structure B->F Data Integration C->F Data Integration E X-ray Crystallography - 3D Structure D->E E->F Data Integration

Caption: Integrated workflow for the structural elucidation of this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

A key diagnostic feature for thiosulfate-containing compounds is observed during tandem mass spectrometry (MS/MS). These molecules undergo a characteristic neutral loss of sulfur trioxide (SO₃), corresponding to a mass difference of approximately 79.957 Da.[8] This specific fragmentation pattern is a powerful indicator for the presence of the -S-SO₃H moiety and is invaluable for identifying these derivatives in complex mixtures or confirming their synthesis.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For a this compound derivative, one would expect to see signals corresponding to the N-methyl protons, the methine proton (CH), and the methylene protons (CH₂).

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule, confirming the carbon skeleton. These spectra, when analyzed together, allow for a complete assignment of the molecule's covalent structure.[10][11][12]

X-ray Crystallography

For derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[13][14][15][16] This technique determines the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and stereochemistry, thereby serving as the ultimate proof of structure.

Data Presentation and Analysis

Proper documentation and presentation of analytical data are crucial for reproducibility and validation in scientific research.

Table of Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative this compound derivative.

Technique Expected Signal / Value Interpretation
HRMS (ESI-) [M-2Na+2H]²⁻ calc: 311.9865Confirms the elemental composition C₅H₁₃NO₆S₄.
MS/MS Fragment ion at [M-SO₃]Characteristic loss of sulfur trioxide (80 Da), confirming the thiosulfate group.[8]
¹H NMR (D₂O) δ ~2.8 ppm (s, 6H)Two equivalent N-methyl (N(CH₃)₂) groups.
δ ~3.2-3.5 ppm (m, 4H)Methylene protons adjacent to sulfur (-CH₂-S-).
δ ~3.6-3.8 ppm (m, 1H)Methine proton adjacent to the dimethylamino group (-CH(N-)).
¹³C NMR (D₂O) δ ~45 ppmN-methyl carbons.
δ ~35 ppmMethylene carbons.
δ ~65 ppmMethine carbon.
Table of Synthesis and Purity Data

This table provides an example format for presenting quantitative results from the synthesis of various thiosulfonate derivatives, based on data for analogous compounds.[10]

Derivative Name Synthesis Method Yield (%) Purity (HPLC, %) Reference
This compound-disodiumAqueous Thiol-Thiosulfate Reaction>90%>98%[5]
1-(Hexyldisulfanyl)-4-methoxybenzeneDisulfide Synthesis85%N/A[10]
Thiosulfinate Derivative 13b Disulfide Oxidation78%>95%[10]
Thiol Derivative 26 Deprotection of Tritylthiol80%>95%[11]

References

The Enigmatic Fate of Thiosultap in Soil: A Review of Nereistoxin Analogue Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental transformation and degradation of thiosultap in terrestrial ecosystems remains a significant knowledge gap in environmental chemistry and toxicology. As a pro-insecticide, this compound's environmental impact is intrinsically linked to its transformation into the active insecticidal compound, nereistoxin. This technical guide synthesizes the available scientific information on the environmental fate of this compound and related nereistoxin-analogue insecticides, providing insights for researchers, scientists, and drug development professionals. Due to the limited direct data on this compound, this guide draws parallels from studies on similar compounds like cartap and thiocyclam, which also degrade to nereistoxin.

Introduction to this compound and its Transformation

This compound, available as this compound-disodium or this compound-monosodium, belongs to the nereistoxin-analogue class of insecticides. These compounds are structurally related to nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. In the environment, pro-insecticides like this compound are converted to nereistoxin, which is the primary agent responsible for their insecticidal activity.[1] Therefore, understanding the environmental fate of this compound necessitates a thorough examination of the degradation and transformation of nereistoxin in soil.

Environmental Degradation Pathways

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The initial and most critical step is the transformation of this compound into nereistoxin. Subsequently, nereistoxin undergoes further degradation. While a complete and detailed degradation pathway for this compound and nereistoxin in soil is not yet fully elucidated in publicly available literature, a generalized pathway can be proposed based on the metabolism of related compounds.

The primary degradation processes include:

  • Hydrolysis: Cleavage of chemical bonds by the action of water.

  • Soil Metabolism (Aerobic and Anaerobic): Transformation of the compound by soil microorganisms.

  • Photolysis: Degradation due to exposure to sunlight on the soil surface.

The ultimate fate of these degradation processes is the mineralization of the organic structure to carbon dioxide, water, and inorganic ions.

Thiosultap_Degradation_Pathway This compound This compound Nereistoxin Nereistoxin This compound->Nereistoxin Hydrolysis & Microbial Action Intermediates Intermediate Metabolites Nereistoxin->Intermediates Oxidation, Ring Cleavage Mineralization CO2 + H2O + Inorganic Ions Intermediates->Mineralization Microbial Degradation

Generalized degradation pathway of this compound in soil.

Quantitative Data on Degradation

Quantitative data on the degradation kinetics of this compound in soil, such as its half-life (DT50), are scarce in the scientific literature. However, studies on related nereistoxin-analogue insecticides provide some indication of their persistence.

CompoundMatrixHalf-life (DT50)ConditionsReference
Thiocyclam Tomato< 15 daysField Study[2]
Nereistoxin Tomato> 60 daysField Study (as metabolite of Thiocyclam)[2]
Monosultap Tomato and Soil< 2 daysNot SpecifiedNot Specified
Cartap SoilRelatively stableLaboratory Study[3]

Note: This table summarizes the limited available data and should be interpreted with caution as degradation rates are highly dependent on specific environmental conditions.

Experimental Protocols for Soil Degradation Studies

Standardized protocols are crucial for assessing the environmental fate of pesticides in soil. The following outlines a typical experimental design for an aerobic soil metabolism study, based on international guidelines such as OECD 307 and US EPA OPPTS 835.4100.[1][4][5][6]

Soil Collection and Preparation
  • Soil Selection: Representative agricultural soils should be used, characterized by their texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

  • Collection: Topsoil (e.g., 0-20 cm depth) is typically collected from areas with no recent history of pesticide application.

  • Preparation: The soil is sieved (e.g., 2 mm mesh) to remove large debris and stones and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

Experimental Setup
  • Test Substance: Radiolabeled ([14C]) this compound is often used to facilitate the tracking of its degradation and the formation of metabolites and non-extractable residues.

  • Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the trapping of volatile organic compounds and 14CO2.

  • Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) for analysis.

Analytical Methodology
  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to isolate the parent compound and its degradation products.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[7][8][9]

  • Non-extractable Residues: The soil is further processed to determine the amount of radioactivity bound to the soil matrix.

  • Mineralization: The amount of 14CO2 trapped is quantified to determine the extent of mineralization.

Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Soil_Sieving Sieving & Moisture Adjustment Soil_Collection->Soil_Sieving Application Application of Radiolabeled this compound Soil_Sieving->Application Incubation Aerobic Incubation (Dark, 20°C) Application->Incubation Volatiles Trapping of Volatiles & CO2 Incubation->Volatiles Sampling Time-course Sampling Incubation->Sampling Mineralization_Analysis Mineralization (14CO2) Analysis Volatiles->Mineralization_Analysis Extraction Solvent Extraction Sampling->Extraction HPLC_LCMS HPLC / LC-MS Analysis Extraction->HPLC_LCMS NER Non-extractable Residue Analysis Extraction->NER

Typical workflow for an aerobic soil metabolism study.

Conclusion and Future Research Directions

The environmental fate of this compound in soil is a critical area that requires further investigation. While it is understood that this compound transforms into nereistoxin, there is a significant lack of quantitative data on the degradation kinetics of both the parent compound and its primary metabolite in various soil types and conditions. Future research should focus on:

  • Conducting comprehensive soil degradation studies following international guidelines (e.g., OECD 307) to determine the DT50 of this compound and nereistoxin under a range of aerobic and anaerobic conditions.

  • Elucidating the complete degradation pathway of nereistoxin in soil, including the identification of intermediate metabolites and the assessment of their potential environmental impact.

  • Investigating the influence of soil properties (e.g., pH, organic matter content, microbial community composition) on the degradation rates of this compound and nereistoxin.

A more thorough understanding of the environmental fate of this compound is essential for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

Toxicological Profile of Thiosultap on Non-Target Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiosultap, a member of the nereistoxin analogue class of insecticides, is utilized in agriculture for the control of various insect pests.[1] As with many agricultural chemicals, there is a potential for this compound to enter aquatic ecosystems through runoff, spray drift, or leaching, raising concerns about its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound on these organisms, addressing acute and chronic toxicity, mechanisms of action, and potential for oxidative stress. Due to a scarcity of publicly available data specifically for this compound, this guide incorporates data from its close structural and functional analogues, Cartap and Thiocyclam, to provide a representative toxicological assessment. All three compounds are known to break down into the active neurotoxin, nereistoxin.[1][2]

Acute and Chronic Toxicity Data

Acute Toxicity to Aquatic Invertebrates

The acute toxicity of nereistoxin analogues to aquatic invertebrates is a key indicator of their potential environmental impact. The following table summarizes the available 48-hour and 96-hour median effective concentration (EC50) values for Daphnia magna, a standard model organism in aquatic toxicology.

CompoundSpeciesExposure DurationEC50Reference
Cartap HydrochlorideDaphnia magna96 hours91.0 µg/L[3]
ThiocyclamDaphnia magna48 hours2.01 mg/L[4]
Acute Toxicity to Fish

The acute toxicity of these insecticides to fish species is summarized below, with 96-hour median lethal concentration (LC50) values presented for several species.

CompoundSpeciesExposure DurationLC50Reference
Cartap HydrochlorideCirrhinus mrigala96 hours0.376 mg/L (static)[5]
Cartap HydrochlorideCirrhinus mrigala96 hours0.339 mg/L (flow-through)[5]
Cartap HydrochlorideLabeo rohita96 hours0.3851 mg/L (static)[6]
Cartap HydrochlorideLabeo rohita96 hours0.2732 mg/L (flow-through)[6]
ThiocyclamOncorhynchus mykiss (Rainbow Trout)96 hours0.04 mg/L[4]
ThiocyclamDanio rerio (Zebra Fish)96 hours0.08 mg/L[4]
Toxicity to Aquatic Plants (Algae)

There is a notable lack of publicly available data on the toxicity of this compound and its common analogues to aquatic plants such as algae. Standard tests, such as the OECD 201 guideline, are used to determine the effects on algal growth, with endpoints like the No-Observed-Effect Concentration (NOEC) and EC50 for growth rate inhibition. The absence of this data represents a significant gap in the environmental risk assessment for this class of insecticides.

Experimental Protocols

The toxicological data presented for the analogues of this compound are typically generated following standardized international guidelines. The most relevant are the OECD Guidelines for the Testing of Chemicals.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[5][7]

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), Fathead Minnow (Pimephales promelas), and Common Carp (Cyprinus carpio).[7]

  • Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[5] At least five concentrations in a geometric series are typically used.[5]

  • Test Duration: 96 hours.[5][7]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[5] Behavioral and morphological changes are also noted.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated with 95% confidence limits.[7]

G cluster_setup Test Setup cluster_exposure Exposure Phase (96 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Test Substance (e.g., this compound) ConcentrationSeries Geometric Series of Test Concentrations TestSubstance->ConcentrationSeries DilutionWater Dilution Water DilutionWater->ConcentrationSeries TestOrganisms Fish Species (e.g., Rainbow Trout) Exposure Static, Semi-Static, or Flow-Through System TestOrganisms->Exposure ConcentrationSeries->Exposure Control Control Group (No Test Substance) Control->Exposure Mortality Record Mortalities at 24, 48, 72, 96h Exposure->Mortality Behavior Observe Behavioral and Morphological Changes Exposure->Behavior LC50 Calculate LC50 and 95% Confidence Limits Mortality->LC50

Experimental workflow for a fish acute toxicity test (OECD 203).
Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.[3][8]

  • Test Organism: Daphnia magna, neonates aged less than 24 hours.[3][8]

  • Exposure Conditions: Daphnids are exposed to a series of at least five concentrations of the test substance in a static system.[3]

  • Test Duration: 48 hours.[3][8]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[3][8]

  • Data Analysis: The EC50 for immobilization is calculated at 48 hours.[8]

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.[9][10]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[10]

  • Exposure Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous light.[9][10]

  • Test Duration: Typically 72 hours.[9][10]

  • Observations: Algal growth is measured periodically by cell counts or other measures of biomass (e.g., fluorescence).[10]

  • Data Analysis: The test determines the ECx (e.g., EC50) for growth rate inhibition and the NOEC.[11]

Mechanism of Action: Neurotoxicity

This compound and its analogues are known to act as neurotoxins.[1][2] Their primary mode of action is the blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] This mechanism is also relevant for non-target aquatic organisms, particularly invertebrates and fish, which possess nAChRs.[12]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Nereistoxin, the active metabolite of this compound, Cartap, and Thiocyclam, is a non-competitive antagonist of nAChRs.[2][9] In a normal physiological state, the neurotransmitter acetylcholine (ACh) binds to nAChRs, which are ligand-gated ion channels. This binding causes the channel to open, allowing an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and propagation of the nerve signal.[13]

Nereistoxin binds to a site within the ion channel of the nAChR, physically blocking the flow of ions even when acetylcholine is bound to the receptor.[2] This prevents depolarization of the postsynaptic membrane, thereby disrupting nerve signal transmission. The result is paralysis and, at sufficient concentrations, death.[2]

G cluster_normal Normal Synaptic Transmission cluster_this compound Action of this compound (Nereistoxin) ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Opens Ion_Influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Nerve Signal Propagation Depolarization->Signal This compound This compound Nereistoxin Nereistoxin (Active Metabolite) This compound->Nereistoxin Metabolizes to nAChR_blocked nAChR (Blocked) Nereistoxin->nAChR_blocked Blocks Channel No_Influx Cation Influx Blocked nAChR_blocked->No_Influx No_Depolarization No Depolarization No_Influx->No_Depolarization Signal_Blocked Signal Transmission Blocked No_Depolarization->Signal_Blocked

Signaling pathway of nAChR antagonism by this compound (Nereistoxin).

Potential for Oxidative Stress

While direct studies on this compound-induced oxidative stress in aquatic organisms are lacking, it is a known phenomenon that many pesticides can cause oxidative stress in fish and other aquatic life.[14][15] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.[14]

General Pathway of Pesticide-Induced Oxidative Stress

Exposure to pesticides can lead to an overproduction of ROS through various mechanisms, including the disruption of mitochondrial electron transport and the metabolism of the pesticide by cytochrome P450 enzymes.[15][16] This increase in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[16]

Organisms possess an antioxidant defense system to counteract ROS. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH).[16] Prolonged or high-level exposure to pesticides can overwhelm this defense system, leading to oxidative damage and subsequent physiological impairments, including reduced growth, reproductive issues, and immunosuppression.[17]

G cluster_exposure Exposure cluster_ros ROS Production cluster_damage Oxidative Damage cluster_defense Antioxidant Defense Pesticide Pesticide (e.g., this compound) Mitochondria Mitochondrial Disruption Pesticide->Mitochondria CYP450 CYP450 Metabolism Pesticide->CYP450 ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS CYP450->ROS Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA SOD_CAT SOD, CAT ROS->SOD_CAT Counteracted by GPx_GSH GPx, GSH ROS->GPx_GSH Counteracted by Detox Detoxification SOD_CAT->Detox GPx_GSH->Detox

General pathway of pesticide-induced oxidative stress in aquatic organisms.

Analytical Methodologies

The determination of this compound and its metabolites in environmental samples is crucial for accurate exposure and risk assessment. Analytical methods typically involve chromatographic techniques coupled with mass spectrometry.

  • Sample Preparation: Extraction from water or biological matrices often involves liquid-liquid extraction or solid-phase extraction (SPE). For nereistoxin analogues, an acidic extraction medium is often employed.[18]

  • Derivatization: In some gas chromatography (GC) methods, this compound and its analogues are converted to nereistoxin under alkaline conditions to improve volatility and detectability.[19]

  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the direct analysis of this compound and its metabolites.[18] Gas chromatography-mass spectrometry (GC-MS) can also be used, often after a derivatization step.[20]

Conclusion

The toxicological profile of this compound on non-target aquatic organisms, inferred from data on its analogues Cartap and Thiocyclam, indicates a high to moderate level of acute toxicity to fish and aquatic invertebrates. A significant data gap exists regarding its effects on aquatic plants. The primary mechanism of toxicity is neurotoxicity through the blockade of nicotinic acetylcholine receptors. While not directly studied for this compound, the potential for inducing oxidative stress is a relevant concern for this class of pesticides. Standardized experimental protocols are available for assessing the aquatic toxicity of such compounds. Further research specifically on this compound is necessary for a more complete and accurate environmental risk assessment.

References

Chemical properties and stability of Thiosultap-disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Thiosultap-disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound-disodium, a nereistoxin analogue insecticide. The information is compiled to assist researchers, scientists, and professionals in drug development and crop protection in understanding the fundamental characteristics of this compound.

Chemical Identity and Properties

This compound-disodium is the disodium salt of this compound and is used to control various insect pests on crops like rice, vegetables, and fruit trees.[1] It functions as a stomach poison with some contact and systemic action, acting as a nereistoxin analogue to disrupt nerve function in insects, which leads to paralysis and death.[2]

Chemical Structure and Nomenclature
  • IUPAC Name: disodium S,S′-[2-(dimethylamino)propane-1,3-diyl] disulfurothioate[1][2][3]

  • CAS Name: Thiosulfuric acid (H2S2O3), S,S'-[2-(dimethylamino)-1,3-propanediyl] ester, disodium salt[2][3]

  • Common Names and Synonyms: Bisultap, Dimehypo, Disosultap, Molosultap, Sha chong shuang[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound-disodium are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅H₁₁NNa₂O₆S₄[1][2][3][5]
Molecular Weight 355.38 g/mol [2][5]
Physical State White crystalline solid[2]
Melting Point 194-196 °C[4]
CAS Registry Number 52207-48-4[1][2][3]

Synthesis and Formulation

The commercial production of this compound-disodium involves a nucleophilic substitution reaction. The process is outlined in the diagram below.

G cluster_synthesis Logical Workflow for this compound-disodium Synthesis reactant1 2-Dimethylamino-1,3-propanedithiol reaction Nucleophilic Substitution reactant1->reaction reactant2 Disodium Thiosulfate reactant2->reaction conditions Aqueous or Methanol Medium Controlled Temperature conditions->reaction product This compound-disodium reaction->product purification Purification (Crystallisation or Filtration) product->purification

Caption: Commercial synthesis pathway for this compound-disodium.

The synthesis reacts 2-dimethylamino-1,3-propanedithiol with disodium thiosulfate in an aqueous or methanol medium under controlled temperatures to prevent hydrolysis.[2][6] The resulting this compound-disodium is then purified. It is often formulated as water-soluble or granular products for agricultural use.[2][6]

Chemical Stability and Degradation

Understanding the stability of this compound-disodium is critical for its effective application, storage, and environmental fate assessment.

Aqueous Stability

This compound-disodium exhibits limited stability in aqueous solutions. One study demonstrated that in a 100 µg/L aqueous solution, over 80% of the compound degraded within seven days.[7] This suggests that hydrolysis is a significant degradation pathway. The thiosulfate anion is known to react with dilute acids to produce sulfur and sulfur dioxide, indicating that pH is a critical factor in the stability of this compound-disodium.[8]

Thermal and Photolytic Stability

Information on the specific degradation point is limited, but its melting point is around 195 °C.[2] Upon combustion, it produces toxic nitrogen oxide and sulfur oxide gases.[4] While specific photolysis studies on this compound-disodium are not widely available, related compounds undergo photodegradation, which is often influenced by pH.[9][10][11]

Degradation Pathway

This compound-disodium is an analogue of nereistoxin, and a primary degradation pathway involves its conversion to nereistoxin. This is a key consideration in analytical chemistry, where acidic extraction followed by alkalinization is used to facilitate this conversion for detection purposes.[12][13]

G cluster_degradation Conceptual Degradation of this compound-disodium parent This compound-disodium metabolite Nereistoxin parent->metabolite Degradation factors Influencing Factors: - Hydrolysis (Water, pH) - Photolysis (UV Light) - Thermal Stress factors->parent

Caption: Factors influencing the degradation of this compound-disodium.

Experimental Protocols for Analysis

Accurate determination of this compound-disodium residues is essential for regulatory compliance and food safety. Various analytical methods have been developed for different matrices.

General Analytical Workflow

The analysis of this compound-disodium and other nereistoxin-related pesticides often involves extraction, a derivatization step to convert the parent compound to nereistoxin, and subsequent detection by chromatographic methods.[12][13]

G cluster_workflow General Experimental Workflow for Residue Analysis sample Sample Collection (e.g., Palm Oil, Pepper, Plant Foods) extraction Extraction (e.g., Acetonitrile, Dichloromethane) sample->extraction derivatization Derivatization to Nereistoxin (Alkaline Conditions) extraction->derivatization cleanup Cleanup (e.g., Anhydrous MgSO₄) derivatization->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-ECD) cleanup->analysis quant Quantification analysis->quant

Caption: Workflow for the analysis of this compound-disodium residues.

Protocol 1: Analysis in Palm Oil via LC-MS/MS

This method provides a simple and fast determination of this compound-disodium residues.[12][14]

  • Sample Preparation:

    • Weigh 5 grams of melted crude palm oil into a 50 mL polyethylene centrifuge tube.[12]

  • Extraction:

    • Add 5 mL of dichloromethane and mix well.[12]

    • Add 5 mL of water.[12]

    • Vortex the mixture for 2 minutes. Repeat three times, with a 2-minute heating step at 60°C in a water bath between each vortexing step.[12]

  • Instrumental Analysis:

    • Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[12]

    • Mobile Phase: Methanol and a 10 mM ammonium acetate aqueous solution (adjusted to pH 5.0).[12]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.[12]

  • Validation Data:

    • Recoveries: 72% to 103%[12][14]

    • Repeatability (RSD): 4% to 6%[12][14]

    • Limit of Detection (LOD): 2.9 ng/mL[12][14]

    • Limit of Quantification (LOQ): 8.7 ng/mL[12][14]

Protocol 2: Analysis in Plant Foods via GC-ECD

This method is suitable for a range of plant-based foods.[13]

  • Extraction:

    • Extract the sample using a hydrochloric acid solution that contains cysteine hydrochloride. This acidic condition helps in converting this compound-disodium to nereistoxin.[13]

  • Derivatization:

    • The extract is then treated under alkaline conditions to complete the derivatization to nereistoxin.[13]

  • Instrumental Analysis:

    • Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD).[13]

  • Validation Data:

    • Recoveries: 72% to 108%[13]

    • Relative Standard Deviations (RSDs): 0.3% to 14.7%[13]

Protocol 3: Analysis in Pepper via LC-MS/MS

This protocol details a method specific for a complex matrix like pepper.[7]

  • Extraction:

    • Perform an extraction with acetonitrile in an acidic medium using ultrasonic extraction.[7]

  • Cleanup:

    • Follow with a cleanup step using anhydrous MgSO₄.[7]

  • Instrumental Analysis:

    • Technique: Linear Ion Trap Quadrupole LC-MS/MS.[7]

    • Detection Mode: Negative ion mode for this compound-disodium; positive ion mode for its metabolites like thiocyclam and nereistoxin.[7]

  • Validation Data:

    • Recoveries: 58% to 87% at spiking levels of 20 and 200 µg/kg.[7]

    • RSD values: Below 20%.[7]

Conclusion

This compound-disodium is a synthetic insecticide with well-defined chemical properties. Its utility is counterbalanced by its limited stability in aqueous environments, which is a critical factor for its application, formulation, and environmental persistence. The degradation into nereistoxin is a key feature of its chemical behavior and forms the basis of many analytical methods. The detailed protocols provided herein offer robust and validated approaches for the quantification of its residues in various matrices, ensuring safety and regulatory adherence.

References

Thiosultap: A Technical Guide to the Mode of Action of a Nereistoxin Analogue Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thiosultap is a synthetic insecticide belonging to the nereistoxin analogue class. These compounds are structurally related to nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] this compound itself is a pro-insecticide, requiring metabolic conversion to the active neurotoxin, nereistoxin.[1] Its primary mode of action is the non-competitive blockade of the ion channel of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2][3] This action disrupts cholinergic neurotransmission, leading to paralysis and death of the target insect.[4] This technical guide provides an in-depth review of the biochemical and physiological mechanisms of this compound, summarizes available quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its mechanism and relevant experimental workflows.

Core Mechanism of Action

The insecticidal activity of this compound is not direct but relies on its transformation into the potent neurotoxin nereistoxin. The subsequent action of nereistoxin on the primary molecular target defines its toxicological profile.

Metabolic Activation to Nereistoxin

This compound, which exists as a disodium or monosodium salt (e.g., this compound-disodium), is characterized by a linear structure containing two thiosulfate groups.[5][6][7][8] Following application, it is metabolized within the insect or the environment. This process involves the cleavage of the thiosulfate groups and cyclization to form the active compound, nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine).[1] This bioactivation is a critical step for toxicity. All commercialized nereistoxin analogues, including cartap and bensultap, function as propesticides that break down to yield nereistoxin or a similarly toxic dithiol.[1][9]

dot

Caption: Figure 1: Metabolic Activation of this compound.

Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)

The definitive molecular target of nereistoxin is the nicotinic acetylcholine receptor (nAChR), a pentameric ligand-gated ion channel crucial for fast excitatory synaptic transmission in the insect central nervous system.[1][10][11] Upon binding of the neurotransmitter acetylcholine (ACh), the nAChR channel opens, allowing an influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability) which depolarizes the postsynaptic neuron and propagates the nerve impulse. Nereistoxin disrupts this process, leading to a failure of synaptic transmission.[4]

Mode of Inhibition: Non-competitive Channel Block

Unlike neonicotinoid insecticides that act as agonists at the ACh binding site, nereistoxin functions as a non-competitive antagonist.[2][3] Electrophysiological and binding studies have demonstrated that nereistoxin does not compete with ACh for its binding site on the receptor.[2] Instead, it acts as an open channel blocker, physically occluding the ion pore.[3][12] Studies using radiolabeled non-competitive blockers, such as [³H]thienylcyclohexylpiperidine ([³H]TCP), have shown that nereistoxin and its analogue cartap competitively displace binding at this channel site.[9][13] This blockade prevents the flow of ions even when ACh is bound to the receptor, effectively silencing the neuron and causing the characteristic symptoms of paralysis.[4]

dot

Caption: Figure 2: Nereistoxin Action at the Cholinergic Synapse.

Quantitative Efficacy and Receptor Interaction

Quantitative data on the insecticidal activity of this compound specifically is not widely available in public literature.[14][15][16] However, data from its close analogue, cartap, which shares the same active metabolite, can serve as a proxy for understanding the potency of this class of insecticides.

Insecticidal and Ecotoxicological Activity

The lethal concentration 50 (LC₅₀) is a standard measure of the acute toxicity of a substance. It represents the concentration required to kill 50% of a test population over a specific duration.[17] The table below summarizes representative LC₅₀ values for cartap against non-target aquatic organisms, highlighting the ecotoxicological considerations for this chemical class.

CompoundSpeciesLife StageExposureLC₅₀ Value (mg/L)Reference(s)
Cartap HydrochlorideLabeo rohita (Rohu)Fingerling96 h0.273 - 0.385[10]
Cartap HydrochlorideCirrhinus mrigala-96 h0.339 - 0.376[4][18]
CartapOryzias latipes (Medaka)Adult48 h0.354[19]
CartapOryzias latipes (Medaka)Fry48 h0.356[19]
CartapOryzias latipes (Medaka)Embryo48 h1.383[19]
Receptor Binding and Channel Blockade

The inhibitory concentration 50 (IC₅₀) measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. For nereistoxin, this is typically measured via electrophysiology (blockade of ACh-induced currents) or radioligand binding assays (displacement of a channel-binding ligand).

Ligand/ToxinReceptor Type / PreparationAssay TypeMeasured EffectIC₅₀ / Kᵢ ValueReference(s)
NereistoxinChicken α7, α4β2, and Drosophila/chicken hybrid nAChRs expressed in Xenopus oocytesTwo-electrode voltage clampBlock of ACh currentµM range[2]
NereistoxinHoneybee (Apis mellifera) head membranes[³H]TCP competitive bindingDisplacement~ 7 µM (Kᵢ)[9][13]
CartapHoneybee (Apis mellifera) head membranes[³H]TCP competitive bindingDisplacement~ 7 µM (Kᵢ)[9][13]
MecamylamineHuman α3β4 nAChRsWhole-cell patch clampBlock of nicotine current~ 10 µM[20]

Note: Specific IC₅₀ values for nereistoxin are often reported qualitatively in the micromolar range. Mecamylamine, a known nAChR channel blocker, is included for comparison.

Secondary Biochemical Effects

While the primary target of this compound's active metabolite is the nAChR, its interaction with other neural and detoxification systems is relevant for a complete toxicological profile.

Interaction with Acetylcholinesterase (AChE)

Some studies have investigated the effect of nereistoxin analogues on acetylcholinesterase (AChE), the enzyme responsible for degrading acetylcholine in the synapse. While some weak inhibitory activity has been reported, this is not considered the primary mechanism of insecticidal action.[18] The potency of nereistoxin as an nAChR blocker is far greater than its effect on AChE, and its inhibitory action on cholinesterases is insufficient to cause insect mortality.[4]

Metabolic Detoxification Pathways

As with most insecticides, insects can develop resistance to nereistoxin analogues through enhanced metabolic detoxification. The primary enzyme families involved in insecticide metabolism are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE). Studies on cartap have suggested that P450-mediated metabolism can influence its toxicity. For instance, the use of a P450 inhibitor was found to enhance the toxicity of cartap, indicating that P450s may be involved in its detoxification.[9][13]

Key Experimental Protocols

Characterizing the mode of action of nereistoxin analogues involves a suite of electrophysiological and biochemical assays.

Protocol: nAChR Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (e.g., nereistoxin) to the nAChR ion channel site by measuring its ability to displace a radiolabeled non-competitive blocker.

dot

Caption: Figure 3: Workflow for nAChR Competitive Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a crude membrane fraction from the heads of a suitable insect species (e.g., honeybee, cockroach) by homogenization in a buffered solution followed by centrifugation to pellet the membranes.[9]

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled non-competitive blocker (e.g., [³H]TCP), and a range of concentrations of the unlabeled test compound (this compound's metabolite, nereistoxin).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[5]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[2]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate the specific binding at each test compound concentration. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Electrophysiological Analysis of nAChR Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology on isolated insect neurons to directly measure the blocking effect of nereistoxin on nAChR function.

dot

Caption: Figure 4: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Methodology:

  • Cell Preparation: Isolate and culture neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia).

  • Recording Setup: Transfer the cultured neurons to a recording chamber on the stage of an inverted microscope. Use a glass micropipette filled with an appropriate internal solution to form a high-resistance (gigaohm) seal with the membrane of a single neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell mode). Clamp the membrane potential at a holding potential (e.g., -70 mV).[14]

  • Control Response: Using a rapid solution exchange system, apply a short pulse of acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) and record the resulting inward current.

  • Inhibitor Application: Perfuse the recording chamber with a solution containing a known concentration of nereistoxin for a set pre-incubation time (e.g., 2-5 minutes).[14]

  • Test Response: While still in the presence of nereistoxin, apply an identical pulse of ACh and record the inhibited current.

  • Data Analysis: Measure the peak amplitude of the ACh-evoked current before and after nereistoxin application. Calculate the percentage of inhibition. Repeat for a range of nereistoxin concentrations to construct a dose-response curve and determine the IC₅₀ value for the channel block.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to quantify potential secondary effects on AChE activity.[18]

Methodology:

  • Enzyme Preparation: Prepare a homogenate of insect tissue rich in AChE (e.g., insect heads) in a phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, add the enzyme preparation to wells containing a buffer solution and varying concentrations of the test inhibitor (nereistoxin).

  • Pre-incubation: Incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Substrate Addition: Initiate the reaction by adding the substrate acetylthiocholine (ATCI) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

  • Measurement: Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without inhibitor and calculate the IC₅₀ value.

Conclusion

This compound and other nereistoxin analogues represent a distinct class of insecticides targeting the insect nAChR. Their mode of action as pro-insecticides that are metabolically converted to nereistoxin, which then acts as a non-competitive blocker of the nAChR ion channel, differentiates them from other neurotoxic insecticides like neonicotinoids and organophosphates. This unique mechanism makes them valuable in insecticide resistance management strategies. A thorough understanding of their interaction with the nAChR, elucidated through the biochemical and electrophysiological methods detailed herein, is critical for the development of novel, selective, and sustainable pest control agents.

References

Investigating the systemic action of Thiosultap in rice plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a nereistoxin analogue insecticide, is utilized in agriculture for its efficacy against a range of insect pests, particularly in rice cultivation. Its systemic properties, allowing for uptake and translocation within the plant, make it an effective tool for controlling pests that feed on various plant parts. This technical guide provides an in-depth overview of the systemic action of this compound in rice plants, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing key processes. This compound and its related compounds, such as monosultap and bisultap, are pro-insecticides that are metabolized into the active compound, nereistoxin, which acts as a potent neurotoxin to insects by blocking their nicotinic acetylcholine receptors.[1][2]

Data Presentation: Dissipation and Residues of Monosultap in Rice Ecosystems

The following tables summarize quantitative data from a field study on the dissipation of monosultap, a closely related nereistoxin analogue, in a rice-paddy ecosystem. This data provides insights into the persistence and distribution of the insecticide in different environmental compartments and the final residue in the edible part of the rice plant.

Table 1: Half-lives (T1/2) of Monosultap in a Rice Paddy Ecosystem [3]

Environmental CompartmentHalf-life (days)
Paddy Water1.1 - 1.9
Paddy Soil1.4 - 2.1
Rice Plant (whole)1.3 - 2.1

Table 2: Final Residues of Monosultap at Different Pre-Harvest Intervals (PHI) [3]

MatrixResidue at 21-day PHI (mg kg-1)Residue at 30-day PHI (mg kg-1)
Paddy Soil0.01 - 0.060.01 - 0.06
Rice Plant (whole)0.01 - 0.190.01 - 0.19
Husked Rice0.01 - 0.090.01 - 0.09

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's systemic action. Below are representative protocols for the analysis of this compound and its metabolites in rice plant matrices.

Protocol 1: Sample Preparation and Extraction for this compound Residue Analysis

This protocol is based on methods developed for the analysis of nereistoxin-related pesticides in plant foods.[4]

  • Homogenization: A representative sample of rice tissue (e.g., roots, stems, leaves, or grains) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted using an acidic solution containing a reducing agent to maintain the stability of the analyte. A typical extraction solvent is a hydrochloric acid solution containing cysteine hydrochloride.

  • Hydrolysis to Nereistoxin: Since this compound is a pro-insecticide, it is often converted to its active metabolite, nereistoxin, for analytical purposes. This is achieved by adjusting the pH of the extract to alkaline conditions.

  • Liquid-Liquid Partitioning: The extract is then partitioned with an organic solvent (e.g., a mixture of diethyl ether and hexane) to separate the analyte from water-soluble matrix components.

  • Clean-up: The organic phase is further purified using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering compounds.

  • Solvent Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Protocol 2: Instrumental Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for the quantification of this compound residues after conversion to nereistoxin.

  • Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) is used.

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is employed for separation.

  • Temperature Program: A programmed temperature gradient is used to ensure the separation of the target analyte from other components. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injection: A specific volume of the prepared sample is injected into the GC system.

  • Quantification: The concentration of nereistoxin is determined by comparing the peak area of the sample to that of a known concentration of a nereistoxin standard.

Visualizations

Signaling and Metabolic Pathways

The primary mode of action of this compound involves its metabolic conversion to nereistoxin, which then acts on the insect's nervous system. The metabolic pathway within the rice plant is presumed to be a hydrolysis process.

metabolic_pathway This compound This compound (Pro-insecticide) Plant_Metabolism Hydrolysis in Rice Plant This compound->Plant_Metabolism Uptake and Translocation Nereistoxin Nereistoxin (Active Neurotoxin) Plant_Metabolism->Nereistoxin

Putative metabolic pathway of this compound in rice.
Experimental Workflow

The following diagram illustrates a typical workflow for investigating the systemic action of this compound in rice plants.

experimental_workflow cluster_field_experiment Field/Greenhouse Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Rice_Cultivation Rice Plant Cultivation Thiosultap_Application This compound Application (Soil/Foliar) Rice_Cultivation->Thiosultap_Application Sampling Time-course Sampling (Root, Stem, Leaf, Grain) Thiosultap_Application->Sampling Homogenization Sample Homogenization Sampling->Homogenization Extraction Extraction & Hydrolysis Homogenization->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup GC_Analysis GC-FPD/MS Analysis Cleanup->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis

Workflow for this compound systemic action study.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Thiosultap

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Thiosultap, a nereistoxin analogue insecticide. Aimed at researchers, scientists, and drug development professionals, this document details the compound's key identifiers, summarizes its quantitative properties in tabular format, and outlines detailed experimental protocols for its synthesis and analysis. The guide includes visualizations of its molecular structure, insecticidal pathway, and experimental workflows to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction

This compound is a synthetic insecticide belonging to the nereistoxin analogue family.[1][2][3] It is recognized for its efficacy against a variety of insect pests that affect agricultural crops such as rice, vegetables, and fruit trees.[4] The insecticidal activity of this compound is characterized by its role as a pro-insecticide; it undergoes metabolic conversion within the target insect to an active neurotoxin.[5] This guide delineates the fundamental molecular and chemical properties of this compound, offering a technical foundation for research and development applications.

Molecular Structure and Identification

This compound is chemically described as 2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane.[1] It is the parent compound for several commercially available insecticidal salts, including this compound-monosodium and this compound-disodium.[4][6][7] The core structure consists of a propane backbone with a dimethylamino group at the second carbon and two thiosulfate groups at the first and third positions.

DOT script for Molecular Structure of this compound

C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 N N C2->N S3 S C3->S3 CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 S2 S S1->S2 O1 O S2->O1 = O2 O S2->O2 = OH1 OH S2->OH1 O3 O S4 S S3->S4 O4 O S4->O4 = O5 O S4->O5 = OH2 OH S4->OH2 O6 O

C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 N N C2->N S3 S C3->S3 CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 S2 S S1->S2 O1 O S2->O1 O2 O S2->O2 OH1 OH S2->OH1 S4 S S3->S4 O4 O S4->O4 O5 O S4->O5 OH2 OH S4->OH2

Caption: Schematic representation of the this compound molecular structure.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name 2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane [1]
CAS Name Thiosulfuric acid (H2S2O3), S,S'-[2-(dimethylamino)-1,3-propanediyl] ester [2][6]
CAS Number 98968-92-4 [1][6]
Molecular Formula C₅H₁₃NO₆S₄ [1][2][6]
Molecular Weight 311.42 g/mol [1][2][8]
Canonical SMILES CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O [1][2][9]
InChI InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12) [1][6][9]

| InChIKey | PYNKFIVDSJSNGL-UHFFFAOYSA-N |[1][2][6][9] |

Physicochemical Properties

The physicochemical properties of this compound and its salts are crucial for its formulation and environmental fate. The parent compound is a white solid, while its sodium salts are typically white crystalline solids.[2][10][11] The sodium salts exhibit moderate solubility in water, which is a key characteristic for their application in agriculture.[11]

Table 2: Physicochemical Data for this compound and its Derivatives

Property Value Compound Reference(s)
Physical State White Solid This compound [2]
White Crystalline Solid This compound-disodium [10]
White Crystalline Solid This compound-monosodium [11]
Monoisotopic Mass 310.9626 Da This compound [1][9]
XlogP -3.3 This compound [1][9]
Melting Point 195 °C This compound-disodium [10]
Water Solubility 133.5 mg/L (at 20°C, pH 7) This compound-monosodium [11]

| Density | 1.33 g/mL | this compound-monosodium |[11] |

Mechanism of Action

This compound functions as a stomach poison with additional contact and systemic effects.[2][3] Its insecticidal activity is not direct but relies on its biotransformation within the insect's body.

  • Metabolic Conversion: Once ingested or absorbed by the insect, this compound is metabolically converted to nereistoxin or dihydronereistoxin.[5]

  • Neurotoxicity: Nereistoxin is a potent neurotoxin that acts as a non-competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[5]

  • Synaptic Disruption: By blocking nAChRs, nereistoxin prevents the binding of the neurotransmitter acetylcholine. This action disrupts normal synaptic transmission.[5]

  • Paralysis and Mortality: The continuous disruption of nerve signaling leads to paralysis and the eventual death of the insect.[5]

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 14 , which comprises nAChR channel blockers.[2][11][12]

DOT script for Mechanism of Action

cluster_insect Inside Target Insect cluster_synapse Postsynaptic Neuron This compound This compound (Pro-insecticide) Metabolism Metabolic Conversion This compound->Metabolism Ingestion/ Absorption Nereistoxin Nereistoxin (Active Neurotoxin) Metabolism->Nereistoxin Blockage Non-competitive Blockage of nAChR Channel Nereistoxin->Blockage nAChR Nicotinic Acetylcholine Receptor (nAChR) Disruption Disruption of Synaptic Transmission Blockage->Disruption Result Paralysis & Mortality Disruption->Result

cluster_insect Inside Target Insect cluster_synapse Postsynaptic Neuron This compound This compound (Pro-insecticide) Metabolism Metabolic Conversion This compound->Metabolism Ingestion/ Absorption Nereistoxin Nereistoxin (Active Neurotoxin) Metabolism->Nereistoxin Blockage Non-competitive Blockage of nAChR Channel Nereistoxin->Blockage nAChR Nicotinic Acetylcholine Receptor (nAChR) Disruption Disruption of Synaptic Transmission Blockage->Disruption Result Paralysis & Mortality Disruption->Result

Caption: Signaling pathway for the insecticidal action of this compound.

Experimental Protocols

Synthesis of this compound Salts

The commercial production of this compound salts involves a multi-step chemical synthesis.[13] The general procedure is based on the reaction of a propanedithiol derivative with a thiosulfate source.[10][11]

Methodology:

  • Precursor Synthesis: Prepare the key intermediate, 2-dimethylamino-1,3-propanedithiol.

  • Reaction Setup: In a reaction vessel, dissolve the thiosulfate source (e.g., disodium thiosulfate for this compound-disodium, or thiosulfuric acid/sodium salt for this compound-monosodium) in an appropriate solvent, typically water or methanol.[10][11]

  • Nucleophilic Substitution: Add the 2-dimethylamino-1,3-propanedithiol intermediate to the solution. The reaction proceeds via nucleophilic substitution, where the thiol groups bond with the thiosulfate moiety.[10][11]

  • Temperature Control: Maintain the reaction at a controlled temperature to prevent hydrolysis of the ester product and ensure stability.[10]

  • Isolation: Upon completion of the reaction, the crude this compound salt is isolated from the reaction mixture.

  • Purification: Purify the isolated product through methods such as crystallization or filtration to obtain the final, high-purity compound.[13]

DOT script for General Synthesis Workflow

Reactants Reactants: - 2-dimethylamino-1,3-propanedithiol - Thiosulfuric Acid or Salt Reaction Nucleophilic Substitution Reaction (Aqueous/Methanol Media) Reactants->Reaction Isolation Isolation of Crude Product Reaction->Isolation Control Controlled Temperature Control->Reaction Purification Purification (Crystallization / Filtration) Isolation->Purification Product Final Product: This compound Salt Purification->Product

Reactants Reactants: - 2-dimethylamino-1,3-propanedithiol - Thiosulfuric Acid or Salt Reaction Nucleophilic Substitution Reaction (Aqueous/Methanol Media) Reactants->Reaction Isolation Isolation of Crude Product Reaction->Isolation Control Controlled Temperature Control->Reaction Purification Purification (Crystallization / Filtration) Isolation->Purification Product Final Product: This compound Salt Purification->Product Sample Sample Collection (e.g., Palm Oil Matrix) Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (vs. Calibration Curve) Data->Quant Sample Sample Collection (e.g., Palm Oil Matrix) Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

References

Acute Oral Toxicity of Thiosultap in Mammalian Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral toxicity of Thiosultap in mammalian models. This compound, a nereistoxin analogue insecticide, is utilized for its stomach and contact action against various agricultural pests.[1] Understanding its toxicological profile in mammals is crucial for risk assessment and the development of safety protocols. This document summarizes key quantitative toxicity data, details established experimental methodologies for acute oral toxicity testing, and illustrates the toxic mechanism of action.

Quantitative Toxicity Data

The acute toxicity of this compound, primarily in its disodium salt form, has been evaluated in several mammalian species. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested population. The available oral LD50 data for this compound-disodium is presented in the table below. It is important to note that data for some mammalian models remains limited in publicly available literature.

Mammalian ModelSexRoute of AdministrationLD50 Value (mg/kg)Reference
Mouse N/AOral120Safety Data Sheet - Version 5.0[2]
Rat N/AOral>500 to <2,000Safety Data Sheet - Greenbook.net[3]
Rabbit N/ADermal448.3Safety Data Sheet - Version 5.0[2]

N/A: Data not available in the cited sources.

Experimental Protocols for Acute Oral Toxicity Assessment

The assessment of acute oral toxicity for chemical substances like this compound is typically conducted following standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and animal welfare. The most relevant guidelines for determining the oral LD50 are the OECD Test Guideline 423 (Acute Toxic Class Method) and OECD Test Guideline 425 (Up-and-Down Procedure).

OECD Test Guideline 423: Acute Toxic Class Method

This method involves a stepwise procedure with the use of a small number of animals at each step. The primary goal is to classify the substance into a specific toxicity category based on the observed mortality.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are the preferred species.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diets and unrestricted access to drinking water are provided.

  • Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The concentration is prepared in a suitable vehicle, often water or corn oil.

  • Dosing Procedure: The test follows a stepwise approach using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on existing information about the substance's toxicity. Three animals are used for each step. The outcome of the first step determines the dose for the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

  • Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

OECD Test Guideline 425: Up-and-Down Procedure

This procedure is also a stepwise method that allows for the estimation of the LD50 with a confidence interval, using a minimal number of animals.

Methodology:

  • Animal Selection and Housing: Similar to OECD 423, with a preference for female rodents.

  • Dosing Procedure: Animals are dosed one at a time, typically at 48-hour intervals. The first animal receives a dose that is a step below the best preliminary estimate of the LD50.

  • Dose Adjustment: If the first animal survives, the next animal receives a higher dose. If the first animal dies, the next animal receives a lower dose. This "up-and-down" sequence continues until specific stopping criteria are met.

  • Observations: Detailed clinical observations are made, with special attention during the first 4 hours after dosing and daily thereafter for a total of 14 days. Body weight is measured at least weekly.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosing sequence.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Mechanism of Toxicity: Signaling Pathway

This compound is a nereistoxin analogue.[1] Its toxicity in mammals stems from its metabolic conversion to nereistoxin.[4] Nereistoxin acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in both insects and mammals.[5][6] By binding to the nAChR, nereistoxin blocks the ion channel, preventing the influx of ions that would normally occur upon acetylcholine binding. This disruption of cholinergic neurotransmission leads to paralysis and, at sufficient doses, death.[7]

The following diagram illustrates the toxic mechanism of this compound in a mammalian system.

Thiosultap_Toxicity_Pathway cluster_absorption Absorption and Metabolism cluster_synapse Neuromuscular Junction cluster_effect Toxic Effect This compound This compound (Oral Ingestion) Metabolism Metabolic Conversion This compound->Metabolism In Vivo Nereistoxin Nereistoxin (Active Toxin) Metabolism->Nereistoxin nAChR Nicotinic Acetylcholine Receptor (nAChR) Nereistoxin->nAChR Non-competitive Antagonism ACh Acetylcholine (ACh) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Activates Blockage Ion Channel Blockage Paralysis Paralysis Blockage->Paralysis

Toxic mechanism of this compound in mammals.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Thiosultap Residue in Palm Oil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of thiosultap-disodium, a nereistoxin analogue insecticide, in complex palm oil matrices. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in Negative Ion Electrospray Ionization (ESI) mode. The method is validated for linearity, recovery, and precision, demonstrating its suitability for routine monitoring and quality control in the palm oil industry.

Introduction

This compound-disodium is an insecticide used in oil palm plantations to control various pests.[1][2][3] Due to its potential for residues in the final product, a reliable and sensitive analytical method is crucial for ensuring food safety and compliance with regulatory standards. The high lipid content of palm oil presents a significant analytical challenge, often leading to matrix effects and interference. This application note presents a streamlined LC-MS/MS method specifically developed and validated for the determination of this compound residues in palm oil, ensuring high accuracy and throughput.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound-disodium analytical standard (97.4% purity): Sigma-Aldrich or equivalent

  • Solvents: Acetonitrile, Dichloromethane, Methanol (all LC-MS grade)

  • Reagents: Ammonium acetate, Anhydrous sodium sulfate, Formic acid (analytical grade)

  • Ultrapure water: 18.2 MΩ·cm

  • Crude Palm Oil (CPO): Blank matrix, pre-analyzed to be free of this compound residue

Instrumentation
  • LC-MS/MS System: AB Sciex QTRAP® 4500 triple quadrupole mass spectrometer with an Eksigent Ekspert™ UltraLC 100 UHPLC system, or equivalent.[1]

  • Analytical Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Vortex mixer

  • Centrifuge

  • Water bath

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Weigh 5 g of the homogenized palm oil sample into a 50 mL centrifuge tube.

  • Add 5 mL of dichloromethane and 5 mL of ultrapure water.

  • Vortex the mixture for 2 minutes.

  • Place the tube in a water bath at 60°C for 2 minutes.

  • Repeat steps 3 and 4 two more times for a total of three extraction cycles.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.[1]

  • Carefully transfer 1 mL of the upper aqueous phase into a vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0[1]

  • Mobile Phase B: Methanol[1]

  • Injection Volume: 10 µL

Table 1: LC Gradient Program [1]

Time (min)% Mobile Phase B
0.0 - 0.55
0.5 - 5.595
5.5 - 10.595
10.5 - 11.05
11.0 - 16.05

Table 2: MRM Transitions and MS Parameters for this compound-disodium

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (eV)Collision Cell Exit Potential (CXP) (V)
308.0148.0-50-8-30-10
308.080.1-50-8-50-8

Note: The MRM parameters are based on a method for this compound in a different matrix due to the unavailability of the specific parameters from the primary palm oil study. These should be optimized on the specific instrument used.

Data Presentation

The method was validated for its performance in the palm oil matrix.[1][2]

Table 3: Method Validation Data for this compound in Palm Oil [1][2]

ParameterResult
Linearity (r²)>0.99
Range5 - 70 ng/mL
Recovery (at 10 and 50 ng/g)72% - 103%
Repeatability (RSDr)4% - 6%
Intermediate Precision (RSDR)< 12%
Limit of Detection (LOD)2.9 ng/mL
Limit of Quantification (LOQ)8.7 ng/mL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Palm Oil Sample (5g) Add_Solvents Add Dichloromethane & Water (5mL each) Sample->Add_Solvents Extraction Vortex (2 min) & Heat (60°C, 2 min) x 3 cycles Add_Solvents->Extraction Centrifugation Centrifuge (4000 rpm, 10 min) Extraction->Centrifugation Aqueous_Phase Collect Aqueous Phase (1mL) Centrifugation->Aqueous_Phase Injection Inject into LC-MS/MS Aqueous_Phase->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection (Negative ESI) Separation->Detection Quantification Quantification using Matrix-Matched Calibration Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Sample_Preparation_Logic start Start: Palm Oil Sample weigh Weigh 5g of Sample start->weigh add_solvents Add 5mL Dichloromethane and 5mL Water weigh->add_solvents extract_heat Vortex and Heat Cycle (x3) add_solvents->extract_heat centrifuge Centrifuge for Phase Separation extract_heat->centrifuge collect Collect Aqueous Supernatant centrifuge->collect end_prep Ready for LC-MS/MS Injection collect->end_prep

Caption: Logical steps of the sample preparation protocol.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the routine analysis of this compound residues in palm oil. The simple liquid-liquid extraction procedure effectively minimizes matrix interference, and the subsequent mass spectrometric detection allows for accurate quantification at low ng/g levels. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in the quality control and safety assessment of palm oil products.

References

Protocol for the Application of Thiosultap Granules in Paddy Fields: A Comprehensive Guide for Researchers and Agricultural Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiosultap, a nereistoxin analogue insecticide, serves as a critical component in integrated pest management (IPM) strategies for paddy cultivation.[1][2] Primarily available as sodium salts (this compound-disodium or this compound-monosodium), this insecticide is formulated into granules for convenient application in paddy fields.[3] this compound provides effective control against a range of destructive insect pests, particularly lepidopteran larvae such as the rice stem borer (Chilo suppressalis) and the rice leaf folder (Cnaphalocrocis medinalis).[4][5] Its mode of action involves the blockage of nicotinic acetylcholine receptors in the insect's central nervous system, leading to paralysis and eventual death.[6] This document provides detailed application notes and protocols for the use of this compound granules in paddy fields, intended for researchers, scientists, and drug development professionals.

Principle of Application

This compound granules are broadcast into the paddy water, where the active ingredient is released and absorbed by the rice plants. Its systemic action allows for the translocation of the insecticide throughout the plant tissues, effectively targeting pests that feed on various plant parts.[7] The application timing is crucial and should coincide with the vulnerable life stages of the target pests.

Application Notes and Protocols

Target Pests and Crop Stage

This compound granules are primarily effective against chewing and sucking pests in rice.[8]

  • Primary Target Pests :

    • Rice Stem Borer (Chilo suppressalis, Scirpophaga incertulas)[5][6]

    • Rice Leaf Folder (Cnaphalocrocis medinalis)[5]

  • Secondary Target Pests :

    • Brown Planthopper (Nilaparvata lugens)

    • Gall Midge (Orseolia oryzae)

  • Crop Stage for Application : The optimal timing for application is during the early to mid-tillering stage of the rice crop, typically 20-30 days after transplanting.[9] A second application may be necessary depending on pest pressure, maintaining a minimum interval of 25 days.[9]

Recommended Dosage and Application Method

The application rate of this compound granules can vary depending on the formulation's active ingredient concentration. The following table provides a summary of recommended application rates, with specific examples for this compound and the analogous insecticide, Cartap Hydrochloride.

Active IngredientFormulationApplication Rate (per hectare)Application Rate (per acre)Target Pests
This compound-monosodium63% WP*900 - 1120 g360 - 450 gRice Stem Borer
Cartap Hydrochloride4% GR18.5 - 25 kg7.5 - 10 kgLeaf Folder, Stem Borer, Whorl Maggot
Cartap Hydrochloride + Fipronil4% + 0.5% CG15 - 20 kg6 - 8 kgLeaf Folder, Stem Borer

*Note: Data for a Wettable Powder (WP) formulation is provided as a reference for the active ingredient dosage per unit area. Granular (GR) formulation rates are typically higher to ensure even distribution.

Application Protocol:

  • Water Management : Ensure a standing water level of 3-5 cm in the paddy field before application. This facilitates the even distribution and dissolution of the granules. Maintain this water level for at least 3-4 days after application to maximize uptake by the rice plants.

  • Application Equipment : Use a hand-operated granule applicator or mechanical disperser for uniform broadcasting.[9] Application by hand is also possible, but it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves.[9]

  • Broadcasting Technique : Broadcast the granules evenly across the entire paddy field. To ensure uniformity, the field can be divided into smaller, manageable sections for application.

  • Environmental Conditions : Avoid application during strong winds to prevent drift. Apply during the early morning or evening when temperatures are cooler.[9]

Safety Precautions

This compound and its derivatives are classified as moderately toxic.[2] Adherence to strict safety protocols is mandatory to minimize exposure risks.

  • Personal Protective Equipment (PPE) :

    • Respiratory Protection : Wear a respirator or mask to avoid inhaling dust from the granules.[10][11]

    • Eye Protection : Use safety goggles or a face shield to protect the eyes from dust and accidental splashes.[10][11]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[11] Wash gloves with soap and water before removal.[11]

    • Protective Clothing : Wear long-sleeved shirts, long pants, and chemical-resistant boots.[10][11] Pant legs should be worn outside the boots to prevent granules from entering.[11]

  • Handling and Storage :

    • Store this compound granules in their original, tightly sealed containers in a cool, dry, and well-ventilated area, away from food, feed, and water sources.[10]

    • Do not eat, drink, or smoke while handling the product.[10]

    • Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[12]

  • First Aid :

    • If Inhaled : Move the person to fresh air. If breathing difficulties occur, seek medical attention.[10]

    • If in Eyes : Rinse cautiously with clean water for at least 15 minutes.[10]

    • If on Skin : Remove contaminated clothing and wash the affected area with soap and water.[10]

    • If Swallowed : Do not induce vomiting. Seek immediate medical attention and show the product label to the physician.[10]

  • Environmental Precautions :

    • This compound is toxic to silkworms.[6] Avoid use in areas of sericulture.

    • Do not contaminate water bodies such as ponds, streams, and wells.

Experimental Protocol: Efficacy Evaluation of this compound Granules

This protocol outlines a standard methodology for conducting field trials to assess the efficacy of this compound granules against target pests in rice.

  • Experimental Design :

    • Layout : Randomized Complete Block Design (RCBD) with a minimum of three replications.

    • Plot Size : 5m x 4m plots with adequate buffer zones between plots to prevent cross-contamination.

  • Treatments :

    • T1: this compound granules (Test Dose 1)

    • T2: this compound granules (Test Dose 2)

    • T3: Standard check insecticide (e.g., Cartap Hydrochloride granules)

    • T4: Untreated control

  • Application :

    • Apply the granular treatments as per the recommended protocol at 25-30 days after transplanting.

  • Data Collection :

    • Pest Incidence : Record the incidence of dead hearts (DH) and white ears (WE) caused by stem borers, and the percentage of leaf damage by leaf folders.

    • Sampling : Randomly select 10-20 hills per plot for pest incidence assessment.

    • Observation Intervals : Collect data before the application (pre-treatment) and at 7, 14, and 21 days after application (post-treatment).

  • Yield Data :

    • Harvest the central area of each plot to avoid edge effects.

    • Record the grain yield and calculate the yield in kg/ha .

  • Data Analysis :

    • Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

    • Use appropriate mean separation tests (e.g., Duncan's Multiple Range Test) to compare the treatment means.

Visualizations

Signaling Pathway of this compound

Thiosultap_Signaling_Pathway cluster_insect_neuron Insect Postsynaptic Neuron cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Blocks Membrane_Potential Normal Membrane Potential Paralysis Paralysis & Death Membrane_Potential->Paralysis Disruption leads to ACh Acetylcholine (ACh) ACh->nAChR Binds to This compound This compound (Nereistoxin Analogue) This compound->nAChR Competitively Binds & Blocks

Caption: Signaling pathway of this compound in an insect's nervous system.

Experimental Workflow for Efficacy Evaluation

Efficacy_Evaluation_Workflow Start Start: Field Trial Setup Design Experimental Design (RCBD, 3 Replications) Start->Design Treatments Treatment Allocation (this compound, Check, Control) Design->Treatments Pre_Application Pre-treatment Pest Scouting Treatments->Pre_Application Application Granule Application (25-30 DAT) Pre_Application->Application Post_Application Post-treatment Data Collection (7, 14, 21 Days) Application->Post_Application Harvest Harvest & Yield Measurement Post_Application->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis End End: Efficacy Report Analysis->End

Caption: Workflow for evaluating the efficacy of this compound granules.

Integrated Pest Management (IPM) with this compound Granules

IPM_this compound cluster_components IPM Components IPM Integrated Pest Management (IPM) for Paddy Fields Monitoring Pest Monitoring (Scouting, Traps) IPM->Monitoring Cultural Cultural Practices (Resistant Varieties, Water Management) IPM->Cultural Biological Biological Control (Conservation of Natural Enemies) IPM->Biological Chemical Chemical Control (Judicious Use of Insecticides) IPM->Chemical Decision Decision Making (Based on Economic Threshold Levels) Monitoring->Decision Cultural->Decision Biological->Decision This compound This compound Granules Application Chemical->this compound Select appropriate insecticide Decision->Chemical If necessary

Caption: Role of this compound granules within an IPM framework.

References

Application Notes and Protocols for the Determination of Thiosultap and its Metabolites by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a nereistoxin analogue insecticide, is widely utilized in agriculture for its efficacy against various pests.[1] Due to its potential impact on human health and the environment, robust analytical methods are essential for monitoring its residues and understanding its metabolic fate. This compound itself is a pro-insecticide, meaning it is converted in the target organism and the environment into its active form, nereistoxin, a potent neurotoxin that acts by blocking the nicotinic acetylcholine receptor.[1][2] This document provides a detailed gas chromatography (GC) based method for the quantitative determination of this compound and its primary metabolite, nereistoxin. The protocol involves the conversion of this compound and related compounds into nereistoxin prior to GC analysis.

Signaling Pathway of this compound Activation

This compound and its related compounds are not directly toxic but are metabolized or chemically transformed into the active compound, nereistoxin. This conversion is a key step in both the insecticidal action and the analytical determination by gas chromatography.

G Transformation of this compound to Nereistoxin This compound This compound (Pro-insecticide) Monosultap Monosultap (Metabolite) This compound->Monosultap Metabolism / Hydrolysis Nereistoxin Nereistoxin (Active Neurotoxin) This compound->Nereistoxin Alkaline Hydrolysis (Derivatization) Monosultap->Nereistoxin Alkaline Hydrolysis (Derivatization)

Caption: Metabolic and chemical conversion of this compound to Nereistoxin.

Experimental Workflow for GC Analysis

The overall workflow for the determination of this compound and its metabolites involves sample extraction, a derivatization step to convert all related compounds to nereistoxin, cleanup of the extract, and subsequent analysis by gas chromatography.

G Workflow for GC Determination of this compound and Metabolites cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Homogenization (e.g., vegetables, soil) Extraction Acidic Extraction (HCl with Cysteine HCl) Sample->Extraction Derivatization Alkaline Hydrolysis to Nereistoxin (pH 9.0-9.5, 70°C) Extraction->Derivatization Cleanup Liquid-Liquid Partitioning & Dispersive SPE (optional) Derivatization->Cleanup GC_Analysis Gas Chromatography (GC) (ECD, FPD, or MS Detector) Cleanup->GC_Analysis Quantification Quantification GC_Analysis->Quantification

Caption: Experimental workflow from sample preparation to GC analysis.

Detailed Experimental Protocols

Sample Extraction and Derivatization

This protocol is adapted for the analysis of this compound-related pesticide residues in plant-based food matrices.[3]

Materials:

  • Hydrochloric acid (HCl) solution

  • Cysteine hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Homogenizer or blender

  • Centrifuge

  • Water bath

Procedure:

  • Homogenize a representative sample (e.g., 10 g of vegetable matter).

  • Extract the homogenized sample with a hydrochloric acid solution containing cysteine hydrochloride.[3]

  • Centrifuge the mixture and collect the supernatant.

  • Adjust the pH of the extract to 9.0-9.5 using a sodium hydroxide solution to facilitate the conversion of this compound and its metabolites to nereistoxin.[4]

  • Incubate the alkaline solution in a water bath at 70°C for a specified time (e.g., 2 hours) to ensure complete derivatization.[4]

  • After cooling, perform a liquid-liquid partitioning step by adding an organic solvent such as ethyl acetate.

  • Shake vigorously and then separate the organic layer.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume before GC analysis.

Gas Chromatography (GC) Analysis

The following are generalized GC conditions. Optimal conditions may vary depending on the specific instrument and column used.

ParameterCondition 1: GC-FPDCondition 2: GC-ECDCondition 3: GC-MS
GC System Agilent or equivalentHewlett-Packard 6890 or equivalent[5]Agilent or equivalent with Mass Selective Detector[6]
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[5]Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[6]
Injector Temperature 250°C[5]250°C[5]250°C
Injection Mode SplitlessSplitless[5]Splitless[6]
Injection Volume 1 µL1 µL[5]1-2 µL[6]
Carrier Gas Helium or NitrogenHelium at 1.5 mL/min[5]Helium at a constant flow
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 250°C, Ramp: 5°C/min to 280°C (hold 3 min)[5]Initial: 100°C (hold 1 min), Ramp: 15°C/min to 250°C, Ramp: 5°C/min to 280°C (hold 3 min)[5]Initial: 70°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 10 min)[6]
Detector Flame Photometric Detector (FPD) with a sulfur filter (FPD-S)Electron Capture Detector (ECD)Mass Spectrometer (MS)
Detector Temperature 250°C300°C[5]MS Source: 230°C, MS Quad: 150°C
Data Acquisition Peak area integrationPeak area integrationSelected Ion Monitoring (SIM) or Full Scan mode

Quantitative Data Summary

The performance of the GC method for the determination of this compound (as nereistoxin) has been validated in various studies. The following tables summarize the quantitative data from different matrices.

Table 1: Recovery and Precision Data
Analyte (as Nereistoxin)MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Reference
MonosultapTomato0.01 - 0.586.5 - 101.70.49 - 10.0[7]
MonosultapSoil0.01 - 0.586.5 - 101.70.49 - 10.0[7]
MonosultapTobacco LeavesNot specified87.74 - 91.443.69 - 5.73[4]
Nereistoxin-relatedPlant Foods (20 types)Not specified72 - 1080.3 - 14.7[3]
NereistoxinBlood0.05 - 20 mg/L97 ± 14Not specified[8]
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
Analyte (as Nereistoxin)MatrixLOD (mg/kg)LOQ (mg/kg)Reference
MonosultapTomatoNot specified0.01[7]
MonosultapSoilNot specified0.01[7]
NereistoxinTea0.0040.01[9]

Conclusion

The gas chromatographic method described provides a reliable and sensitive approach for the determination of this compound and its metabolites in various matrices. The key to this method is the efficient conversion of all this compound-related compounds into a single, analyzable product, nereistoxin. The presented protocols and data demonstrate the robustness and applicability of this method for routine monitoring and research purposes. Researchers should optimize the specific GC parameters based on their available instrumentation and matrix of interest to achieve the best performance.

References

Application of Thiosultap for the Control of Rice Stem Borer: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rice stem borer, a significant pest complex including species such as Chilo suppressalis and Scirpophaga incertulas, poses a substantial threat to rice production worldwide. These pests cause significant yield losses by boring into the rice stems, leading to "deadhearts" and "whiteheads"[1]. Chemical control remains a primary strategy for managing rice stem borer infestations. Thiosultap, a nereistoxin analogue insecticide, and its derivatives, such as this compound-disodium and this compound-monosodium, are utilized in the management of these pests[2][3][4]. This document provides detailed application notes and protocols for the use of this compound and its analogues in a research and development context, aimed at professionals in the field of crop protection and drug development.

Mechanism of Action

This compound and other nereistoxin analogues act as antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect's nervous system[5][6]. By blocking these receptors, they disrupt the transmission of nerve signals, leading to paralysis and eventual death of the insect pest[7]. This mode of action provides an alternative to other insecticide classes and can be a valuable tool in insecticide resistance management programs.

Data Presentation: Efficacy of Nereistoxin Analogues

While specific field data for this compound is limited in the readily available scientific literature, extensive research has been conducted on its close analogues, Cartap hydrochloride and Monosultap. The following tables summarize the efficacy of these compounds against rice stem borers from various studies. This data can be considered indicative of the potential performance of this compound.

Table 1: Efficacy of Cartap Hydrochloride against Rice Stem Borer

Active IngredientFormulationApplication RatePest StageEfficacy MetricResultSource
Cartap hydrochloride4GNot SpecifiedLarva% Dead Heart4.09%[8]
Cartap hydrochloride50 SP2.0 g/LLarva% Dead Heart8.43%[9]
Cartap hydrochloride4GNot SpecifiedLarva% White HeadNot Specified[10]
Cartap hydrochloride50 SPNot SpecifiedLarva% White HeadNot Specified[9]
Cartap hydrochloride + Fipronil4% + 0.5% CGNot SpecifiedLarva% Dead Heart3.36%
Cartap hydrochloride + Fipronil4% + 0.5% CGNot SpecifiedLarva% White Head2.68%

Table 2: Efficacy of Monosultap against Rice Stem Borer

Active IngredientFormulationApplication RatePest StageEfficacy MetricResultSource
MonosultapNot SpecifiedNot SpecifiedLarvaLD50>1000 ng/larva[11][12]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of insecticide efficacy. The following are representative protocols for laboratory bioassays and field trials for assessing the effectiveness of this compound and its analogues against rice stem borers.

Laboratory Bioassay Protocol: Rice Stem Dip Method

This protocol is adapted from the IRAC Susceptibility Test Method No. 034.

Objective: To determine the dose-response of rice stem borer larvae to this compound.

Materials:

  • This compound technical grade or formulated product

  • Susceptible rice variety (e.g., Taichung Native 1)

  • Second or third instar larvae of the target stem borer species

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Distilled water

  • Non-ionic surfactant

  • Micropipettes

  • Fine paintbrush

Procedure:

  • Plant Preparation: Grow a susceptible rice variety in a greenhouse or growth chamber. At 4-6 weeks old, cut the stems into 5 cm sections.

  • Treatment Solution Preparation: Prepare a series of this compound concentrations in distilled water. Include a non-ionic surfactant to ensure even coverage. A control group with only water and surfactant should be included.

  • Stem Treatment: Dip the prepared rice stem sections into the respective treatment solutions for 10 seconds. Allow the stems to air dry for 2 hours on a non-absorbent surface.

  • Assay Setup: Place three layers of filter paper in each petri dish and moisten with 3 mL of distilled water. Place 20 treated stem sections into each dish.

  • Larval Infestation: Using a fine paintbrush, carefully transfer ten L2 or L3 larvae onto the stem sections in each petri dish.

  • Incubation: Seal the petri dishes and incubate at a controlled temperature and humidity.

  • Mortality Assessment: Assess larval mortality after a predetermined period (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the lethal concentration (e.g., LC50) through probit analysis.

Field Trial Protocol

Objective: To evaluate the field efficacy of this compound formulations in controlling rice stem borer populations and protecting rice yield.

Materials:

  • This compound formulated product (e.g., granular or emulsifiable concentrate)

  • Rice variety commonly grown in the target region

  • Standard agronomic inputs (fertilizers, etc.)

  • Knapsack sprayer or granular applicator

  • Data collection tools (quadrats, counters, etc.)

Procedure:

  • Experimental Design: Select a suitable field and lay out the experiment in a Randomized Complete Block Design (RCBD) with a minimum of three replications. Plot sizes should be adequate to minimize edge effects (e.g., 5m x 4m).

  • Crop Establishment: Transplant rice seedlings at the recommended spacing. Follow standard agronomic practices for the region, excluding insecticide applications in the experimental plots.

  • Treatment Application: Apply the this compound treatments at predetermined crop stages or when the pest population reaches the economic threshold level (ETL). Ensure accurate calibration of application equipment. Include an untreated control for comparison.

  • Data Collection:

    • Pest Infestation: At regular intervals after application (e.g., 7, 14, and 21 days), record the incidence of "deadhearts" and "whiteheads" from a random sample of hills within each plot.

    • Yield Parameters: At harvest, measure grain yield and biomass from a designated area within each plot.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on pest infestation and yield.

Mandatory Visualizations

Signaling Pathway of this compound

Thiosultap_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Nereistoxin Analogue) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks ACh Acetylcholine (ACh) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Signal_Block Signal Transduction Blocked Ion_Channel->Signal_Block Leads to Paralysis Paralysis & Death Signal_Block->Paralysis Results in

Caption: Mechanism of action of this compound at the synaptic cleft.

Experimental Workflow for Laboratory Bioassay

Lab_Bioassay_Workflow A Prepare Rice Stems (4-6 week old plants) C Dip Stems in Treatment Solutions A->C B Prepare Serial Dilutions of this compound B->C D Air Dry Treated Stems C->D E Place Stems in Moistened Petri Dishes D->E F Infest with Stem Borer Larvae E->F G Incubate under Controlled Conditions F->G H Assess Larval Mortality (24, 48, 72h) G->H I Data Analysis (Abbott's Formula, Probit) H->I

Caption: Workflow for the rice stem dip laboratory bioassay.

Experimental Workflow for Field Trial

Field_Trial_Workflow A Experimental Design (RCBD) B Land Preparation & Transplanting A->B C Treatment Application (this compound Formulations) B->C D Data Collection: Pest Infestation (% Deadheart, % Whitehead) C->D 7, 14, 21 DAT E Data Collection: Yield Parameters C->E At Harvest F Statistical Analysis (ANOVA) D->F E->F G Efficacy Evaluation F->G

Caption: Workflow for conducting a field trial to evaluate this compound efficacy.

References

Application Notes and Protocols for the Formulation of Thiosultap as a Water-Soluble Concentrate for Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a nereistoxin analogue insecticide, offers effective control against a range of agricultural pests, particularly lepidopteran and coleopteran species.[1] Its systemic action, coupled with stomach and contact toxicity, makes it a valuable tool in integrated pest management (IPM) programs.[2] this compound functions by blocking nicotinic acetylcholine receptors in the insect's nervous system, leading to paralysis and eventual mortality.[3] For effective field application, this compound is commonly formulated as its water-soluble salts, primarily this compound-disodium (also known as Bisultap or Dimehypo) and this compound-monosodium (Monosultap).[4][5]

This document provides detailed application notes and protocols for the formulation of this compound-disodium as an 18% (w/v) water-soluble concentrate (SL). A water-soluble concentrate is a formulation where the active ingredient is dissolved in a solvent (in this case, water) and forms a true solution upon dilution in the spray tank, requiring minimal agitation.[3][6][7]

Formulation Details

Representative 18% this compound-disodium Water-Soluble Concentrate (SL) Formulation

The following table outlines a representative formulation for an 18% this compound-disodium SL (equivalent to 180 g/L of the active ingredient). The exact proportions of adjuvants may require optimization based on the purity of the active ingredient and specific storage and application requirements.

Component Function Concentration (% w/v) Example(s)
This compound-disodium (90% purity)Active Ingredient20.0-
Deionized WaterSolventq.s. to 100-
Propylene GlycolAntifreeze/Co-solvent5.0 - 10.0Ethylene glycol
Alkyl Polyglycoside (APG)Wetting Agent/Surfactant2.0 - 5.0Agnique PG 8107
Sodium LignosulfonateDispersant/Surfactant1.0 - 3.0Borresperse NA
Proxel GXLPreservative/Biocide0.1 - 0.2-
Silicone-based AntifoamAntifoaming Agent0.1 - 0.5Rhodorsil 454
Physicochemical Properties

A well-formulated this compound-disodium 18% SL should exhibit the following physicochemical properties to ensure stability, efficacy, and ease of use.

Property Typical Value/Range Significance
Appearance Homogeneous golden yellow liquid[2]Indicates proper dissolution and stability.
pH 4.0 - 7.0[2]This compound is known to decompose under strong acid and alkaline conditions.[2]
Density (20°C) ~1.13 g/mL[2]Important for packaging and dose calculation.
Solubility in Water Readily solubleEnsures formation of a true solution upon dilution.
Storage Stability Stable for at least 2 years at ambient temperature.Critical for product shelf-life.
Low-Temperature Stability No crystallization or precipitation at 0°C for 7 days.Ensures performance in colder climates.
Persistent Foaming Minimal to no foam after 1 minute.Prevents issues during tank mixing.

Experimental Protocols

Protocol for Preparation of a 1-Liter Batch of 18% this compound-disodium SL

This protocol describes the laboratory-scale preparation of a representative 18% this compound-disodium SL formulation.

Materials and Equipment:

  • This compound-disodium technical grade (90% purity)

  • Deionized water

  • Propylene glycol

  • Alkyl polyglycoside (APG)

  • Sodium lignosulfonate

  • Proxel GXL

  • Silicone-based antifoam

  • 1.5 L glass beaker with magnetic stirrer

  • Overhead mixer with a propeller blade

  • Weighing balance (accurate to 0.01 g)

  • Graduated cylinders

  • pH meter

Procedure:

  • Add approximately 700 mL of deionized water to the 1.5 L beaker.

  • Begin stirring the water with the magnetic stirrer at a moderate speed.

  • Slowly add 200 g of this compound-disodium (90% purity) to the vortex. Allow it to dissolve completely. This may take 10-15 minutes.

  • Once the active ingredient is fully dissolved, add 70 g of propylene glycol and stir for 5 minutes.

  • Add 30 g of alkyl polyglycoside (APG) and 20 g of sodium lignosulfonate to the solution. Increase the mixing speed if necessary to ensure proper homogenization. Mix for 10 minutes.

  • Add 1.5 g of Proxel GXL and 2.0 g of the silicone-based antifoam. Mix for an additional 5 minutes.

  • Check the pH of the solution and adjust to between 5.0 and 6.0 using a dilute acid or base if necessary.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.

  • Transfer the final solution back to the beaker and mix with the overhead mixer at high speed for 15 minutes to ensure complete homogeneity.

  • Store the final formulation in a sealed, labeled container.

Diagram of the Formulation Workflow:

Formulation_Workflow cluster_preparation Preparation of 18% this compound-disodium SL start Start add_water Add 70% of Deionized Water start->add_water dissolve_ai Dissolve this compound-disodium (90%) add_water->dissolve_ai add_antifreeze Add Propylene Glycol dissolve_ai->add_antifreeze add_adjuvants Add Surfactants (APG, Lignosulfonate) add_antifreeze->add_adjuvants add_additives Add Preservative & Antifoam add_adjuvants->add_additives adjust_ph Check & Adjust pH (5.0-6.0) add_additives->adjust_ph final_volume Adjust to Final Volume with Water adjust_ph->final_volume homogenize Homogenize with Overhead Mixer final_volume->homogenize end End homogenize->end

Caption: Workflow for the laboratory-scale preparation of a this compound-disodium water-soluble concentrate.

Protocol for Quality Control and Stability Testing

Objective: To assess the physicochemical stability of the formulated 18% this compound-disodium SL under accelerated and long-term storage conditions.

Methods:

  • Accelerated Storage Stability: Place 50 mL of the formulation in a sealed container and store at 54 ± 2°C for 14 days. After the storage period, allow the sample to cool to room temperature and analyze for any changes in appearance, pH, and active ingredient concentration compared to a sample stored at ambient temperature.

  • Low-Temperature Stability: Place 50 mL of the formulation in a sealed container and store at 0 ± 2°C for 7 days. Observe for any signs of crystallization or precipitation.

  • Persistent Foam Test: Add 50 mL of the diluted formulation (at the recommended application rate) to a 250 mL graduated cylinder. Invert the cylinder 30 times and measure the volume of foam generated immediately and after 1 minute.

  • pH Determination: Measure the pH of the undiluted formulation using a calibrated pH meter.

  • Density Measurement: Determine the density of the undiluted formulation using a pycnometer at 20°C.

Protocol for Bio-efficacy Evaluation against Rice Stem Borer (Chilo suppressalis)

This protocol outlines a field trial to evaluate the efficacy of the 18% this compound-disodium SL against the rice yellow stem borer.

Experimental Design:

  • Layout: Randomized Block Design (RBD) with four replications.

  • Plot Size: 5m x 4m.

  • Treatments:

    • 18% this compound-disodium SL at recommended dose (e.g., 900 mL/ha).

    • 18% this compound-disodium SL at a lower dose (e.g., 600 mL/ha).

    • Standard check insecticide (e.g., Fipronil 0.3% GR).

    • Untreated control.

Procedure:

  • Transplant rice seedlings into the prepared plots.

  • Apply the treatments at the peak tillering stage of the crop.

  • Assess the incidence of "dead hearts" (damage during the vegetative stage) 15 and 30 days after application by counting the total number of tillers and the number of dead hearts in 10 randomly selected hills per plot.

  • Assess the incidence of "white ears" (damage during the reproductive stage) at the pre-harvest stage by counting the total number of panicles and the number of white ears in 10 randomly selected hills per plot.

  • Calculate the percentage of dead hearts and white ears for each treatment.

  • Harvest the grains from the net plot area, dry, and record the yield for each treatment.

Protocol for Phytotoxicity Assessment on Rice (Oryza sativa)

Objective: To evaluate the potential for the 18% this compound-disodium SL to cause phytotoxic effects on rice.

Procedure:

  • During the bio-efficacy trial, visually inspect the rice plants in the treated plots for any signs of phytotoxicity at 3, 7, and 14 days after application.

  • Use a 0-10 rating scale, where:

    • 0 = No phytotoxicity

    • 1 = Slight leaf tip yellowing or necrosis (1-10%)

    • 2 = More pronounced leaf yellowing (11-20%)

    • ...

    • 10 = Complete plant death (91-100%)

  • Record symptoms such as leaf yellowing (chlorosis), leaf burning (necrosis), stunting, and any malformation.

Mode of Action

This compound and its salts are analogues of nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[3] The mode of action involves the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.

Signaling Pathway Diagram:

Mode_of_Action cluster_synapse Insect Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) ACh->nAChR Binds to Presynaptic Presynaptic Neuron Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron Signal Nerve Signal Propagation Postsynaptic->Signal Continues Ion_Flow Na+ / K+ Ion Influx nAChR->Ion_Flow Opens channel for Paralysis Paralysis & Death nAChR->Paralysis Leads to This compound This compound (Nereistoxin Analogue) This compound->nAChR Blocks Ion_Flow->Postsynaptic Depolarizes

Caption: this compound blocks the nicotinic acetylcholine receptor, preventing nerve signal transmission and leading to paralysis.

Data Summary

Bio-efficacy Data (Hypothetical Example)

The following table presents hypothetical data from a field trial conducted as per Protocol 3.3.

Treatment Dosage (mL/ha) Mean % Dead Heart (30 DAA) Mean % White Ear (Pre-harvest) Yield (t/ha)
18% this compound-disodium SL9003.54.26.8
18% this compound-disodium SL6005.16.36.2
Fipronil 0.3% GR25,0003.84.56.7
Untreated Control-25.728.94.1
Phytotoxicity Data (Hypothetical Example)

The following table presents hypothetical data from a phytotoxicity assessment conducted as per Protocol 3.4.

Treatment Dosage (mL/ha) Phytotoxicity Score (0-10) at 7 DAA Observed Symptoms
18% this compound-disodium SL9000None
18% this compound-disodium SL1800 (2x dose)1Slight, transient leaf tip yellowing
Untreated Control-0None

Conclusion

The formulation of this compound-disodium as an 18% water-soluble concentrate provides an effective and user-friendly solution for the management of key insect pests in various crops. The representative formulation and protocols detailed in this document offer a comprehensive framework for the development, quality control, and evaluation of such products. Adherence to these guidelines will facilitate the creation of stable and efficacious this compound formulations for agricultural use. Further optimization of adjuvant systems and extensive field trials are recommended to validate performance under diverse environmental conditions and against a broader spectrum of pests.

References

Application Notes and Protocols for the Determination of Thiosultap in Pepper Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiosultap, a nereistoxin analogue insecticide, is utilized in agriculture to control a variety of insect pests. The monitoring of its residues in food commodities, such as pepper, is crucial for ensuring food safety and compliance with regulatory limits. This document provides a detailed analytical method for the determination of this compound-sodium in a pepper matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and professionals in the field of pesticide residue analysis.

The methodology is based on a validated scientific study, offering a robust procedure for the extraction, cleanup, and quantification of this compound in pepper samples.[1][2][3][4][5]

Principle

The analytical method involves the extraction of this compound from the pepper matrix using an acidified acetonitrile solution, aided by ultrasonic extraction. A subsequent cleanup step with anhydrous magnesium sulfate (MgSO4) is performed to remove interfering matrix components. The final determination and quantification are carried out using a Linear Ion Trap Quadrupole LC-MS/MS system operating in negative ionization mode for this compound.[1][2][5]

Reagents and Materials

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Water (ultrapure, Type I)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Formic Acid (analytical grade)

  • Standards: this compound-sodium analytical standard of known purity

Instrumentation

  • Liquid Chromatograph: A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A Linear Ion Trap Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Ultrasonic Bath

  • Centrifuge

  • Standard laboratory glassware and equipment

Experimental Protocol

Standard Solution Preparation

Prepare a stock standard solution of this compound-sodium in a suitable solvent (e.g., water) and store it under appropriate conditions. Working standard solutions are prepared by serial dilution of the stock solution. It is important to note that stability studies have shown that this compound-sodium can degrade by more than 80% in water over seven days.[1][2]

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative sample of pepper.

  • Weighing: Weigh a 10 g portion of the homogenized pepper sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) containing 1% formic acid to the sample.

    • Place the tube in an ultrasonic bath for 15 minutes for extraction.

  • Cleanup:

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) to the extract.

    • Vortex vigorously for 1 minute to facilitate the removal of water and some matrix components.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Final Extract: Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for this compound.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

Method Validation Data

The following tables summarize the quantitative data from the method validation studies for the determination of this compound in pepper.

Table 1: Recovery and Precision Data

AnalyteSpiking Level (µg·kg⁻¹)Average Recovery (%)Relative Standard Deviation (RSD, %)
This compound-sodium2058-87< 20
This compound-sodium20058-87< 20

Data sourced from Ferrer et al., 2010.[1][2][5]

Table 2: Linearity and Detection Limits

AnalyteLinear Range (mg·L⁻¹)Correlation Coefficient (r²)Instrumental Detection Limit (µg·kg⁻¹)
This compound-sodium0.001 - 0.5> 0.99Low µg·kg⁻¹ range

Data sourced from Ferrer et al., 2010.[1][2][5]

Workflow Diagram

The following diagram illustrates the experimental workflow for the analysis of this compound in a pepper matrix.

Thiosultap_Analysis_Workflow Sample Homogenized Pepper Sample (10g) Extraction Add 10mL ACN (1% Formic Acid) Ultrasonic Extraction (15 min) Sample->Extraction Cleanup Add 4g Anhydrous MgSO₄ Vortex (1 min) Extraction->Cleanup Centrifugation Centrifuge (4000 rpm, 5 min) Cleanup->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration Analysis LC-MS/MS Analysis (ESI Negative Mode) Filtration->Analysis

Caption: Experimental workflow for this compound analysis in pepper.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound residues in a pepper matrix. The protocol, including sample preparation and instrumental analysis, has been validated, demonstrating acceptable recovery, precision, and linearity. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring in food products.

References

Application Notes and Protocols for the Use of Thiosultap as an Alternative to Monocrotophos in Oil Palm Plantations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thiosultap as a viable alternative to the highly hazardous organophosphate insecticide, monocrotophos, for the management of key pests in oil palm plantations. This document includes a comparative analysis of their efficacy, detailed experimental protocols for application and evaluation, and an examination of their respective modes of action.

Introduction

Monocrotophos, a broad-spectrum organophosphate insecticide, has been widely used in oil palm plantations to control leaf-eating caterpillars and bagworms.[1][2] However, its high toxicity to mammals and non-target organisms has led to restrictions and bans in many regions, necessitating the search for safer and effective alternatives.[2] this compound, a nereistoxin analogue insecticide, has emerged as a promising alternative.[3][4] This document outlines the protocols for the application of this compound and compares its efficacy to monocrotophos.

Comparative Efficacy and Quantitative Data

While direct comparative studies between this compound and monocrotophos are limited, available data allows for an assessment of their relative effectiveness against major oil palm pests, particularly bagworms (Metisa plana and Mahasena corbetti).

A study evaluating the efficacy of this compound-disodium (commercial name: Dimehipo) against bagworms reported a mortality rate of 40-50%.[5][6] In contrast, another study highlighted that trunk injection of monocrotophos was highly effective, capable of eradicating bagworm populations with a single application.[7] It is important to note that application methods and environmental conditions can significantly influence insecticide efficacy.

InsecticideActive Ingredient ClassTarget PestApplication MethodEfficacy (Mortality Rate)Citation(s)
This compound-disodium Nereistoxin AnalogueBagworms (Mahesa corbetti)Foliar Spray (Mist Blower)40-50%[5][6]
Monocrotophos OrganophosphateBagworms (Metisa plana)Trunk InjectionHighly effective (population eradication)[7]
Cypermethrin PyrethroidBagworms (Mahesa corbetti)Foliar Spray (Mist Blower)80-90%[5][6]

Table 1: Comparative Efficacy of Insecticides Against Bagworms in Oil Palm.

Experimental Protocols

The following protocols are designed to provide a standardized methodology for the application and evaluation of this compound and monocrotophos in oil palm plantations.

Trunk injection is a targeted application method that minimizes environmental contamination and reduces risks to non-target organisms.[7]

Objective: To administer a systemic insecticide directly into the vascular system of the oil palm for the control of foliage-feeding pests.

Materials:

  • Selected insecticide (this compound or Monocrotophos formulation)

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses or face shield, overalls, and rubber boots[8]

  • Motorized drill with a 1.5 cm diameter auger bit[7]

  • Calibrated drench gun or injector[8]

  • Measuring cylinder

  • Wooden or plastic plugs to seal the injection hole[8]

  • Clean water and soap for decontamination

Procedure:

  • Preparation of Insecticide Solution: Prepare the insecticide solution according to the manufacturer's recommendations. For trunk injection, commercial formulations are often used directly. For example, a 60% w/v soluble concentrate of monocrotophos has been used.[7]

  • Selection of Injection Site: Choose a site on the palm trunk approximately 1 meter above the ground.[8]

  • Drilling the Injection Hole: Using the motorized drill, create a hole 1.5 cm in diameter and 15 cm deep, angled downwards at approximately 45 degrees.[7][9]

  • Insecticide Injection: Calibrate the drench gun to deliver the desired volume (e.g., 10 ml). Insert the nozzle of the drench gun into the drilled hole and inject the insecticide.[7][8]

  • Sealing the Hole: Immediately after injection, plug the hole securely with a wooden or plastic plug to prevent leakage and entry of pathogens.[8]

  • Decontamination: Thoroughly clean all equipment with water and soap after use. Dispose of any unused insecticide and contaminated materials according to local regulations.

experimental_workflow_trunk_injection cluster_prep Preparation cluster_application Application cluster_post_app Post-Application prep_ppe Don PPE prep_insecticide Prepare Insecticide prep_ppe->prep_insecticide select_site Select Injection Site (1m height) prep_insecticide->select_site drill_hole Drill Hole (1.5cm dia, 15cm deep, 45°) select_site->drill_hole inject Inject Insecticide (e.g., 10ml) drill_hole->inject seal_hole Seal Hole inject->seal_hole decontaminate Decontaminate Equipment seal_hole->decontaminate dispose Dispose Waste decontaminate->dispose

Caption: Experimental workflow for insecticide trunk injection in oil palm.

This protocol outlines the steps to assess the effectiveness of the applied insecticides on the target pest population.

Objective: To quantify the mortality of oil palm pests following insecticide treatment.

Materials:

  • Secateurs or a long pole pruner for collecting leaf samples

  • Collection bags for leaf samples

  • Ventilated containers for rearing insects

  • Fresh, untreated oil palm leaves for control group

  • Microscope or magnifying glass for observing insect mortality

  • Data recording sheets

Procedure:

  • Pre-treatment Sampling: Before insecticide application, conduct a baseline census of the pest population. Randomly select a representative number of palms in the treatment and control plots. From each palm, collect a frond from the middle canopy. Count the number of live larvae on the leaflets.[10]

  • Post-treatment Sampling: At specified intervals after insecticide application (e.g., 3, 7, 14, and 30 days after treatment), repeat the sampling process from the same palms.[10]

  • Laboratory Bioassay (Optional):

    • Collect treated leaves from the field at the same intervals.

    • In the laboratory, place the treated leaves in ventilated containers.

    • Introduce a known number of healthy, field-collected larvae onto the leaves.

    • Provide untreated leaves to a control group of larvae.

    • Monitor the larvae daily and record mortality.

  • Data Analysis: Calculate the percentage of mortality for each treatment at each time point, corrected for control mortality using Abbott's formula if necessary. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.[10]

experimental_workflow_bioassay cluster_sampling Field Sampling cluster_lab Laboratory Bioassay (Optional) cluster_analysis Data Analysis pre_treat Pre-treatment Pest Census post_treat Post-treatment Pest Census (3, 7, 14, 30 days) pre_treat->post_treat calc_mortality Calculate % Mortality post_treat->calc_mortality collect_leaves Collect Treated & Untreated Leaves intro_larvae Introduce Larvae to Leaves collect_leaves->intro_larvae monitor_mortality Monitor and Record Mortality intro_larvae->monitor_mortality monitor_mortality->calc_mortality stat_analysis Statistical Analysis (e.g., ANOVA) calc_mortality->stat_analysis

Caption: Workflow for conducting a bioassay to evaluate insecticide efficacy.

Signaling Pathways and Mode of Action

Understanding the mode of action of these insecticides is crucial for managing resistance and for the development of new, more selective compounds.

Monocrotophos is an organophosphate that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[11] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, monocrotophos causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in paralysis and death of the insect.[11]

monocrotophos_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Signal Continuous Nerve Signal AChR->Signal Activates Monocrotophos Monocrotophos Monocrotophos->AChE Inhibits Paralysis Paralysis & Death Signal->Paralysis

Caption: Mode of action of Monocrotophos via acetylcholinesterase inhibition.

This compound is a nereistoxin analogue. Nereistoxin and its synthetic derivatives act as non-competitive blockers of the nicotinic acetylcholine receptor (nAChR) ion channel in the insect central nervous system.[3][4] By blocking the ion channel, this compound prevents the influx of ions that would normally occur upon acetylcholine binding, thereby disrupting nerve signal transmission. This leads to paralysis and eventual death of the insect.[3]

thiosultap_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Channel ACh->nAChR Binds to NoSignal Blocked Nerve Signal nAChR->NoSignal Prevents Ion Flow This compound This compound This compound->nAChR Blocks Channel Paralysis Paralysis & Death NoSignal->Paralysis

Caption: Mode of action of this compound as a nAChR channel blocker.

Conclusion

This compound presents a viable, less hazardous alternative to monocrotophos for the management of certain pests in oil palm plantations. While its efficacy may be lower than that of monocrotophos in some instances, its more favorable safety profile makes it a valuable component of Integrated Pest Management (IPM) programs. The choice of insecticide and application method should be based on a thorough assessment of pest pressure, palm age, environmental conditions, and regulatory restrictions. The protocols provided herein offer a framework for the systematic application and evaluation of these insecticides, contributing to more sustainable pest management practices in the oil palm industry.

References

Troubleshooting & Optimization

Overcoming matrix effects in Thiosultap analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Thiosultap and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS analysis, leading to inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects during this compound analysis.

Problem: Poor reproducibility and accuracy in quantitative results.

This is a primary indicator of uncompensated matrix effects.

  • Initial Assessment:

    • Post-Extraction Spike Analysis: A widely accepted method to quantify matrix effects involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent.[2][3] A significant difference in signal intensity indicates the presence of matrix effects.

    • Qualitative Assessment by Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Troubleshooting Steps & Solutions:

    dot graph TD; A[Start: Inaccurate Results] --> B{Assess Matrix Effect}; B --> C[Post-Extraction Spike]; B --> D[Post-Column Infusion]; C --> E{Matrix Effect Confirmed?}; D --> E; E -- Yes --> F[Implement Mitigation Strategy]; E -- No --> G[Investigate Other Issues e.g., instrument performance, standard stability]; F --> H[Optimize Sample Preparation]; F --> I[Modify Chromatographic Conditions]; F --> J[Adjust MS Parameters]; F --> K[Use Appropriate Calibration]; H --> L[QuEChERS]; H --> M[Solid Phase Extraction (SPE)]; H --> N[Dilution]; I --> O[Gradient Modification]; I --> P[Column Chemistry Change]; J --> Q[Optimize Ion Source Parameters]; K --> R[Matrix-Matched Calibration]; K --> S[Stable Isotope-Labeled Internal Standard (SIL-IS)]; S --> T[End: Accurate & Reproducible Results]; R --> T; L --> T; M --> T; N --> T; O --> T; P --> T; Q --> T;

    end

    Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

    1. Sample Preparation Optimization: The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS/MS system.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for extracting pesticides like this compound from complex matrices such as fruits, vegetables, and soil.[4][5][6][7] It involves an extraction with a solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, and C18 to remove non-polar interferences.

    • Solid Phase Extraction (SPE): Offers a more targeted cleanup than d-SPE by using specific cartridges to retain the analyte while washing away interfering matrix components, or vice versa.[8]

    • Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering compounds, but may also decrease the analyte signal to below the limit of quantification.[9][10]

    2. Chromatographic Separation Improvement:

    • Adjusting the gradient elution profile can help separate this compound from co-eluting matrix components.

    • Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) can alter selectivity and improve separation.

    3. Mass Spectrometry Parameter Adjustment:

    • Fine-tuning ion source parameters such as temperature, gas flows, and voltages can help minimize the impact of matrix components on the ionization of this compound.[10]

    4. Calibration Strategy Implementation: When matrix effects cannot be eliminated, their impact can be compensated for.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples is a common and effective strategy.[11] This ensures that the standards and samples experience similar matrix effects.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[9][12][13][14][15] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my this compound analysis?

A: The most common indicators are poor accuracy and precision in your quality control samples, inconsistent results between different sample batches, and a significant difference in the peak area of a post-extraction spiked sample compared to a standard in a neat solvent. Ion suppression will lead to lower than expected concentrations, while ion enhancement will result in higher than expected values.[1][2]

Q2: How do I choose the right sample preparation technique?

A: The choice depends on the complexity of your sample matrix and the required sensitivity. For complex matrices like palm oil or peppers, a robust method like a modified QuEChERS or SPE is recommended.[11][16] For simpler matrices, a "dilute and shoot" approach might be sufficient if the analyte concentration is high enough.

Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound always necessary?

A: While a SIL-IS is the most effective way to compensate for matrix effects, it is not always available or may be cost-prohibitive.[9][12] In its absence, matrix-matched calibration is a highly recommended alternative for accurate quantification.[11]

Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?

A: Yes, a structural analog can be used, but with caution. It should ideally have similar extraction recovery and chromatographic retention time to this compound. However, it may not perfectly mimic the ionization behavior of the analyte in the presence of matrix components, which can lead to less accurate correction compared to a SIL-IS.[12][13]

Q5: My results show ion enhancement instead of suppression. What should I do?

A: Ion enhancement, although less common than suppression, is also a matrix effect where co-eluting compounds improve the ionization efficiency of the analyte.[1] The troubleshooting strategies are the same as for ion suppression: improve sample cleanup, optimize chromatography, and use appropriate calibration methods like matrix-matched standards or a SIL-IS.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for this compound in a Vegetable Matrix

This protocol is a general guideline adapted from established QuEChERS methods.[4][6][7]

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • If a SIL-IS is used, spike the sample at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Workflow for QuEChERS-based sample preparation.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are example parameters and should be optimized for your specific instrument and application.[11][16]

ParameterSetting
LC System
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 5 mM ammonium acetate and 0.1% acetic acid
Mobile Phase BMethanol with 5 mM ammonium acetate and 0.1% acetic acid
GradientStart at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temp.40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM TransitionsSpecific to this compound (requires optimization)

Quantitative Data Summary

The following table summarizes recovery data from a study on this compound analysis in a pepper matrix, demonstrating the effectiveness of a specific extraction method.[16]

AnalyteFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
This compound Sodium2075< 15
This compound Sodium20087< 10
Thiocyclam2065< 20
Thiocyclam20078< 15
Nereistoxin2058< 20
Nereistoxin20070< 15

References

Technical Support Center: Improving the Stability of Thiosultap in Aqueous Spray Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of Thiosultap in aqueous spray solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Section 1: Troubleshooting Unstable this compound Spray Solutions

This section addresses common issues related to the instability of this compound in aqueous spray solutions.

Issue Potential Causes Troubleshooting Steps
Rapid loss of potency or efficacy. Degradation of this compound into less active or inactive compounds. This compound sodium in an aqueous solution can degrade by more than 80% within seven days.[1]1. pH Adjustment: Ensure the pH of your spray solution is within the optimal range for this compound stability. This compound is a nereistoxin analogue, and related compounds are known to be sensitive to pH. 2. Temperature Control: Avoid exposing the solution to high temperatures during preparation, storage, and application. 3. Light Protection: Prepare and store the solution in opaque containers to minimize photodegradation. 4. Adjuvant Selection: Choose adjuvants that are compatible with this compound and do not accelerate its degradation.
Precipitation or crystal formation in the spray tank. pH shifts leading to the formation of insoluble degradation products. Incompatibility with other tank-mixed pesticides or adjuvants.1. Jar Test: Before tank mixing, perform a jar test to check for physical compatibility with other components. 2. Buffering Agents: Incorporate a suitable buffering agent to maintain a stable pH. 3. Order of Mixing: Follow the correct order of mixing to ensure all components dissolve or disperse properly.
Inconsistent experimental results. Variable degradation rates of this compound between experiments.1. Standardize Solution Preparation: Use a consistent and documented procedure for preparing your this compound spray solutions. 2. Fresh Solutions: Prepare fresh solutions for each experiment to minimize the impact of degradation over time. 3. Stability-Indicating Analysis: Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the concentration of active this compound at the time of application.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors contributing to the degradation of this compound, a thiosulfate derivative, in aqueous solutions are:

  • pH: this compound is susceptible to hydrolysis, and the rate of degradation is often pH-dependent.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation.

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of thiosulfate compounds.

  • Incompatible Adjuvants: Some adjuvants can alter the pH of the solution or contain components that react with this compound.

Q2: How can I monitor the stability of my this compound spray solution?

A2: The most reliable way to monitor the stability of your this compound solution is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. This method allows you to separate and quantify the active this compound from its degradation products over time.

Q3: What is the expected degradation pathway of this compound?

A3: this compound is a nereistoxin analogue insecticide. It is considered a pro-pesticide, meaning it breaks down in the environment to the active toxin, nereistoxin. The degradation pathway likely involves the hydrolysis of the thiosulfate groups to form nereistoxin and other intermediates.

Q4: Are there any specific types of adjuvants that should be avoided when preparing this compound spray solutions?

A4: While specific data on adjuvant compatibility with this compound is limited, it is advisable to avoid adjuvants that are strongly acidic or alkaline, as these can significantly impact the pH of the spray solution and accelerate hydrolysis. It is always recommended to perform a compatibility jar test before mixing this compound with any new adjuvant.

Section 3: Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solutions

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

Objective: To determine the degradation kinetics of this compound in aqueous solutions as a function of pH, temperature, and light exposure.

Materials:

  • This compound-disodium standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9)

  • Constant-temperature incubator/water bath

  • Photostability chamber with controlled UV and visible light source

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound-disodium in HPLC-grade water at a known concentration (e.g., 1000 µg/mL).

  • Preparation of Test Solutions:

    • pH Study: Dilute the stock solution with buffer solutions to prepare test solutions at pH 4, 7, and 9 with a final concentration of, for example, 10 µg/mL.

    • Temperature Study: Prepare a test solution at a specific pH (e.g., pH 7) and aliquot it into separate vials for incubation at different temperatures (e.g., 25°C, 40°C, and 50°C).

    • Photostability Study: Prepare a test solution and expose it to a controlled light source in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Sample Collection: At specified time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Immediately analyze the collected samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Protocol for Evaluating the Effect of Adjuvants on this compound Stability

Objective: To assess the impact of different agricultural adjuvants on the stability of this compound in an aqueous spray solution.

Materials:

  • This compound-disodium standard

  • Selected adjuvants (e.g., non-ionic surfactant, crop oil concentrate, buffering agent)

  • HPLC-grade water

  • HPLC system

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of this compound-disodium in HPLC-grade water.

  • Prepare spray solutions:

    • Control: Dilute the this compound stock solution with water to a typical spray concentration.

    • Test Solutions: Prepare separate spray solutions containing this compound at the same concentration as the control, each with one of the selected adjuvants at its recommended application rate.

  • Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • At designated time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot from each solution.

  • Analyze the samples by HPLC to quantify the remaining this compound concentration.

  • Compare the degradation rate of this compound in the presence of each adjuvant to the control solution to determine the adjuvant's effect on stability.

Section 4: Visualizations

Degradation Pathway of this compound

The following diagram illustrates the likely degradation pathway of this compound to its active form, nereistoxin, through hydrolysis.

G Simplified Degradation Pathway of this compound This compound This compound Intermediate Unstable Intermediates This compound->Intermediate Hydrolysis Nereistoxin Nereistoxin (Active Insecticide) Intermediate->Nereistoxin Cyclization Further_Degradation Further Degradation Products Nereistoxin->Further_Degradation

Caption: Simplified degradation pathway of this compound to Nereistoxin.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of this compound.

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Test Prepare Test Solutions (different pH, temp, light, adjuvants) Prep_Stock->Prep_Test Incubate Incubate under Controlled Conditions Prep_Test->Incubate Sample Collect Samples at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data_Analysis Data Analysis (Kinetics & Half-life) HPLC->Data_Analysis

Caption: General workflow for assessing the stability of this compound.

Troubleshooting Logic for Unstable Formulations

This diagram provides a logical flow for troubleshooting issues with unstable this compound spray solutions.

G Troubleshooting Logic for Unstable this compound Solutions Start Instability Observed (e.g., low efficacy, precipitation) Check_pH Check pH of Spray Solution Start->Check_pH pH_Optimal Is pH in Optimal Range? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer pH_Optimal->Adjust_pH No Check_Temp_Light Review Storage & Preparation Conditions (Temp & Light) pH_Optimal->Check_Temp_Light Yes Adjust_pH->Check_Temp_Light Conditions_Optimal Are Conditions Optimal? Check_Temp_Light->Conditions_Optimal Modify_Conditions Store in Cool, Dark Place Prepare Fresh Conditions_Optimal->Modify_Conditions No Check_Adjuvants Review Adjuvants & Tank Mix Partners Conditions_Optimal->Check_Adjuvants Yes Modify_Conditions->Check_Adjuvants Perform_Jar_Test Perform Jar Test for Compatibility Check_Adjuvants->Perform_Jar_Test Stable Solution Stabilized Perform_Jar_Test->Stable

Caption: Troubleshooting flowchart for unstable this compound solutions.

References

Technical Support Center: Optimization of Thiosultap Dosage for Resistant Insect Pests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and pest management professionals working on the optimization of Thiosultap dosage, particularly for insect pest populations that have developed resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a nereistoxin analogue insecticide used to control a variety of insect pests, primarily on rice and vegetables.[1][2][3] It functions as a systemic insecticide with both stomach and contact action.[1][4] After application, it is metabolized within the insect into nereistoxin, a potent neurotoxin. Nereistoxin acts as a non-competitive blocker of nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system.[5] This blockage disrupts synaptic transmission, leading to continuous nerve and muscle stimulation, which results in paralysis and eventual death of the pest.[1][5] this compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 14.[1][6]

Q2: What is insecticide resistance and why does it occur?

A2: Insecticide resistance is the inherited ability of a pest to survive and reproduce after exposure to a pesticide dose that would normally be lethal.[7] It is a natural evolutionary process that occurs when a pest population contains individuals with random genetic mutations that allow them to survive a pesticide application.[7] Repeated use of insecticides with the same mode of action kills susceptible individuals, leaving the resistant ones to reproduce and pass on their resistant traits.[8] Over time, the pest population becomes dominated by these resistant individuals, rendering the insecticide ineffective.[8][9]

Q3: How can I determine if unsatisfactory pest control is due to resistance or other factors?

A3: A control failure is not always due to resistance. Before assuming resistance, consider these factors:[7]

  • Incorrect Application: Was the correct dosage used? Was the equipment calibrated properly to ensure thorough coverage?[10]

  • Pest Identification & Life Stage: Was the pest identified correctly? Was the application timed to target the most susceptible life stage of the pest?[8]

  • Environmental Conditions: Did rain, high temperatures, or strong winds occur shortly after application, potentially degrading the active ingredient or causing poor coverage?

  • Product Quality: Was the this compound product stored correctly and within its shelf life?

If these factors are ruled out, resistance is a likely cause. Confirmation requires laboratory bioassays to compare the susceptibility of the field population to a known susceptible population.[9]

Q4: What are the primary mechanisms of insect resistance to neurotoxic insecticides like this compound?

A4: Insects have evolved several mechanisms to resist insecticides. The two primary types relevant to neurotoxins are:

  • Metabolic Resistance: This is the most common mechanism, where resistant insects have enhanced levels of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases.[11][12][13] These enzymes break down the insecticide into non-toxic substances before it can reach its target site in the nervous system.[13]

  • Target-Site Resistance: This involves genetic mutations that alter the structure of the insecticide's target protein—in the case of this compound, the nicotinic acetylcholine receptor (nAChR).[13][14] These modifications prevent the insecticide molecule from binding effectively, thus reducing its toxic effect.[13]

Troubleshooting Guide

Problem: I'm observing reduced efficacy and control failures with standard this compound application rates.

  • Possible Cause 1: Development of Resistance. The pest population may have developed low to moderate resistance.

    • Solution: Conduct a resistance monitoring bioassay (see Protocol 1) to determine the Lethal Concentration (LC50) for your field population. Compare this to a baseline susceptible population to calculate the Resistance Ratio (RR). An RR value significantly greater than 1 indicates resistance.

  • Possible Cause 2: Improper Application Timing. The application may not be targeting the most vulnerable life stage of the insect.

    • Solution: Review the pest's biology. For many lepidopteran pests like stem borers or diamondback moths, early larval stages are most susceptible.[1][11] Time applications accordingly.

  • Possible Cause 3: Sub-optimal Formulation or Adjuvants. The spray solution may not be adhering to or penetrating the plant cuticle effectively.

    • Solution: Ensure the pH of the spray solution is within the recommended range for this compound, as it can decompose under strong acid or alkaline conditions.[4] Consider the use of appropriate adjuvants to improve spray deposition and coverage, but always check for compatibility.

Problem: Pest populations are rebounding very quickly after this compound treatment.

  • Possible Cause 1: High Frequency of Resistant Individuals. A large portion of the population may be resistant, allowing for rapid recovery.

    • Solution: Immediately rotate to an insecticide from a different IRAC group with a different mode of action.[15] Avoid using any Group 14 insecticides for several pest generations. Implement an Integrated Pest Management (IPM) program to reduce reliance on chemical controls.[7][8]

  • Possible Cause 2: Short Residual Activity on the Crop. Environmental factors or rapid plant growth may be diluting the concentration of the active ingredient.

    • Solution: Re-evaluate the application interval based on scouting and pest pressure, but do not exceed the maximum number of applications recommended on the product label. Avoid sequential applications of the same insecticide group.[15]

Data Presentation

Table 1: General Application Dosages for this compound Formulations

Crop Target Pest Typical Dosage (g a.i./ha) Application Method
Rice, Vegetables Various Lepidoptera, Beetles 540 - 675 Spray
Fruit Trees Various Insecticides 225 – 360 ppm Spray
Corn, Wheat Various Insecticides 540 - 675 Spray

Note: Data generalized from commercial product information.[4] Users must consult the specific product label for legally approved rates and instructions for their region.

Table 2: Interpreting Resistance Ratio (RR) from Bioassay Data

Resistance Ratio (RR) Resistance Level Recommended Action
1 - 10 Susceptible / Very Low Continue use as part of a rotation strategy. Monitor regularly.
11 - 50 Low to Moderate This compound may still provide suppression, but rotation is critical. Avoid consecutive applications.
51 - 100 Moderate to High Efficacy will be significantly reduced. Avoid using this compound. Switch to a different, effective MoA.
> 100 High / Very High This compound is likely ineffective. Remove from spray program and rely on alternative control methods.

RR is calculated as: (LC50 of field population) / (LC50 of susceptible laboratory population).

Mandatory Visualizations

cluster_0 Standard Mode of Action cluster_1 Resistance Mechanisms This compound This compound Nereistoxin Nereistoxin This compound->Nereistoxin Metabolized in Insect nAChR_Block nAChR Blockage Nereistoxin->nAChR_Block Binds to Receptor Paralysis Paralysis nAChR_Block->Paralysis Metabolic Metabolic Resistance (Enzyme Detoxification) Metabolic->Nereistoxin Degrades Toxin Target Target-Site Resistance (Receptor Mutation) Target->nAChR_Block Prevents Binding

Caption: this compound's mode of action and key points of interruption by resistance mechanisms.

A 1. Collect Pest Samples (Field Population vs. Susceptible Strain) C 3. Conduct Bioassay (e.g., Adult Vial Test) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Record Mortality Data after 24-48 hours C->D E 5. Probit Analysis to Calculate LC50 Values D->E F 6. Calculate Resistance Ratio (RR) RR = LC50(Field) / LC50(Susc.) E->F G 7. Determine Resistance Level & Make Management Decision F->G

Caption: Experimental workflow for assessing the level of insecticide resistance in a pest population.

Start Control Failure Observed? Confirm Confirm Resistance via Bioassay? Start->Confirm Yes Action_No Troubleshoot Other Factors: - Application Method - Timing & Coverage - Environmental Factors Start->Action_No No Level Resistance Level? Confirm->Level Yes Confirm->Action_No No Action_Low Action: Low Resistance (RR < 50) - Rotate MoA - Optimize application timing - Do NOT increase dose Level->Action_Low Low to Moderate Action_High Action: High Resistance (RR > 50) - Stop using this compound - Switch to effective alternative MoA - Implement IPM Level->Action_High High

Caption: Decision-making logic for adjusting pest control strategies based on resistance levels.

Experimental Protocols

Protocol 1: Resistance Monitoring Using the Adult Vial Bioassay

This protocol is a standard method for assessing the susceptibility of adult insects to a contact insecticide.[16][17]

1. Materials:

  • Technical grade this compound (>95% purity)

  • Acetone (analytical grade)

  • 20 ml glass scintillation vials with screw caps

  • Repeating pipette (0.5 ml or 1 ml)

  • Vial roller or rotator

  • Insect aspirator

  • Field-collected and susceptible (lab strain) adult insects

  • Probit analysis software

2. Preparation of Insecticide Solutions:

  • Prepare a stock solution of this compound in acetone. The concentration will depend on the target pest's known susceptibility (e.g., 10 mg/ml).

  • Perform serial dilutions from the stock solution to create a range of at least 5-7 concentrations. The range should be chosen to produce mortality between 10% and 95%.

  • Include an "acetone only" vial as a control for every batch.

3. Coating the Vials:

  • Pipette 0.5 ml of each concentration (and the acetone control) into separate, clearly labeled glass vials.[17]

  • Immediately place the vials on a roller or rotate them by hand in a horizontal position. Ensure the solution coats the entire inner surface.

  • Continue rolling until the acetone has completely evaporated, leaving a uniform film of insecticide residue on the glass.

  • Store vials in the dark at room temperature and use within a few hours.

4. Insect Exposure:

  • Collect healthy, active adult insects of a uniform age and sex, if possible.

  • Introduce 10-20 insects into each vial using an aspirator. The number per vial may vary based on insect size.[16]

  • Loosely place the cap on the vial to allow for air exchange while preventing escape.[16]

  • Place vials upright in a controlled environment (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).

5. Data Collection and Analysis:

  • Assess insect mortality at a predetermined time point (typically 24 hours, but may vary by species). An insect is considered dead if it is unable to move when gently prodded.

  • Record the number of dead insects in each vial.

  • Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the experiment is invalid and must be repeated.

  • Analyze the dose-mortality data using probit analysis to calculate the LC50 (the concentration that kills 50% of the population), LC90, and their 95% confidence intervals.

  • Calculate the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference population. Refer to Table 2 for interpretation.

References

Troubleshooting poor recovery of Thiosultap during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of Thiosultap, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound I might be working with?

A1: this compound is an insecticide that exists as a nereistoxin analogue.[1] You will most commonly encounter it in its salt forms, primarily as this compound-disodium and this compound-monosodium.[2][3][4][5] It is important to know which form you are using as it may have implications for solubility and stability.

Q2: I am experiencing poor recovery of this compound. What are the most likely causes?

A2: Poor recovery of this compound during sample extraction can stem from several factors. The most common issues include:

  • Inappropriate Solvent Selection: this compound has specific solubility characteristics.

  • Sample Matrix Effects: The complexity of the sample matrix can interfere with the extraction process.

  • Degradation of this compound: The compound can degrade under certain conditions.

  • Suboptimal Extraction Technique: The chosen extraction method may not be suitable for your sample type.

Q3: What solvents are recommended for this compound extraction?

A3: this compound-disodium is soluble in water and 95% hot ethanol, but it is insoluble in organic solvents such as benzene, acetone, and ethyl ether.[6] For extraction from various matrices, mixtures of solvents are often employed. Successful extractions have been reported using:

  • Acetonitrile in an acidic medium.[7]

  • A mixture of methanol and water (1:1, v/v).[8]

  • Dichloromethane and water for liquid-liquid extraction.[8]

The choice of solvent will depend on your specific sample matrix and the subsequent analytical method.

Q4: Can the pH of my extraction solvent affect recovery?

A4: Yes, pH is a critical factor. This compound is known to be stable at normal temperatures but can easily decompose in strong alkaline environments.[6] Furthermore, acidic conditions are often used to improve extraction efficiency, for instance, with acetonitrile extraction in an acidic medium.[7] Therefore, maintaining an appropriate pH is crucial to prevent degradation and enhance recovery.

Q5: How can I minimize this compound degradation during sample preparation?

A5: this compound is susceptible to degradation. To minimize this, consider the following precautions:

  • Avoid Strong Alkalis: As mentioned, this compound degrades in strongly alkaline conditions.[6]

  • Protect from Light and Heat: Exposure to light and high temperatures can lead to degradation.[9] It is advisable to work with samples in a light-protected environment and avoid excessive heat.

  • Work Quickly: Prolonged exposure of this compound in solution can lead to degradation. A study on this compound sodium in water showed over 80% degradation after seven days.[7]

  • Use of Antioxidants: In some cases, the addition of antioxidants can help prevent oxidative degradation.[10]

Troubleshooting Guide for Poor this compound Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues during this compound extraction.

Problem: Low or Inconsistent Recovery

Below is a troubleshooting workflow to help you identify and address the root cause of poor this compound recovery.

Poor_Recovery_Troubleshooting start Start: Poor this compound Recovery check_solvent Step 1: Verify Solvent System start->check_solvent check_ph Step 2: Check pH of Extraction check_solvent->check_ph No Issue optimize_solvent Action: Optimize Solvent - Test different polarities - Use solvent mixtures check_solvent->optimize_solvent Issue Found check_stability Step 3: Investigate Analyte Stability check_ph->check_stability No Issue adjust_ph Action: Adjust pH - Ensure acidic/neutral conditions - Avoid strong bases check_ph->adjust_ph Issue Found check_method Step 4: Review Extraction Method check_stability->check_method No Issue improve_stability Action: Minimize Degradation - Protect from light and heat - Reduce extraction time - Consider antioxidants check_stability->improve_stability Issue Found refine_method Action: Refine Technique - Increase extraction time/repetitions - Evaluate cleanup step check_method->refine_method Issue Found end End: Improved Recovery check_method->end No Issue/ Re-evaluate optimize_solvent->end adjust_ph->end improve_stability->end refine_method->end

Caption: Troubleshooting workflow for poor this compound recovery.

Quantitative Data Summary

The recovery of this compound is highly dependent on the matrix and the extraction method employed. Below is a summary of reported recovery rates from different studies.

Sample MatrixExtraction MethodAnalytical TechniqueReported Recovery (%)Reference
Palm OilLiquid-Liquid Extraction (Dichloromethane/Water)LC-MS/MS72 - 103[8][11]
PepperAcetonitrile extraction in acidic medium with ultrasonic extractionLC-MS/MS58 - 87[7]
Plant FoodsHydrochloric acid with cysteine hydrochloride, derivatization to nereistoxinGC-ECD72 - 108[12]
TeaQuEChERS with dSPE cleanupLC-MS/MS87.6 - 119.9[12]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Palm Oil

This method is adapted from a study on this compound residue in a palm oil matrix.[8]

  • Sample Preparation: Weigh 5 grams of melted crude palm oil into a 50 ml polyethylene centrifuge tube.

  • Initial Solvent Addition: Add 5 ml of dichloromethane and mix thoroughly.

  • Aqueous Extraction: Add 5 ml of water to the mixture.

  • Extraction Process:

    • Vortex the mixture for 2 minutes.

    • Heat in a water bath at 60°C for 2 minutes.

    • Repeat the vortex and heating steps two more times.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Sample for Analysis: Collect a 1 ml aliquot from the upper aqueous phase for LC-MS/MS analysis.

Palm_Oil_Extraction_Workflow start Start: 5g Melted Palm Oil add_dcm Add 5ml Dichloromethane & Mix start->add_dcm add_water Add 5ml Water add_dcm->add_water vortex_heat_cycle Vortex (2 min) -> Heat (60°C, 2 min) (Repeat 3x) add_water->vortex_heat_cycle centrifuge Centrifuge (4000 rpm, 10 min) vortex_heat_cycle->centrifuge collect_aqueous Collect 1ml of Aqueous Phase centrifuge->collect_aqueous end LC-MS/MS Analysis collect_aqueous->end

Caption: Workflow for this compound extraction from palm oil.

Protocol 2: Extraction of this compound from Pepper

This method is based on a procedure for determining this compound sodium in a pepper matrix.[7]

  • Sample Preparation: Homogenize the pepper sample.

  • Extraction:

    • To the homogenized sample, add acetonitrile in an acidic medium.

    • Perform ultrasonic extraction.

  • Cleanup: Add anhydrous MgSO₄ and vortex to remove excess water.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Sample for Analysis: Collect the supernatant for LC-MS/MS analysis.

Pepper_Extraction_Workflow start Start: Homogenized Pepper Sample add_solvent Add Acidified Acetonitrile start->add_solvent ultrasonicate Ultrasonic Extraction add_solvent->ultrasonicate cleanup Add Anhydrous MgSO₄ & Vortex ultrasonicate->cleanup centrifuge Centrifuge cleanup->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end LC-MS/MS Analysis collect_supernatant->end

Caption: Workflow for this compound extraction from pepper.

References

Technical Support Center: Enhancing the Efficacy of Thiosultap Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the efficacy of Thiosultap formulations through the use of adjuvants. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nereistoxin-analog insecticide. Its mode of action involves blocking the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects. This disruption of nerve function leads to paralysis and eventual death of the target pest. This compound is often used as a stomach poison with some contact and systemic activity.

Q2: Why are adjuvants necessary for this compound formulations?

While this compound is an effective active ingredient, its performance in a formulation can be significantly influenced by various factors. Adjuvants are additives that can enhance the efficacy of this compound by:

  • Improving Solubility and Stability: this compound formulations can be prone to degradation, especially in aqueous solutions. Certain adjuvants can improve the stability and shelf-life of the formulation.

  • Enhancing Spreading and Coverage: Adjuvants like surfactants reduce the surface tension of spray droplets, allowing for more uniform spreading and coverage on plant surfaces.

  • Increasing Adhesion (Stickers): Stickers help the formulation adhere to the plant surface, improving rainfastness and prolonging the exposure of the pest to the insecticide.

  • Improving Penetration: Some adjuvants can facilitate the penetration of this compound through the insect's cuticle or the plant's leaf surface, leading to improved systemic action.

  • Reducing Resistance: Certain adjuvant combinations can help in mitigating the development of resistance in pest populations.

Q3: What are the common types of adjuvants used with insecticides like this compound?

Several classes of adjuvants can be considered for enhancing this compound formulations:

  • Surfactants (Surface-Active Agents): These include non-ionic surfactants (NIS), organosilicone surfactants, and others that improve wetting and spreading.

  • Oils: Crop oil concentrates (COC) and methylated seed oils (MSO) can enhance penetration through waxy cuticles.

  • Stickers: These are polymers that form a film, holding the insecticide on the target surface.

  • Humectants: These help to slow the drying of spray droplets, increasing the time for absorption.

  • Natural Adjuvants: Plant-derived substances like tea saponin and fulvic acid have been explored for their synergistic effects.

Q4: Are there any known compatibility issues when tank-mixing this compound with adjuvants?

Yes, incompatibilities can occur. It is crucial to perform a jar test before tank-mixing large quantities. Incompatibility can manifest as the formation of precipitates, phase separation, or a change in viscosity, which can clog spray equipment and reduce the efficacy of the application. Always follow the recommended mixing order, which is generally to add components to the tank in the following sequence: water, water-conditioning agents, wettable powders, flowables, emulsifiable concentrates, and then adjuvants.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and application of this compound with adjuvants.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor insect control despite application 1. Inadequate coverage on plant surfaces.2. Poor adhesion and washoff due to rain.3. Insufficient penetration of the active ingredient.4. Degradation of this compound in the spray tank.1. Add a non-ionic or organosilicone surfactant to reduce surface tension and improve spreading.2. Incorporate a sticker adjuvant to enhance rainfastness.3. Consider adding a crop oil concentrate (COC) or methylated seed oil (MSO) to improve penetration through waxy leaf surfaces.4. Check the pH of the spray solution. this compound may be susceptible to alkaline hydrolysis. Use a buffering agent to maintain a slightly acidic to neutral pH.
Formulation instability (e.g., precipitation, separation) 1. Incompatibility of this compound formulation with the chosen adjuvant.2. Incorrect mixing order.3. Poor water quality (e.g., hard water).1. Perform a jar test before tank mixing to check for physical compatibility.2. Follow the correct mixing order (see FAQ 4).3. Use a water conditioning agent if hard water is suspected to be the issue.
Phytotoxicity (damage to the treated plant) 1. Use of an inappropriate adjuvant or an excessive concentration.2. Application during periods of high temperature or humidity.1. Consult the adjuvant label for crop safety information. Test the formulation on a small area before widespread application.2. Avoid spraying during the hottest parts of the day or when humidity is very high.
Clogging of spray nozzles 1. Formation of precipitates due to incompatibility.2. Use of a formulation with poor suspensibility.1. Ensure all components are fully dissolved or suspended before spraying. Use in-line filters.2. If using a wettable powder, ensure adequate agitation in the spray tank.

Data on Efficacy Enhancement of Nereistoxin-Analog Insecticides with Adjuvants

The following table summarizes quantitative data from studies on enhancing the efficacy of nereistoxin-analog and other relevant insecticides with adjuvants.

Insecticide Class Adjuvant(s) Pest Efficacy Enhancement
Nereistoxin InsecticideTea Saponin, Alkyl Glycoside, Fulvic AcidNot specifiedA composition with a weight ratio of (30-50):(5-10):(1-5):(50-100) (Adjuvants:Insecticide) is claimed to reduce pesticide resistance.[2]
Neonicotinoid (Clothianidin)Linseed oil soap (1% v/v)Anopheles gambiae (resistant)Increased mortality from ~30% to 100%.[3]
Neonicotinoid (Clothianidin)Linseed oil soap (1% v/v)Anopheles gambiae (susceptible & resistant)Reduced the median lethal concentration (LC50) by more than 10-fold.[3]
Neonicotinoid (Thiamethoxam)Alkyl phenoxy polyethylene ethanolBemisia tabaci (whitefly)25-fold increase in the potency of the mixture compared to the active ingredient alone.[3]

Experimental Protocols

Protocol for Assessing the Efficacy of this compound Formulations with Adjuvants (Leaf Dip Bioassay)

This protocol is a standard method for evaluating the efficacy of an insecticide formulation against a leaf-eating insect pest.

Materials:

  • This compound technical grade or a known formulation

  • Selected adjuvants (e.g., non-ionic surfactant, crop oil concentrate)

  • Distilled water

  • Target insect pest (e.g., larvae of a lepidopteran species)

  • Fresh, untreated host plant leaves

  • Petri dishes with moistened filter paper

  • Beakers and graduated cylinders

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if starting with technical grade material.

    • Create a series of dilutions of the this compound formulation in distilled water to achieve a range of concentrations.

    • For each this compound concentration, prepare a corresponding solution containing the desired concentration of the adjuvant. For example, if testing a non-ionic surfactant, a common concentration is 0.1% v/v.

    • Prepare a control solution with distilled water only, and another control with the adjuvant in water to assess any direct effects of the adjuvant.

  • Leaf Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Dip each leaf into the respective test solution for 10-20 seconds, ensuring complete coverage.

    • Allow the leaves to air dry on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated leaf in each petri dish lined with moistened filter paper.

    • Introduce a known number of target insects (e.g., 10-20 larvae) into each petri dish.

    • Seal the petri dishes with ventilated lids.

  • Incubation and Observation:

    • Maintain the petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. An insect is considered dead if it does not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each treatment and replicate.

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • If a range of concentrations was tested, probit analysis can be used to determine the LC50 (lethal concentration for 50% of the population) for each formulation.

Protocol for Tank-Mix Compatibility Jar Test

This test is essential to ensure the physical compatibility of this compound formulations with adjuvants before large-scale mixing.[1]

Materials:

  • This compound formulation

  • Adjuvant(s)

  • Carrier water (from the same source as will be used for spraying)

  • A clear glass jar with a lid (e.g., 1-quart or 1-liter)

  • Graduated cylinders or syringes for accurate measurement

Procedure:

  • Add Carrier: Fill the jar halfway with the carrier water.

  • Add Formulation Components in Order: Add the components in the correct mixing sequence, capping and inverting the jar to mix after each addition. A common mixing order is: a. Water-dispersible granules (WDG) or wettable powders (WP) b. Suspension concentrates (SC) or flowables (F) c. Emulsifiable concentrates (EC) d. Solutions (S) or soluble liquids (SL) e. Adjuvants

  • Fill and Mix: Add the remaining carrier water to the jar, cap it securely, and invert it 10-15 times to thoroughly mix the contents.

  • Observe: Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Precipitation: Formation of solid particles.

    • Flocculation: Clumping of particles.

    • Phase separation: Layers of liquids that do not mix.

    • Gelling: Thickening of the solution.

  • Re-agitate and Final Observation: After the initial observation period, shake the jar again and observe if any separated components readily redisperse. If they do not, the mixture is likely incompatible.

Visualizations

Signaling Pathway of this compound

Thiosultap_Pathway This compound This compound (Nereistoxin Analogue) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks Neuron Postsynaptic Neuron nAChR->Neuron Ion Channel Remains Closed Paralysis Paralysis & Death Neuron->Paralysis Signal Transmission Failure

Caption: Mode of action of this compound, a nereistoxin analogue.

Experimental Workflow for Adjuvant Efficacy Testing

Adjuvant_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution Prep_Test Create Test Formulations (this compound +/- Adjuvant) Prep_this compound->Prep_Test Prep_Adjuvant Prepare Adjuvant Solutions Prep_Adjuvant->Prep_Test Leaf_Dip Leaf Dip Treatment Prep_Test->Leaf_Dip Insect_Exposure Insect Exposure Leaf_Dip->Insect_Exposure Incubation Controlled Incubation Insect_Exposure->Incubation Mortality Assess Mortality (24, 48, 72h) Incubation->Mortality Stats Statistical Analysis (ANOVA, Probit) Mortality->Stats Efficacy Determine Efficacy Enhancement Stats->Efficacy

Caption: Workflow for evaluating adjuvant efficacy with this compound.

Logical Relationships in Formulation Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Adjuvant Solutions Problem Poor Efficacy Coverage Poor Coverage Problem->Coverage Adhesion Poor Adhesion Problem->Adhesion Penetration Poor Penetration Problem->Penetration Stability Instability Problem->Stability Surfactant Add Surfactant Coverage->Surfactant addresses Sticker Add Sticker Adhesion->Sticker addresses Oil Add Oil (COC/MSO) Penetration->Oil addresses Buffer Add Buffer Stability->Buffer addresses

Caption: Adjuvant solutions for common this compound formulation issues.

References

Technical Support Center: Thiosultap Degradation Under Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiosultap. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound under alkaline conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the experimental process.

Q1: My this compound solution is rapidly losing potency when prepared in a basic buffer. What is happening?

A1: this compound, an S-ester of thiosulfuric acid, is known to be susceptible to hydrolysis under alkaline conditions. The thiosulfate ester linkages can be cleaved, leading to the degradation of the parent compound. This process is accelerated at higher pH values. It is crucial to use freshly prepared solutions for your experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q2: I am observing a shift in the pH of my this compound solution over time. Is this related to degradation?

A2: Yes, a change in pH can be an indicator of this compound degradation. The hydrolysis of this compound can produce acidic byproducts, leading to a decrease in the pH of the solution. Monitoring the pH of your experimental solutions can be a useful secondary measure of stability.

Q3: What are the expected degradation products of this compound in an alkaline solution?

A3: Under alkaline conditions, this compound is expected to hydrolyze into nereistoxin, a key intermediate, and sulfate ions. Analytical methods should be capable of separating and quantifying both the parent this compound and its primary degradation products.

Q4: My analytical results for this compound concentration are inconsistent. What are some potential causes?

A4: Inconsistent results can stem from several factors:

  • Solution Instability: As mentioned, this compound degrades in alkaline solutions. Ensure solutions are prepared fresh and analyzed promptly.

  • Adsorption: this compound may adsorb to certain types of container surfaces. Using silanized glassware or polypropylene tubes can mitigate this issue.

  • Improper Sample Handling: Ensure accurate and consistent pipetting, dilution, and mixing of your samples.

  • Analytical Method Variability: Validate your analytical method for linearity, accuracy, and precision. Matrix effects in complex samples can also lead to variability.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation:

  • Work at Lower Temperatures: Whenever possible, conduct your experiments at lower temperatures to slow down the rate of hydrolysis.

  • Control pH: Use the lowest possible alkaline pH that is compatible with your experimental design.

  • Use Fresh Solutions: Prepare this compound solutions immediately before use.

  • Limit Exposure Time: Minimize the time your this compound solution is exposed to alkaline conditions before analysis.

Quantitative Data on this compound Stability

While specific kinetic data for the alkaline degradation of this compound is limited in publicly available literature, the following table summarizes the known stability information. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

ParameterConditionObservationReference
Aqueous Stability 100 µg/L solution in water at room temp.>80% degradation observed over 7 days.[1]
Conversion to Nereistoxin Alkaline medium with sodium sulfideThis compound is converted to nereistoxin.[2]

Experimental Protocols

This section provides a detailed methodology for a typical experiment to assess the stability of this compound under alkaline conditions.

Objective: To determine the degradation kinetics of this compound at a specific alkaline pH and temperature.

Materials:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions of the desired alkaline pH (e.g., phosphate or borate buffers)

  • pH meter

  • Constant temperature incubator or water bath

  • HPLC or LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution. Store this stock solution at a low temperature (e.g., -20°C) and protect it from light.

  • Preparation of Test Solutions:

    • On the day of the experiment, allow the stock solution to equilibrate to room temperature.

    • Prepare a series of test solutions by diluting the stock solution with the desired alkaline buffer to a final concentration suitable for analysis.

  • Incubation:

    • Place the test solutions in a constant temperature incubator or water bath set to the desired experimental temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

    • If possible, also monitor for the appearance of major degradation products like nereistoxin.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the order of the degradation reaction (e.g., first-order) and calculate the degradation rate constant (k).

    • Calculate the half-life (t½) of this compound under the tested conditions.

Visualizations

The following diagrams illustrate key processes related to this compound degradation studies.

Thiosultap_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate OH⁻ (Alkaline Hydrolysis) Nereistoxin Nereistoxin Intermediate->Nereistoxin Sulfate Sulfate Ions Intermediate->Sulfate

Caption: Proposed alkaline degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Test_Sol Prepare Alkaline Test Solutions Stock->Test_Sol Incubate Incubate at Controlled Temperature Test_Sol->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Data Determine Degradation Kinetics Analyze->Data

Caption: Workflow for a this compound stability study.

References

Method validation challenges for multi-residue analysis including Thiosultap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in multi-residue analysis, with a special focus on the challenges associated with Thiosultap.

Troubleshooting Guides

This section addresses common issues encountered during the multi-residue analysis of pesticides, including this compound.

Issue 1: Low or No Recovery of this compound

Possible Causes:

  • Analyte Degradation: this compound is known to be unstable, particularly in aqueous solutions and under alkaline conditions.[1] It can degrade over time, with one study observing over 80% degradation in a water solution within seven days.[1][2]

  • Improper pH during Extraction: The pH of the extraction solvent can significantly impact the stability and recovery of pH-sensitive pesticides.

  • Inadequate Extraction Solvent: this compound has specific solubility characteristics, being soluble in water and hot ethanol but insoluble in many common organic solvents like benzene, acetone, and ether.

  • Suboptimal Sample Homogenization: Incomplete homogenization of the sample can lead to inefficient extraction of the analyte from the matrix. To prevent analyte breakdown, it is often recommended to keep the sample cold, with cryogenic milling being an effective technique.[3]

Solutions:

  • Control pH: Use a buffered QuEChERS method or adjust the pH of your extraction solvent to be slightly acidic to improve the stability of this compound.

  • Solvent Selection: Ensure your extraction solvent is appropriate for this compound. Acetonitrile is commonly used in QuEChERS protocols for multi-residue analysis.[4][5]

  • Freshly Prepare Standards: Due to its instability in solution, prepare this compound standard solutions fresh daily and store stock solutions in a refrigerator for no longer than 14 days.[6]

  • Thorough Homogenization: Ensure the sample is finely and uniformly ground to maximize the surface area for extraction.[3]

Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)

Possible Causes:

  • Co-eluting Matrix Components: Complex sample matrices in fruits, vegetables, and oils contain numerous compounds that can co-elute with this compound, interfering with its ionization in the mass spectrometer source.[7] This can lead to either a suppressed or enhanced signal, affecting the accuracy of quantification.

  • Insufficient Sample Cleanup: The presence of fats, pigments (like chlorophyll), sugars, and other matrix components can all contribute to matrix effects if not adequately removed during sample preparation.[4][5]

Solutions:

  • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Utilize dSPE cleanup steps in your QuEChERS protocol. For samples with high fat content, a combination of primary secondary amine (PSA) and C18 sorbents is often used. For samples high in pigments, PSA with graphitized carbon black (GCB) is recommended.[3]

  • Dilution of Final Extract: Diluting the final extract with the mobile phase before injection can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.

Issue 3: Poor Peak Shape (Splitting, Tailing, or Broadening)

Possible Causes:

  • Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to deterioration of peak shape.

  • Incompatible Solvent for Final Extract: If the solvent of the final extract is significantly different from the initial mobile phase composition, it can cause peak distortion upon injection.

  • Mobile Phase Issues: Incorrect pH of the mobile phase or degradation of mobile phase additives can affect the chromatography of polar analytes like this compound.

Solutions:

  • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

  • Solvent Matching: If possible, the final extract solvent should be similar to the initial mobile phase. If not, consider a solvent exchange step or ensure the injection volume is small enough to minimize peak distortion.

  • Mobile Phase Preparation: Prepare mobile phases fresh and ensure the pH is stable and correct for the analysis. For polar pesticides, maintaining the recommended pH is crucial for good chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for this compound analysis?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the direct analysis of this compound.[6] It offers high sensitivity and selectivity. Gas chromatography (GC) is also a viable option; however, it typically requires a derivatization step where this compound is converted to nereistoxin under alkaline conditions.[6]

Q2: Can I use a standard QuEChERS method for this compound analysis?

A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for multi-residue pesticide analysis, including this compound, in various food matrices.[10] It is crucial to select the appropriate buffered version of the QuEChERS method to ensure the stability of pH-sensitive pesticides like this compound.[11]

Q3: How stable is this compound in standard solutions?

A3: this compound is known to be unstable in aqueous solutions.[1] One study reported over 80% degradation in a 100 µg/L water solution after 7 days.[1][2] It is recommended to prepare working standard solutions fresh daily. Stock solutions in organic solvents, stored under refrigeration, may be stable for up to two weeks.[6]

Q4: What are the common challenges in analyzing this compound in fatty matrices like palm oil?

A4: The primary challenges are significant matrix effects and co-extraction of lipids. A study on palm oil revealed a strong ion enhancement effect.[6] To overcome this, a modified extraction and cleanup procedure, along with matrix-matched calibration, is necessary. The cleanup step may require sorbents like C18 to remove fats.

Experimental Protocols

Generic Buffered QuEChERS Protocol for Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific matrix and target analytes.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g).
  • Homogenize the sample until a uniform consistency is achieved. For samples with low water content (<25%), it may be necessary to add a specific amount of water to hydrate the sample before homogenization.[3]

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If required, add internal standards.
  • Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate).
  • Shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥1,500 rcf for 5 minutes. This will separate the sample into an upper organic layer (acetonitrile extract) and a lower aqueous/solid layer.

4. Dispersive SPE Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE cleanup tube. The composition of the dSPE tube depends on the matrix:
  • General Fruits and Vegetables: PSA and anhydrous magnesium sulfate.
  • Fatty Matrices: PSA, C18, and anhydrous magnesium sulfate.
  • Pigmented Matrices: PSA, GCB, and anhydrous magnesium sulfate.
  • Shake vigorously for 30 seconds to 1 minute.
  • Centrifuge for 5 minutes at ≥1,500 rcf.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned extract from the supernatant.
  • The extract can be directly analyzed by GC-MS/MS. For LC-MS/MS analysis, it is often necessary to dilute the extract with the initial mobile phase and add a small amount of formic or acetic acid to stabilize base-sensitive pesticides.[3]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound and Nereistoxin Analysis
ParameterThis compoundNereistoxinReference
Ionization Mode ESI NegativeESI Positive[1],[8]
Capillary Voltage -5500 V[8]
Desolvation Temp. -550 °C[8]
Precursor Ion (m/z) Varies--
Product Ions (m/z) Varies--
Collision Energy (V) Varies--

Note: Specific precursor/product ions and collision energies need to be optimized for the instrument in use.

Table 2: Method Validation Data for this compound in Different Matrices
MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)LOQ (µg/kg)Reference
Pepper2058-87<20Low µg/kg range[1]
Pepper20058-87<20Low µg/kg range[1]
Palm Oil-72-1034-128.7[6]
Table 3: Method Validation Data for Nereistoxin in Palm Oil
Spiking Level (ng/g)Average Recovery (%)RSD (%)LOQ (ng/g)Reference
1285-95<912.0[8]
3085-95<912.0[8]
5085-95<912.0[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization (e.g., 10-15g of fruit/vegetable) extraction 2. Acetonitrile Extraction + QuEChERS Salts homogenization->extraction centrifuge1 3. Centrifugation (Phase Separation) extraction->centrifuge1 dspe 4. Dispersive SPE (PSA, C18, or GCB) centrifuge1->dspe Transfer Supernatant centrifuge2 5. Centrifugation dspe->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract Collect Supernatant lcms LC-MS/MS Analysis final_extract->lcms gcms GC-MS/MS Analysis (after derivatization) final_extract->gcms

Caption: QuEChERS workflow for multi-residue analysis.

Caption: Troubleshooting logic for common analysis issues.

References

Technical Support Center: Reducing Ion Suppression for Thiosultap in Electrospray Ionization MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression when analyzing Thiosultap and its related compounds using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect this compound analysis?

Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It manifests as a reduced signal intensity for the analyte of interest (this compound) due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, or other endogenous compounds from food or biological samples).

The primary mechanisms behind ion suppression in ESI include:

  • Competition for Ionization: In the ESI source, there is a limited amount of charge available on the surface of the sprayed droplets. Co-eluting matrix components can compete with this compound for this charge, reducing the efficiency of this compound ionization.[1]

  • Changes in Droplet Properties: High concentrations of non-volatile materials from the matrix can increase the viscosity and surface tension of the ESI droplets.[1] This change hinders solvent evaporation and the release of gas-phase analyte ions, thereby suppressing the signal.[1]

  • Analyte Co-precipitation: Non-volatile matrix components can cause the analyte to co-precipitate within the droplet, preventing it from ever reaching the gas phase to be detected by the mass spectrometer.[2]

For this compound, which is often analyzed in complex matrices like palm oil or pepper, these effects can lead to poor sensitivity, inaccurate quantification, and poor reproducibility.[3][4][5][6]

Q2: What are the primary causes of inconsistent this compound signals in ESI-MS?

Inconsistent signals are a classic symptom of variable matrix effects. The composition and concentration of matrix components can differ significantly from one sample to the next, causing the degree of ion suppression to vary.[7] This leads to poor precision and accuracy in quantitative results.[2]

Key causes include:

  • Matrix Complexity: Analysis of this compound in challenging matrices like agricultural products introduces a high load of endogenous compounds that interfere with ionization.[8]

  • Co-elution: The most direct cause is when a matrix component elutes from the LC column at the same retention time as this compound.[2]

  • Inadequate Sample Cleanup: If the sample preparation procedure does not sufficiently remove interfering matrix components, ion suppression is more likely to occur.[7][8]

  • High Analyte Concentration: At high concentrations (e.g., >10⁻⁵ M), the ESI response can become non-linear as the system's ionization capacity becomes saturated, which can be exacerbated by matrix components.[1]

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

Two common methods can be used to diagnose and quantify matrix effects:

  • Post-Extraction Spike Comparison: This is a quantitative method to determine the extent of ion suppression or enhancement.[9]

    • Step 1: Analyze a standard solution of this compound in a neat solvent (e.g., acetonitrile) to get a reference peak area (Area A).

    • Step 2: Prepare a blank matrix sample (a sample of the same type you are testing, but known to be free of this compound) by taking it through your entire extraction and cleanup procedure.

    • Step 3: Spike the resulting blank matrix extract with the same concentration of this compound as the neat standard. Analyze this sample to get a post-spike peak area (Area B).

    • Step 4: Calculate the matrix effect (ME) using the formula: ME (%) = (Area B / Area A) * 100.

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

      • A value between 80-120% is often considered acceptable, but this depends on the assay requirements.

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where suppression occurs.[9]

    • A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the ESI source.

    • A blank, extracted matrix sample is then injected onto the column.

    • As the matrix components elute, any dip or rise in the constant this compound signal indicates regions of ion suppression or enhancement, respectively.[9] This allows you to see if this compound's retention time coincides with a zone of suppression.

Troubleshooting Guides
Q4: My this compound signal is low and variable. What are the first steps I should take?

When encountering poor signal for this compound, a systematic approach is necessary. The flowchart below outlines a logical troubleshooting workflow. The primary goals are to confirm the instrument is performing correctly and then to isolate the problem, which is very often related to matrix effects.

G cluster_solutions Solutions for Matrix Effects start Low / Inconsistent This compound Signal sys_suit Run System Suitability Test (Neat Standard) start->sys_suit sys_pass System Passes? (Good Peak Shape & Intensity) sys_suit->sys_pass assess_me Assess Matrix Effect (Post-Extraction Spike) sys_pass->assess_me Yes fix_system Troubleshoot LC-MS System - Clean Ion Source - Check for Leaks - Calibrate MS sys_pass->fix_system No me_present Significant Suppression? (ME < 80%) assess_me->me_present me_present->start No (Re-evaluate other factors) solution_prep Optimize Sample Prep - Improve Cleanup (SPE) - Dilute Sample Extract me_present->solution_prep Yes solution_lc Modify LC Method - Improve Separation - Change Gradient - Reduce Flow Rate me_present->solution_lc solution_cal Implement Correction - Use Matrix-Matched Calibrants - Use Stable Isotope IS (if available) me_present->solution_cal

Caption: Troubleshooting workflow for this compound ion suppression.

Q5: How can I optimize my sample preparation to reduce ion suppression for this compound?

Improving sample cleanup is one of the most effective ways to combat ion suppression.[1]

  • Dilution: A simple first step is to dilute the sample extract.[2] This reduces the concentration of interfering matrix components along with the analyte. This is a trade-off, as it may compromise the limits of detection, but is often effective.

  • Solid-Phase Extraction (SPE): SPE can selectively isolate this compound while removing a significant portion of the matrix. Different sorbents (e.g., C18, HLB) should be tested to find the optimal one for your specific matrix.

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for pesticide analysis in food matrices and can be effective for this compound.[10] It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances based on solubility.

Q6: What LC-MS parameters can be modified to mitigate suppression?

If sample preparation is not sufficient, adjusting instrumental parameters can help.

  • Improve Chromatographic Separation: Modifying the LC gradient or using a different column chemistry (e.g., HILIC, different C18 phase) can separate this compound from the co-eluting interferences.[11] Even a small shift in retention time can move the analyte out of a zone of suppression.

  • Reduce Flow Rate: Lowering the mobile phase flow rate, particularly into the nano-flow regime (<1 µL/min), has been shown to significantly reduce ion suppression.[1][12] This is because smaller droplets are formed, which are more tolerant to non-volatile salts and matrix components.[1][2]

  • Change Ionization Source or Polarity: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][13] If your instrument has an APCI source and this compound responds well, this is a viable option. Additionally, since this compound sodium has been successfully analyzed in negative ion mode, switching polarity can sometimes eliminate interferences that are only problematic in positive mode.[4][6]

Quantitative Data & Experimental Protocols
Data Presentation

The following table summarizes validation data from published methods for this compound analysis in different food matrices, highlighting the performance that can be achieved.

ParameterThis compound in Palm Oil[3][5]This compound Sodium in Pepper[4][6]
Technique LC-MS/MSLC-MS/MS
Ionization Mode Not Specified (likely ESI)ESI Negative
Matrix Effect Ion Enhancement (>30%)Not Quantified, but implied
Calibration Matrix-MatchedMatrix-Matched
Recovery (%) 72 - 103%58 - 87%
Repeatability (RSD) 4 - 6%< 20%
LOQ 8.7 ng/mLLow µg/kg range
Experimental Protocols

Protocol 1: Extraction of this compound Sodium from Pepper Matrix

This protocol is adapted from a validated method for the analysis of this compound sodium in pepper.[4][6]

1. Reagents and Materials

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • This compound sodium analytical standard

  • Ultrasonic bath

  • Centrifuge

2. Sample Extraction

  • Weigh 10 g of homogenized pepper sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN acidified with 0.1% formic acid.

  • Vortex for 1 minute to ensure the solvent thoroughly wets the sample.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Collect the supernatant (the ACN extract).

3. Sample Cleanup (Dispersive SPE)

  • Transfer the ACN extract to a new centrifuge tube containing 1 g of anhydrous MgSO₄.

  • Vortex vigorously for 30 seconds to remove residual water and some matrix components.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

4. LC-MS/MS Conditions (Example)

  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic to elute this compound.

  • Ion Source: ESI

  • Polarity: Negative

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

G cluster_droplet ESI Droplet cluster_process Ionization Process analyte This compound Ions compete Competition for Surface Charge & Incomplete Desolvation analyte->compete gas_analyte Gas-Phase This compound Ions (Signal) analyte->gas_analyte Ideal Scenario (No Matrix) matrix Matrix Components (Salts, Lipids, etc.) matrix->compete suppressed_analyte Reduced Gas-Phase This compound Ions (Suppressed Signal) compete->suppressed_analyte Suppression Occurs

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Stability Testing of Thiosultap Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Thiosultap analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: this compound-disodium analytical standards should be stored refrigerated at 4°C.[1] Stock solutions prepared in organic solvents should also be stored at 4-8°C and are generally stable for up to 14 days.[2][3] Working solutions, especially aqueous solutions, are prone to rapid degradation and should be freshly prepared daily.[2][3]

Q2: My this compound standard solution shows a rapid decrease in concentration. What could be the cause?

A2: this compound is known to be unstable in aqueous solutions. Studies have shown that an aqueous solution of this compound sodium (100 μg/L) can degrade by more than 80% within 7 days.[2] Degradation is also accelerated under strong acidic or alkaline conditions.[1] Ensure your solvent is appropriate and that the pH is neutral. For routine analysis, it is best to prepare aqueous working solutions fresh daily.[2][3]

Q3: I am observing unexpected peaks in the chromatogram of my this compound standard. What could they be?

A3: Unexpected peaks are likely degradation products of this compound. This compound can degrade through hydrolysis, oxidation, and photolysis. Under acidic conditions, one of the common degradation pathways for nereistoxin analogues like this compound involves conversion to nereistoxin. The presence of oxidizing agents or exposure to UV light can also lead to the formation of various degradation products. It is recommended to perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent peak.

Q4: How can I ensure the stability of my this compound stock solution?

A4: To ensure the stability of your this compound stock solution, it is recommended to:

  • Prepare the stock solution in a suitable organic solvent like methanol or ethanol.

  • Store the solution in a tightly sealed container at 4-8°C.[2][3]

  • Protect the solution from light.

  • Monitor the concentration of the stock solution regularly, especially if it is stored for an extended period. A maximum storage period of 14 days is recommended for stock solutions.[2][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid loss of this compound peak area in working standard Degradation in aqueous solution.Prepare fresh aqueous working standards daily. Minimize the time between preparation and analysis.
Improper storage of working standard (e.g., at room temperature, exposed to light).Store working standards refrigerated and protected from light, even for short periods.
Appearance of unknown peaks in chromatogram Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.
Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Optimize the chromatographic method to separate these peaks from the main analyte peak.
Inconsistent analytical results Instability of the analytical standard.Verify the purity and concentration of the this compound analytical standard. Prepare fresh stock and working solutions.
Non-validated analytical method.Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Poor peak shape for this compound Interaction with the analytical column.Ensure the mobile phase pH is compatible with the analyte and the column. Consider using a different column chemistry.
Inappropriate solvent for sample injection.The injection solvent should be compatible with the mobile phase to avoid peak distortion.

Experimental Protocols

Long-Term Stability Testing

This protocol outlines the procedure for evaluating the long-term stability of this compound analytical standards.

  • Sample Preparation: Prepare multiple aliquots of the this compound stock solution in a suitable organic solvent at a known concentration.

  • Storage Conditions: Store the aliquots under the recommended long-term storage condition (e.g., 4°C) and, if required, at accelerated conditions (e.g., 25°C/60% RH).

  • Testing Intervals: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation.

Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Treat a solution of this compound with an appropriate concentration of acid (e.g., 0.1 M HCl).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Treat a solution of this compound with an appropriate concentration of base (e.g., 0.1 M NaOH).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with an appropriate concentration of an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.

    • Analyze the sample and compare it with a control sample kept in the dark.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on a this compound analytical standard.

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 M HCl8 hours60°C25.42
0.1 M NaOH4 hours60°C45.23
3% H₂O₂24 hoursRoom Temp15.82
Dry Heat48 hours80°C8.11
UV Light (254 nm)12 hoursRoom Temp32.74

Visualizations

StabilityTestingWorkflow cluster_prep Standard Preparation cluster_stability Stability Studies cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Stock Solution Work Prepare Working Solutions Prep->Work LongTerm Long-Term Stability (e.g., 4°C) Work->LongTerm Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Work->Forced Analysis Analyze using Stability-Indicating Method (e.g., LC-MS/MS) LongTerm->Analysis Forced->Analysis Eval Evaluate Degradation & Identify Products Analysis->Eval

Caption: Experimental workflow for this compound stability testing.

TroubleshootingTree Start Inconsistent Results or Unexpected Peaks CheckStandard Check Standard Preparation & Storage Start->CheckStandard CheckMethod Review Analytical Method Start->CheckMethod FreshPrep Prepare Fresh Standards CheckStandard->FreshPrep ValidateMethod Validate Method (Specificity, Linearity, etc.) CheckMethod->ValidateMethod Resolve Problem Resolved FreshPrep->Resolve ForcedDeg Perform Forced Degradation Study ValidateMethod->ForcedDeg IdentifyDeg Identify Degradation Products ForcedDeg->IdentifyDeg Revalidate Re-validate Method IdentifyDeg->Revalidate Revalidate->Resolve

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Analysis of Thiosultap in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and researchers encountering challenges with the analysis of Thiosultap and its related compounds in complex, high-fat matrices. The information provided is intended to help optimize sample cleanup steps, improve analyte recovery, and ensure accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in fatty matrices, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Extraction: The highly lipophilic nature of the matrix can prevent the extraction solvent from efficiently partitioning the more polar this compound. 2. Analyte Loss During Cleanup: Strong sorbents in dispersive solid-phase extraction (dSPE) may irreversibly adsorb this compound. 3. Precipitation of Analyte with Fats: During low-temperature cleanup steps (freezing-out), the analyte may co-precipitate with the lipids. 4. Degradation of this compound: this compound can be unstable under certain pH and temperature conditions.1. Optimize Extraction:   a. For low-moisture fatty samples (e.g., oilseeds), hydrate the sample with water before adding the extraction solvent (e.g., acetonitrile) to improve partitioning.   b. Employ liquid-liquid extraction with a solvent system like dichloromethane and water, followed by analysis of the aqueous phase where this compound is more soluble.[1] 2. Select Appropriate dSPE Sorbents:   a. Use a combination of sorbents. For fatty matrices, a common combination is Primary Secondary Amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences like lipids.[2]   b. For highly fatty matrices, consider specialized sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid) which are designed for superior lipid removal. 3. Validate Freeze-Out Step: If using a low-temperature precipitation step, perform recovery experiments to ensure this compound is not being lost in the precipitated fat layer. 4. Control pH and Temperature: Ensure the pH of the extraction and final extract is controlled, as this compound stability can be pH-dependent. Avoid high temperatures during solvent evaporation steps.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Matrix Components: Lipids, fatty acids, and other co-extractives can interfere with the ionization of this compound in the mass spectrometer source. 2. Insufficient Cleanup: The chosen cleanup method may not be effectively removing all interfering compounds from the final extract.1. Improve Cleanup:   a. Increase the amount of dSPE sorbent or use a more effective combination of sorbents (e.g., adding C18 or Z-Sep).   b. Incorporate a freeze-out step to precipitate a larger portion of the fat before dSPE cleanup. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This compensates for predictable matrix effects.[1] 3. Employ Isotope-Labeled Internal Standards: If available, the use of a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects. 4. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of co-eluting interferences, thereby minimizing their impact on ionization.
Poor Chromatographic Peak Shape 1. Matrix Overload on Analytical Column: High concentrations of co-extractives, particularly lipids, can accumulate on the column, leading to peak tailing or splitting. 2. Instrument Contamination: Buildup of non-volatile matrix components in the injection port or ion source.1. Enhance Cleanup: A cleaner extract is crucial. Re-evaluate the dSPE sorbents and consider a multi-step cleanup approach. 2. Protect the Analytical System:   a. Use a guard column to protect the analytical column from strongly retained matrix components.   b. Perform regular maintenance of the GC inlet liner or LC-MS interface to remove accumulated residues.
Inconsistent Results/Poor Reproducibility 1. Non-homogenous Sample: Fatty matrices can be difficult to homogenize, leading to variability between subsamples. 2. Inconsistent Sample Preparation: Minor variations in the manual shaking time, centrifugation speed, or temperature can affect extraction and cleanup efficiency.1. Ensure Sample Homogeneity: Thoroughly homogenize the entire sample before taking an analytical portion. For solid samples, cryogenic milling can be effective. 2. Standardize Procedures: Adhere strictly to the validated protocol for all samples. Use automated shakers and calibrated centrifuges to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a cleanup method for this compound in a new fatty matrix?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and widely adopted starting point for pesticide residue analysis. For fatty matrices, a modified QuEChERS protocol is recommended. Begin with an acetonitrile extraction, followed by a dSPE cleanup step. A good initial dSPE combination to evaluate for fatty matrices is PSA (Primary Secondary Amine) and C18. PSA helps in removing polar interferences like fatty acids, while C18 is effective at removing nonpolar lipid components.

Q2: My sample is a pure oil. How should I adapt the standard QuEChERS procedure?

A2: For pure oil samples, a liquid-liquid partitioning step is essential. A common approach involves dissolving the oil in a nonpolar solvent like hexane and then extracting the this compound with a more polar solvent such as acetonitrile. The acetonitrile layer, containing the analyte, is then carried forward to the dSPE cleanup step. Another effective method for palm oil involves extraction with dichloromethane and water, with the subsequent analysis of the aqueous phase.[1]

Q3: I am still observing significant matrix effects even after dSPE cleanup. What are my next steps?

A3: If matrix effects persist, consider the following:

  • Freezing-Out: Before the dSPE step, freeze the acetonitrile extract at a low temperature (e.g., -20°C or -80°C) for several hours. This will cause a significant portion of the lipids to precipitate. Centrifuge the cold extract and quickly decant the supernatant for the subsequent dSPE cleanup.

  • Advanced Sorbents: Evaluate the use of more advanced sorbents like Z-Sep or EMR—Lipid, which are specifically designed for enhanced fat removal.

  • Matrix-Matched Calibration: This is crucial for accurate quantification in complex matrices. Always prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[1]

Q4: Can I use Gas Chromatography (GC) for this compound analysis in fatty matrices?

A4: Yes, GC-based methods can be used; however, they are often more complex than LC-MS/MS approaches. This compound typically requires a derivatization step or conversion to its metabolite, nereistoxin, for GC analysis. This adds complexity and potential for variability in the sample preparation workflow.[1] LC-MS/MS is generally preferred as it allows for the direct analysis of this compound without derivatization.[1]

Q5: What are the typical recovery rates I should expect for this compound in fatty matrices?

A5: With an optimized method, recovery rates for this compound in fatty matrices are generally expected to be within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%, which is in line with SANTE guidelines for pesticide residue analysis. For instance, a validated method in palm oil reported recoveries between 72% and 103%.[1][3]

Quantitative Data Summary

The following table summarizes recovery data for pesticides in fatty matrices using different cleanup approaches. While not all data is specific to this compound, it provides a comparative overview of the effectiveness of various cleanup sorbents.

Matrix Cleanup Method Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Palm OilLiquid-Liquid Extraction (DCM/Water)This compound-disodium72 - 1034 - 6[1][3]
Olive OilQuEChERS with dSPE (EMR-Lipid)67 Pesticides79 (average)< 10 for 56 pesticides[4]
Olive OilQuEChERS with dSPE (Z-Sep+)67 PesticidesSimilar to other sorbents> 10 for most pesticides[4]
Olive OilQuEChERS with dSPE (C18+PSA)67 PesticidesSimilar to other sorbents> 10 for most pesticides[4]
Edible OilsQuEChERS with dSPE (EMR-Lipid) & Freeze-out213 Pesticides40 - 120< 5[5]
Palm OilQuEChERS with dSPE (PSA+C18+GCB) & Freeze-outMulti-class pesticides74.5 - 97.1< 10[2]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Edible Oils

This protocol is a synthesized approach based on common practices for pesticide analysis in high-fat matrices.

1. Sample Preparation and Extraction: a. Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard if used. d. Add 10 mL of water to facilitate partitioning. e. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). f. Cap the tube and shake vigorously for 5 minutes. g. Centrifuge at ≥4000 rpm for 10 minutes.

2. Cleanup - Dispersive SPE (dSPE): a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18. b. Cap and shake vigorously for 2 minutes. c. Centrifuge at ≥4000 rpm for 5 minutes.

3. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter. b. The extract is now ready for LC-MS/MS analysis. For improved accuracy, use matrix-matched calibration standards for quantification.

Protocol 2: Liquid-Liquid Extraction for this compound in Palm Oil

This protocol is adapted from a validated method for this compound analysis in palm oil.[1]

1. Sample Preparation and Extraction: a. Weigh 5 g of melted palm oil into a 50 mL centrifuge tube. b. Add 5 mL of dichloromethane and mix well. c. Add 5 mL of water. d. Shake the mixture (e.g., vortex mixer) for 2 minutes, three times, with a 2-minute heating step at 60°C in a water bath in between each shaking interval. e. Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

2. Final Extract Preparation: a. Carefully collect a 1 mL aliquot from the upper aqueous phase. b. The extract is ready for direct injection into the LC-MS/MS system. Quantification should be performed using a matrix-matched calibration curve.[1]

Visualizations

Troubleshooting_Workflow cluster_start Start: Initial Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end Resolution start Perform this compound Analysis in Fatty Matrix problem Issue Encountered? (e.g., Low Recovery, High Matrix Effects) start->problem check_extraction Verify Extraction Efficiency - Add water to sample? - Correct solvent system? problem->check_extraction Yes solution Problem Resolved - Acceptable Recovery & Precision problem->solution No optimize_cleanup Optimize dSPE Cleanup - Adjust sorbent type/amount (PSA, C18, Z-Sep)? - Add freeze-out step? check_extraction->optimize_cleanup check_matrix_effects Address Matrix Effects - Use matrix-matched standards? - Dilute final extract? optimize_cleanup->check_matrix_effects instrument_check Check Instrument Performance - Clean ion source/inlet? - Use guard column? check_matrix_effects->instrument_check instrument_check->solution If successful no_solution Re-evaluate Method - Consult further literature instrument_check->no_solution If still unresolved solution->start Continue Analysis

Caption: Troubleshooting workflow for this compound analysis.

References

Validation & Comparative

Comparative Efficacy of Nereistoxin Analogue Insecticides: A Focus on Cartap Against the Diamondback Moth (Plutella xylostella)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of nereistoxin analogue insecticides, with a specific focus on Cartap, against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops worldwide. While both Thiosultap and Cartap belong to the same chemical class of nereistoxin analogues and share a common mode of action, publicly available, direct comparative efficacy studies are limited. Therefore, this document will present a detailed analysis of Cartap's performance, supported by experimental data, as a representative of this insecticide class.

Introduction to Nereistoxin Analogues

This compound and Cartap are synthetic insecticides derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda. These compounds act as pro-insecticides, being metabolized into the active form, nereistoxin, within the target insect. Their primary mode of action is the blockage of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death. This targeted action on insect nAChRs provides a degree of selectivity, making them effective tools in integrated pest management (IPM) programs. The development of resistance to nereistoxin analogues has been reported in some diamondback moth populations, highlighting the importance of resistance management strategies.

Data Presentation: Efficacy of Cartap Hydrochloride

The following table summarizes the quantitative data from various field studies on the efficacy of Cartap hydrochloride against the diamondback moth. These studies evaluate performance based on the reduction of the larval population.

Insecticide FormulationApplication RateMean Larval Population Reduction (%)Study LocationCropCitation
Cartap hydrochloride 50% SP0.5 ml/LNot directly specified, but larval population was significantly lower than control. After the second spray, the mean larval population was 1.86 per plant compared to 7.73 in the untreated control.Prayagraj, IndiaCabbage[1]
Cartap hydrochloride 50% SC375 ml/haNot directly specified, but was the next most effective treatment after E2Y45 20 SC @ 40 g a.i./ha in reducing larval population.Raipur, IndiaCabbage

Note: Direct percentage comparisons of efficacy can be challenging due to variations in experimental conditions, population pressure, and resistance levels across different studies. The data presented demonstrates a consistent and significant reduction in diamondback moth larval populations following the application of Cartap hydrochloride.

Experimental Protocols

The methodologies employed in field efficacy trials are crucial for the accurate assessment of insecticide performance. Below is a synthesized description of a typical experimental protocol for evaluating insecticides like Cartap against the diamondback moth.

1. Experimental Design and Setup:

  • Location: Field trials are typically conducted in areas with a known history of diamondback moth infestation on cruciferous crops like cabbage.

  • Design: A Randomized Block Design (RBD) is commonly used to minimize the effects of field variability.

  • Plot Size and Replication: Each treatment, including an untreated control, is replicated multiple times (e.g., three or four replications) in plots of a defined size.

  • Crop Husbandry: Standard agronomic practices for the specific crop are followed uniformly across all plots.

2. Insecticide Application:

  • Treatments: Different insecticide formulations and application rates are included as treatments. An untreated plot serves as a control for comparison.

  • Application Method: Insecticides are typically applied using a knapsack sprayer calibrated to deliver a specific volume of spray solution per unit area, ensuring thorough coverage of the plant foliage.

  • Timing and Frequency: The timing of application is often based on the pest's life stage (e.g., targeting young larvae) or population thresholds. The number of applications depends on the pest pressure and the residual activity of the insecticides.

3. Data Collection and Analysis:

  • Pest Population Assessment: The larval population of the diamondback moth is assessed before and at set intervals after each insecticide application (e.g., 1, 3, 5, 7, and 10 days after spraying). This is done by randomly selecting a predetermined number of plants per plot and counting the number of larvae.

  • Data Analysis: The collected data on larval counts are statistically analyzed to determine the significance of differences between treatments. The percentage reduction in the larval population compared to the untreated control is often calculated to express the efficacy of the insecticides.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_synapse Synaptic Cleft cluster_insecticide Action of Nereistoxin Analogues Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to receptor Postsynaptic_Membrane Postsynaptic Neuron nAChR->Postsynaptic_Membrane Opens ion channel (Na+ influx) Nerve_Impulse Nerve_Impulse Postsynaptic_Membrane->Nerve_Impulse Depolarization & Nerve Impulse Nereistoxin_Analogue This compound / Cartap (metabolized to Nereistoxin) Blocked_nAChR Blocked nAChR Nereistoxin_Analogue->Blocked_nAChR Blocks receptor channel No_Nerve_Impulse No_Nerve_Impulse Blocked_nAChR->No_Nerve_Impulse No Depolarization (Paralysis)

Caption: Mechanism of action of nereistoxin analogue insecticides.

Start Start Field_Selection Selection of infested field Start->Field_Selection 1. Site Selection End End Experimental_Design Randomized Block Design (RBD) with replications and control Field_Selection->Experimental_Design 2. RBD Setup Pre_Treatment_Count Pre-treatment larval population assessment Experimental_Design->Pre_Treatment_Count 3. Initial Larval Count Insecticide_Application Application of this compound, Cartap, and other treatments Pre_Treatment_Count->Insecticide_Application 4. Treatment Application Post_Treatment_Count Post-treatment larval population assessment (e.g., 1, 3, 5, 7, 10 days) Insecticide_Application->Post_Treatment_Count 5. Larval Count (Multiple Intervals) Data_Analysis Analysis of Variance (ANOVA) Post_Treatment_Count->Data_Analysis 6. Statistical Analysis Efficacy_Determination Calculation of efficacy and comparison between treatments Data_Analysis->Efficacy_Determination 7. % Population Reduction Efficacy_Determination->End

Caption: A typical experimental workflow for insecticide efficacy trials.

References

Validation of an analytical method for Thiosultap in accordance with SANTE guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for Thiosultap, in accordance with SANTE guidelines. This document provides a comparative analysis of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD), offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in method selection and implementation.

Comparison of Analytical Methods for this compound Analysis

The selection of an appropriate analytical method for the determination of this compound residues in food matrices is critical for ensuring food safety and regulatory compliance. This guide compares a modern LC-MS/MS method, validated in accordance with SANTE guidelines, with a conventional GC-ECD method. The LC-MS/MS method offers high sensitivity and selectivity without the need for derivatization, while the GC-ECD method provides a robust alternative, albeit with a more laborious sample preparation process.

Performance Characteristics of Validated Methods

The following table summarizes the key performance parameters for the LC-MS/MS and GC-ECD methods for this compound analysis, as validated against SANTE guideline requirements.

Parameter LC-MS/MS Method (in Palm Oil) [1]GC-ECD Method (in various plant foods) [2]SANTE Guideline Requirement
Linearity Linear over the concentration range studiedNot explicitly stated, but method is validatedCorrelation coefficient (r) > 0.99
Accuracy (Recovery) 72% - 103%72% - 108%70% - 120%
Precision (RSD) Repeatability: 4% - 6% Intermediate Precision: < 12%Repeatability: 0.3% - 14.7% Intermediate Precision: 1.7% - 10.9% Reproducibility: 2.4% - 15.3%RSD ≤ 20%
Limit of Detection (LOD) 2.9 ng/mLNot explicitly statedMethod specific
Limit of Quantification (LOQ) 8.7 ng/mLNot explicitly statedThe lowest validated spike level

Experimental Protocols

Detailed methodologies for the LC-MS/MS and GC-ECD methods are provided below. These protocols are based on validated methods reported in peer-reviewed literature.

I. LC-MS/MS Method for this compound in Palm Oil[1]

This method allows for the direct analysis of this compound without derivatization.

1. Sample Extraction:

  • Weigh 5 g of the homogenized palm oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

2. Clean-up (Dispersive Solid-Phase Extraction):

  • To the collected extract, add 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound.

II. GC-ECD Method for this compound and Related Compounds in Plant Foods[2]

This method involves the conversion of this compound to Nereistoxin prior to analysis.

1. Sample Extraction and Derivatization:

  • Homogenize 10 g of the sample with 20 mL of a hydrochloric acid solution containing cysteine hydrochloride.

  • Sonicate for 10 minutes and then centrifuge.

  • Transfer the supernatant to a new tube.

  • Adjust the pH of the extract to alkaline conditions (e.g., pH 11-12) with sodium hydroxide to facilitate the conversion of this compound to Nereistoxin.

  • Add a suitable organic solvent (e.g., n-hexane) and shake to extract the Nereistoxin.

  • Collect the organic layer.

2. Clean-up:

  • Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interferences.

  • Elute the Nereistoxin with a suitable solvent mixture.

  • Concentrate the eluate to a final volume for GC analysis.

3. GC-ECD Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with an Electron Capture Detector (ECD).

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analyte from matrix components.

  • Detector Temperature: 300°C.

Method Validation Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the validation process and the chemical transformations involved, the following diagrams are provided in the DOT language for Graphviz.

ValidationWorkflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Evaluation define_scope Define Scope & Analytes select_method Select Analytical Method (LC-MS/MS or GC-ECD) define_scope->select_method sante_guidelines Review SANTE Guidelines (SANTE/11312/2021) select_method->sante_guidelines prepare_standards Prepare Standards & Reagents sante_guidelines->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq selectivity Selectivity & Matrix Effects lod_loq->selectivity data_analysis Analyze Experimental Data selectivity->data_analysis compare_criteria Compare with SANTE Criteria data_analysis->compare_criteria method_performance Evaluate Method Performance compare_criteria->method_performance validation_report Prepare Validation Report method_performance->validation_report

Caption: Experimental workflow for the validation of an analytical method for this compound in accordance with SANTE guidelines.

Thiosultap_Transformation cluster_lcms LC-MS/MS Method cluster_gc GC-ECD Method This compound This compound LCMS_analysis Direct Analysis This compound->LCMS_analysis No Derivatization Derivatization Alkaline Hydrolysis This compound->Derivatization Conversion Nereistoxin Nereistoxin GC_analysis GC-ECD Detection Nereistoxin->GC_analysis Derivatization->Nereistoxin

References

Cross-Resistance Profiles of Thiosultap and Other Insecticides in Agricultural Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance between thiosultap, a nereistoxin analogue insecticide, and other chemical classes of insecticides in several key insect pests. The development of insecticide resistance is a critical challenge in agriculture, and understanding cross-resistance patterns is essential for designing effective and sustainable pest management strategies. This document summarizes quantitative data from various studies, details the experimental methodologies employed, and visualizes the relationships and mechanisms of resistance.

Comparative Analysis of Insecticide Toxicity and Cross-Resistance

The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) of this compound and other insecticides in various insect pests. The data is compiled from studies on susceptible and resistant strains to illustrate the extent of cross-resistance.

Table 1: Cross-Resistance Patterns in Bisultap-Resistant Nilaparvata lugens (Brown Planthopper)

A study on a bisultap-resistant strain of Nilaparvata lugens revealed significant cross-resistance to other nereistoxin analogues and certain organophosphates. Notably, no cross-resistance was observed with buprofezin, imidacloprid, and fipronil, suggesting these could be effective rotational partners in resistance management programs.[1]

Insecticide ClassInsecticideSusceptible Strain LC50 (mg/L)Resistant Strain LC50 (mg/L)Resistance Ratio (RR)
Nereistoxin AnalogueBisultap15.3117.97.7
Monosultap25.6102.44.0
Thiocyclam8.944.55.0
Cartap12.160.55.0
OrganophosphateChlorpyrifos0.84.86.0
Dimethoate1.57.55.0
Malathion2.211.05.0
Insect Growth RegulatorBuprofezin1.11.11.0
NeonicotinoidImidacloprid0.50.51.0
PhenylpyrazoleFipronil0.20.21.0

Table 2: Cross-Resistance Patterns in Cartap Hydrochloride-Resistant Tuta absoluta (Tomato Leafminer)

Research on a cartap-resistant strain of Tuta absoluta demonstrated cross-resistance to insecticides from different chemical classes, including insect growth regulators, pyrethroids, pyrroles, and anthranilic diamides. This suggests the involvement of a more general resistance mechanism, such as enhanced metabolic detoxification.[2]

Insecticide ClassInsecticideResistance Ratio (RR) in Cartap-Resistant Strain
Insect Growth RegulatorMethoxyfenozide6.99
PyrethroidDeltamethrin3.57
PyrroleChlorfenapyr3.21
Anthranilic DiamideChlorantraniliprole2.83

Table 3: Cross-Resistance in Acetamiprid-Resistant Plutella xylostella (Diamondback Moth)

An acetamiprid-resistant strain of Plutella xylostella exhibited low levels of cross-resistance to the nereistoxin analogue cartap. This finding is significant for designing rotation strategies to manage neonicotinoid resistance in this notorious pest.[3]

Primary ResistanceCross-Resistant InsecticideResistance Level
Acetamiprid (110-fold)CartapLow
PhenthoateLow

Experimental Protocols

The data presented in this guide were generated using standardized bioassay methodologies. Below are detailed protocols for the key experiments cited.

Insecticide Bioassay for Nilaparvata lugens

The susceptibility of Nilaparvata lugens to various insecticides was determined using a rice-stem dipping method.

  • Insect Rearing: A susceptible strain of N. lugens was maintained in the laboratory without exposure to any insecticides. The resistant strain was developed through continuous selection with bisultap.

  • Insecticide Solutions: Technical grade insecticides were dissolved in acetone to prepare stock solutions, which were then serially diluted with distilled water containing a small amount of surfactant to ensure uniform mixing.

  • Bioassay Procedure: Rice seedlings were dipped into the insecticide solutions for 30 seconds and then allowed to air dry. The treated seedlings were placed in glass tubes, and third-instar nymphs of N. lugens were introduced.

  • Data Collection and Analysis: Mortality was assessed after 48 hours. The LC50 values were calculated using probit analysis. The resistance ratio was determined by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Leaf-Dip Bioassay for Tuta absoluta

The cross-resistance patterns in Tuta absoluta were evaluated using a leaf-dip bioassay.

  • Insect Strains: A laboratory-susceptible strain and a cartap-resistant field-collected strain of T. absoluta were used.

  • Insecticide Preparation: Commercial formulations of the tested insecticides were diluted in water to obtain a series of concentrations.

  • Bioassay Method: Tomato leaflets were dipped in the respective insecticide solutions for 10 seconds and left to dry at room temperature. The treated leaflets were then placed in Petri dishes lined with moistened filter paper. Second-instar larvae of T. absoluta were placed on the leaflets.

  • Mortality Assessment: Larval mortality was recorded after 72 hours. The LC50 values were determined by probit analysis, and resistance ratios were calculated.

Leaf-Dip Bioassay for Plutella xylostella

The susceptibility of Plutella xylostella to insecticides was assessed using a standard leaf-dipping method.

  • Insect Colonies: A susceptible laboratory strain and an acetamiprid-resistant strain of P. xylostella were maintained on cabbage plants.

  • Treatment Preparation: Insecticide solutions were prepared by diluting commercial formulations in water.

  • Bioassay Procedure: Cabbage leaf discs were dipped in the insecticide solutions for 10 seconds and air-dried. The treated discs were placed in Petri dishes, and third-instar larvae were introduced.

  • Data Analysis: Mortality was assessed after 72 hours. The LC50 values were calculated using probit analysis to determine the level of resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to insecticide resistance studies.

Experimental_Workflow_for_Cross_Resistance_Study cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Collection Collect Insect Pest (Field Population) Lab_Rearing Rear Susceptible and Resistant Strains Insect_Collection->Lab_Rearing Exposure Expose Insects to Treated Substrate Lab_Rearing->Exposure Insecticide_Prep Prepare Serial Dilutions of Insecticides Insecticide_Prep->Exposure Mortality_Assessment Assess Mortality after a Set Time Exposure->Mortality_Assessment Probit_Analysis Calculate LC50 Values (Probit Analysis) Mortality_Assessment->Probit_Analysis RR_Calculation Calculate Resistance Ratio (RR = LC50_R / LC50_S) Probit_Analysis->RR_Calculation Cross_Resistance_Determination Determine Cross-Resistance Patterns RR_Calculation->Cross_Resistance_Determination

Caption: Experimental workflow for a cross-resistance study.

Resistance_Mechanisms cluster_mechanisms Primary Insecticide Resistance Mechanisms cluster_target_details Examples of Target-Site Modifications cluster_metabolic_details Examples of Metabolic Pathways Target_Site Target-Site Resistance nAChR Altered Nicotinic Acetylcholine Receptor (e.g., Nereistoxin Resistance) Target_Site->nAChR leads to VGSC Modified Voltage-Gated Sodium Channel (e.g., Pyrethroid Resistance) Target_Site->VGSC leads to AChE Insensitive Acetylcholinesterase (e.g., Organophosphate Resistance) Target_Site->AChE leads to Metabolic Metabolic Resistance P450 Cytochrome P450 Monooxygenases Metabolic->P450 involves GST Glutathione S-Transferases Metabolic->GST involves EST Esterases Metabolic->EST involves

Caption: Overview of insecticide resistance mechanisms.

Cross_Resistance_Logic Start Insect Population Exposed to Insecticide A Resistance_A Resistance Develops to Insecticide A Start->Resistance_A Shared_Mechanism Shared Resistance Mechanism? (e.g., same target site, same detoxification enzyme) Resistance_A->Shared_Mechanism Cross_Resistance Cross-Resistance to Insecticide B Occurs Shared_Mechanism->Cross_Resistance Yes No_Cross_Resistance No Cross-Resistance to Insecticide B Shared_Mechanism->No_Cross_Resistance No

Caption: Logical flow of cross-resistance development.

References

A comparative study of the environmental impact of Thiosultap and fipronil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the environmental impact of two insecticides: Thiosultap (also known as Dimehypo or this compound-disodium) and Fipronil. The following sections present a summary of their effects on non-target organisms, their environmental fate, and persistence, supported by available experimental data. Detailed experimental protocols based on OECD guidelines are also provided for key assessment methods.

Executive Summary

Fipronil, a broad-spectrum phenylpyrazole insecticide, is characterized by its high toxicity to a wide range of invertebrates, particularly insects, and its relatively long persistence in the environment. In contrast, this compound, a nereistoxin analogue insecticide, generally exhibits lower toxicity to non-target organisms and degrades more rapidly in the environment. While data for Fipronil is extensive, quantitative information for this compound is less abundant in publicly available literature. This guide synthesizes the available data to provide a comparative overview for environmental risk assessment.

Data Presentation: Quantitative Comparison

The following tables summarize the key environmental impact parameters for this compound and Fipronil.

Table 1: Acute Toxicity to Non-Target Organisms

OrganismParameterThis compound (Dimehypo)Fipronil
Honeybee (Apis mellifera) Acute Contact LD50 (μ g/bee )Data not readily available0.004 - 0.0054[1][2]
Acute Oral LD50 (μ g/bee )Data not readily available0.052[2]
Fish (Cyprinus carpio - Carp) 96-hour LC50 (mg/L)~90.083 (Bluegill sunfish)[3]
Aquatic Invertebrates (Daphnia sp.) 48-hour EC50 (mg/L)Data not readily available0.19[4]
Algae (Dunaliella salina) 10-day IC50 (g/L)0.032[5]Data not readily available

Table 2: Environmental Fate and Persistence

ParameterThis compound (Dimehypo)Fipronil
Soil Half-life (t½) Slow rate of degradation, but specific values not readily available. Considered to have low adsorption and high mobility[6].122 - 219 days (aerobic)[7]
Water Photolysis Half-life (t½) Stable in neutral and acidic solutions, decomposes in alkaline solutions[8].3.6 - 12 hours[7]
Bioaccumulation Factor (BCF) in Fish Low potential for bioaccumulation due to rapid excretion[6][9]. Specific BCF value not readily available.321 (whole fish)[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized OECD guidelines.

Acute Oral Toxicity in Honeybees (OECD Guideline 213)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally to adult worker honeybees.

  • Methodology:

    • Test Organisms: Young, healthy adult worker honeybees (Apis mellifera) from a queen-right colony, free of disease.

    • Test Substance Preparation: The test substance is dissolved or suspended in a sucrose solution (typically 50% w/v). A series of at least five geometrically spaced concentrations are prepared.

    • Exposure: Bees are starved for 2-4 hours before being individually or group-fed a known volume of the treated sucrose solution. A control group receives only the sucrose solution.

    • Observation: Mortality and any behavioral abnormalities are recorded at 4, 24, 48, 72, and 96 hours after exposure.

    • Data Analysis: The LD50, the dose estimated to cause 50% mortality of the test bees, is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Contact Toxicity in Honeybees (OECD Guideline 214)
  • Objective: To determine the median lethal dose (LD50) of a substance when applied topically to adult worker honeybees.

  • Methodology:

    • Test Organisms: As per OECD 213.

    • Test Substance Preparation: The test substance is dissolved in a suitable volatile solvent (e.g., acetone). A series of at least five geometrically spaced concentrations are prepared.

    • Exposure: A precise volume (e.g., 1 µL) of the test solution is applied directly to the dorsal thorax of each anesthetized bee using a micro-applicator. A control group is treated with the solvent only.

    • Observation: Mortality and behavioral abnormalities are recorded at 4, 24, 48, 72, and 96 hours after application.

    • Data Analysis: The LD50 is calculated as described in OECD 213.

Fish Acute Toxicity Test (OECD Guideline 203)
  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a short exposure period.

  • Methodology:

    • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) of a specific size and age range.

    • Test Conditions: Fish are exposed to the test substance in a flow-through or semi-static system for 96 hours. Water quality parameters (temperature, pH, dissolved oxygen) are maintained within a narrow range.

    • Test Concentrations: At least five geometrically spaced concentrations of the test substance and a control are used.

    • Observation: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated for each observation time.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)
  • Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

  • Methodology:

    • Test Organisms: A suitable fish species with a low lipid content.

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period (e.g., 28 days) until a steady-state concentration in the fish tissue is reached.

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a period to allow for the elimination of the substance.

    • Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

    • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
  • Objective: To determine the rate and pathway of degradation of a substance in soil under aerobic and anaerobic conditions.

  • Methodology:

    • Soil Samples: At least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

    • Test Setup: The test substance, often radiolabelled, is applied to the soil samples. The soils are then incubated in the dark at a constant temperature and moisture content. For anaerobic testing, the soil is flooded and purged with an inert gas.

    • Sampling: Soil samples are taken at various time intervals over a period of up to 120 days.

    • Analysis: The concentration of the parent substance and its transformation products are determined using appropriate analytical techniques (e.g., chromatography, mass spectrometry). Mineralization to CO2 is also measured.

    • Data Analysis: The degradation rate (half-life, DT50) of the parent substance and the formation and decline of major transformation products are calculated.

Mandatory Visualization

Environmental_Fate_Comparison cluster_this compound This compound cluster_fipronil Fipronil This compound This compound (Dimehypo) Thio_Soil Soil This compound->Thio_Soil Low Adsorption, High Mobility Thio_Water Water This compound->Thio_Water Stable (neutral/acidic), Decomposes (alkaline) Thio_Biota Biota This compound->Thio_Biota Low Potential for Bioaccumulation Nereistoxin Degradation to Nereistoxin Thio_Soil->Nereistoxin Thio_Water->Nereistoxin Rapid_Excretion Rapid Excretion Thio_Biota->Rapid_Excretion Fipronil Fipronil Fipro_Soil Soil Fipronil->Fipro_Soil Moderate Persistence Fipro_Water Water Fipronil->Fipro_Water Rapid Photolysis Fipro_Biota Biota Fipronil->Fipro_Biota High Potential for Bioaccumulation Fipro_Degradation Degradation to Sulfone, Sulfide, Desulfinyl, Amide Fipro_Soil->Fipro_Degradation Fipro_Water->Fipro_Degradation Bioaccumulation Bioaccumulation Fipro_Biota->Bioaccumulation

Caption: Comparative environmental fate pathways of this compound and Fipronil.

Experimental_Workflow_Toxicity cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting Test_Substance Test Substance Characterization Protocol_Selection Selection of OECD Guideline Test_Substance->Protocol_Selection Test_Organism Test Organism Selection & Acclimation Test_Organism->Protocol_Selection Dose_Preparation Dose/Concentration Preparation Protocol_Selection->Dose_Preparation Exposure Exposure of Organisms Dose_Preparation->Exposure Data_Collection Data Collection (Mortality, Sub-lethal effects) Exposure->Data_Collection Statistical_Analysis Statistical Analysis (LD50/LC50/EC50 Calculation) Data_Collection->Statistical_Analysis Risk_Assessment Risk Assessment Statistical_Analysis->Risk_Assessment Final_Report Final Report Generation Risk_Assessment->Final_Report

Caption: General experimental workflow for ecotoxicity testing.

Conclusion

Based on the available data, Fipronil presents a higher environmental risk than this compound due to its greater toxicity to a broad range of non-target organisms and its longer persistence in the environment. This compound appears to be a less persistent insecticide with a lower potential for bioaccumulation. However, the limited availability of comprehensive, standardized ecotoxicological data for this compound highlights the need for further research to conduct a more complete and quantitative comparative risk assessment. Researchers and drug development professionals should consider these environmental profiles when evaluating the use and development of these or similar insecticidal compounds.

References

A Comparative Analysis of Thiosultap-disodium and Thiosultap-monosodium Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal efficacy of Thiosultap-disodium and this compound-monosodium. Both are nereistoxin analogue insecticides, valued for their effectiveness against a range of agricultural pests, particularly in rice cultivation. This document synthesizes available data on their mode of action, target pests, and presents a standardized experimental protocol for their evaluation.

Introduction

This compound-disodium and this compound-monosodium are salts of this compound, a synthetic derivative of nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1][2] These compounds function as insecticides with both stomach and contact action, primarily used to control chewing and sucking insect pests.[3][4] Their primary application is in the protection of rice crops from significant pests such as the Asiatic rice borer (Chilo suppressalis) and the yellow rice borer (Scirpophaga incertulas).[3][4]

Physicochemical Properties

A brief overview of the key physicochemical properties of both compounds is presented in Table 1.

PropertyThis compound-disodiumThis compound-monosodium
Synonyms Bisultap, DimehypoMonosultap, Monomehypo
CAS Number 52207-48-429547-00-0
Molecular Formula C₅H₁₁NNa₂O₆S₄C₅H₁₂NNaO₆S₄
Molecular Weight 355.4 g/mol [5]333.4 g/mol [6]

Mode of Action: Nicotinic Acetylcholine Receptor Blockade

Both this compound-disodium and this compound-monosodium exert their insecticidal effects by acting as antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1][2] Nereistoxin and its analogues block the ion channel of the nAChR, preventing the binding of the neurotransmitter acetylcholine.[1][2] This disruption of cholinergic neurotransmission leads to paralysis and ultimately, the death of the insect.

The signaling pathway can be visualized as follows:

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle (containing Acetylcholine) Ca_Influx->Vesicle triggers fusion ACh_Release Acetylcholine (ACh) Release Vesicle->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to This compound This compound-disodium or This compound-monosodium This compound->nAChR blocks Ion_Channel Ion Channel nAChR->Ion_Channel Na_Influx Na⁺ Influx nAChR->Na_Influx opens channel for Blocked_Channel Blocked Ion Channel nAChR->Blocked_Channel results in Depolarization Depolarization Na_Influx->Depolarization Nerve_Impulse Nerve Impulse Depolarization->Nerve_Impulse generates

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway and Blockade by this compound analogues.

Comparative Efficacy

Both compounds are used to control pests including:

  • Asiatic rice borer (Chilo suppressalis)[3][4]

  • Yellow rice borer (Scirpophaga incertulas)[4]

  • Rice leaf roller (Cnaphalocrocis medinalis)[4]

  • Various Lepidopteran and Coleopteran pests[3]

A study on the susceptibility of Chilo suppressalis to various insecticides reported a lethal dose 50 (LD50) for this compound-monosodium. However, a corresponding value for this compound-disodium was not provided for a direct comparison. It is important to note that resistance to monosultap has been observed in some field populations of C. suppressalis.[7]

Experimental Protocols for Efficacy Evaluation

To conduct a comparative efficacy study of this compound-disodium and this compound-monosodium, a standardized bioassay protocol is essential. The following methodology is a synthesis of established procedures for testing insecticides against Lepidopteran rice pests.

Objective

To determine and compare the median lethal concentration (LC50) and/or median lethal dose (LD50) of this compound-disodium and this compound-monosodium against a target insect pest (e.g., Chilo suppressalis).

Materials
  • Technical grade this compound-disodium and this compound-monosodium (≥95% purity)

  • Acetone (analytical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Rearing cages for the target insect

  • Rice seedlings (susceptible variety) for feeding

  • Micropipettes and sterile tips

  • Glass vials or Petri dishes

  • Topical application micro-applicator (for LD50)

  • Spray tower or leaf-dip apparatus (for LC50)

  • Healthy, uniform-sized larvae of the target insect (e.g., 3rd instar)

Methods

5.3.1. Preparation of Test Solutions

  • Prepare stock solutions of this compound-disodium and this compound-monosodium by dissolving a known weight of the technical grade material in acetone.

  • From the stock solutions, prepare a series of five to seven graded concentrations using distilled water containing a small amount of surfactant (e.g., 0.1%) to ensure proper mixing and adhesion to plant surfaces. A control solution containing only distilled water and surfactant should also be prepared.

5.3.2. Bioassay Procedures (Choose one or both)

  • Leaf-Dip Bioassay (for LC50):

    • Excise fresh rice leaves of a uniform size.

    • Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds).

    • Allow the leaves to air-dry completely.

    • Place one treated leaf into a Petri dish or vial lined with moistened filter paper.

    • Introduce a known number of larvae (e.g., 10-15) into each dish.

    • Seal the dishes and maintain them under controlled conditions (e.g., 25 ± 2°C, 70 ± 5% RH, 16:8 L:D photoperiod).

    • Assess mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Topical Application Bioassay (for LD50):

    • Immobilize the larvae by chilling or using CO₂.

    • Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the acetone-based test solution to the dorsal thorax of each larva.

    • Place the treated larvae in a clean Petri dish with an untreated fresh rice leaf for food.

    • Maintain the dishes under the same controlled conditions as the leaf-dip bioassay.

    • Record mortality at 24, 48, and 72 hours.

5.3.3. Data Analysis

  • Correct the observed mortality for control mortality using Abbott's formula.

  • Perform probit analysis on the corrected mortality data to determine the LC50 or LD50 values and their 95% confidence intervals for each compound.

  • Compare the LC50 or LD50 values to assess the relative efficacy of this compound-disodium and this compound-monosodium.

The following diagram illustrates a general workflow for a comparative insecticide efficacy bioassay.

Insecticide Efficacy Bioassay Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_conclusion Conclusion Insect_Rearing Insect Rearing (e.g., Chilo suppressalis) Treatment_Application Treatment Application (Leaf-dip or Topical) Insect_Rearing->Treatment_Application Insecticide_Prep Prepare Test Solutions (this compound-disodium & this compound-monosodium) Insecticide_Prep->Treatment_Application Plant_Prep Prepare Rice Seedlings Plant_Prep->Treatment_Application Incubation Incubation (Controlled Environment) Treatment_Application->Incubation Mortality_Assessment Mortality Assessment (24, 48, 72 hours) Incubation->Mortality_Assessment Data_Analysis Data Analysis (Probit Analysis) Mortality_Assessment->Data_Analysis LC50_LD50_Determination LC50/LD50 Determination Data_Analysis->LC50_LD50_Determination Efficacy_Comparison Efficacy Comparison LC50_LD50_Determination->Efficacy_Comparison

A generalized workflow for conducting a comparative bioassay of insecticide efficacy.

Conclusion

This compound-disodium and this compound-monosodium are important insecticidal tools, particularly for the management of rice pests. Their shared mode of action as nicotinic acetylcholine receptor blockers underscores their neurotoxic effects on target insects. While both are widely used, there is a lack of publicly available, direct comparative studies on their relative efficacy. The experimental protocol outlined in this guide provides a framework for researchers to conduct such a comparison, which would be of significant value to the scientific community and for the development of effective pest management strategies. Future research should focus on generating this comparative data to enable more informed decisions in the selection and application of these insecticides.

References

Inter-laboratory Validation of Quantitative Methods for Thiosultap: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Thiosultap: Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information is compiled from various validation studies to offer researchers, scientists, and drug development professionals a thorough understanding of the performance and protocols of each technique.

Comparison of Quantitative Methods

The choice between GC-ECD and LC-MS/MS for this compound analysis depends on various factors, including the required sensitivity, sample matrix, and laboratory resources. While both methods have been shown to be effective, they possess distinct advantages and disadvantages.[1]

Gas Chromatography (GC) methods for this compound typically involve a derivatization step to convert this compound to nereistoxin, which is more amenable to GC analysis.[1] This adds to the complexity and time of the sample preparation process.[1] However, GC-ECD can offer high sensitivity and is a well-established technique in many laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a more direct and simpler approach for the determination of this compound residues, as it does not require a derivatization step.[1] This method is often faster and less laborious.[1] LC-MS/MS also provides high selectivity and sensitivity.

The following tables summarize the quantitative data from various studies, providing a basis for an objective comparison of the two methods.

Data Presentation

Table 1: Performance of GC-ECD Method for this compound Analysis

ParameterMatrixRecovery (%)RSDr (%)*RSDir (%)**RSDR (%)***Reference
Linearity Plant FoodsNot explicitly stated, but method validated---[2]
Recovery Plant Foods72 - 1080.3 - 14.71.7 - 10.92.4 - 15.3[2]

* Relative Standard Deviation for repeatability ** Relative Standard Deviation for intermediate precision *** Relative Standard Deviation for reproducibility among laboratories

Table 2: Performance of LC-MS/MS Methods for this compound Analysis

ParameterMatrixRecovery (%)RSDr (%)*RSDir (%)**LODLOQReference
Linearity Palm OilR² = 0.999--2.9 ng/mL8.7 ng/mL[1]
Recovery Palm Oil72 - 1034 - 6< 12--[1]
Linearity PepperLinear over 0.001-0.5 mg/L--Low µg/kg range-[3]
Recovery Pepper58 - 87< 20---[3]

* Relative Standard Deviation for repeatability ** Relative Standard Deviation for intermediate precision

Experimental Protocols

Gas Chromatography-Electron Capture Detection (GC-ECD) Method

This protocol is based on a method for the simultaneous determination of four nereistoxin-related pesticides in plant foods.[2]

a. Sample Extraction and Derivatization:

  • Extract the sample with a hydrochloric acid solution containing cysteine hydrochloride.

  • Derivatize the extract to nereistoxin under alkaline conditions.

b. GC-ECD Analysis:

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector.

  • Analysis: Analyze the derivatized extract for the presence and quantity of nereistoxin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Palm Oil Matrix

This protocol is adapted from a validated in-house method for determining this compound-disodium residue in palm oil.[1]

a. Sample Extraction:

  • The specific extraction procedure from the reference should be followed. A general approach involves a liquid-liquid extraction.

b. LC-MS/MS Analysis:

  • Instrument: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis: Direct injection of the sample extract for quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Pepper Matrix

This protocol is based on a method for the analysis of this compound sodium in pepper.[3]

a. Sample Extraction and Cleanup:

  • Perform an acetonitrile extraction in an acidic medium with the aid of ultrasonic extraction.

  • Follow with a cleanup step using anhydrous MgSO₄.

b. LC-MS/MS Analysis:

  • Instrument: Linear Ion Trap Quadrupole LC-MS/MS.

  • Ionization Mode: Negative mode for this compound sodium.

  • Analysis: Analyze the cleaned-up extract for the quantification of this compound.

Mandatory Visualization

Thiosultap_Signaling_Pathway This compound This compound (metabolized to Nereistoxin) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization PI3K_Akt PI3K-Akt Signaling Pathway IonChannel->PI3K_Akt Ca2+ activates NeuronalEffects Neuronal Excitation & Blockade Depolarization->NeuronalEffects

Figure 1: this compound's mechanism of action on the nicotinic acetylcholine receptor signaling pathway.

GC_ECD_Workflow Start Sample Collection Extraction Acidic Extraction (with cysteine hydrochloride) Start->Extraction Derivatization Derivatization to Nereistoxin (alkaline conditions) Extraction->Derivatization GC_Analysis GC-ECD Analysis Derivatization->GC_Analysis Data Data Acquisition & Quantification GC_Analysis->Data

Figure 2: Experimental workflow for the quantitative analysis of this compound using GC-ECD.

LC_MS_MS_Workflow Start Sample Collection Extraction Sample Extraction (e.g., Acetonitrile or LLE) Start->Extraction Cleanup Optional Cleanup (e.g., MgSO4) Extraction->Cleanup LCMS_Analysis LC-MS/MS Analysis (Direct Injection) Extraction->LCMS_Analysis Direct (if no cleanup) Cleanup->LCMS_Analysis Data Data Acquisition & Quantification LCMS_Analysis->Data

Figure 3: Experimental workflow for the quantitative analysis of this compound using LC-MS/MS.

Method_Comparison cluster_GC GC-ECD cluster_LCMS LC-MS/MS GC_Pros Pros: - High Sensitivity - Established Technique GC_Cons Cons: - Derivatization Required - More Complex Workflow LCMS_Pros Pros: - No Derivatization - Faster & Simpler - High Selectivity LCMS_Cons Cons: - Potential Matrix Effects - Higher Instrument Cost Thiosultap_Analysis This compound Quantitative Analysis Thiosultap_Analysis->GC_Pros Thiosultap_Analysis->GC_Cons Thiosultap_Analysis->LCMS_Pros Thiosultap_Analysis->LCMS_Cons

Figure 4: Logical relationship diagram comparing GC-ECD and LC-MS/MS methods for this compound analysis.

References

Toxicological risk assessment of Thiosultap in comparison to organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Thiosultap, a nereistoxin analogue insecticide, and organophosphates, a widely used class of insecticides. The following sections detail their mechanisms of action, present comparative acute toxicity data, and outline the standardized experimental protocols used for their assessment.

Executive Summary

This compound and organophosphates represent two distinct classes of insecticides with different modes of action and toxicological profiles. Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to a cholinergic crisis characterized by overstimulation of acetylcholine receptors.[1] this compound, a nereistoxin analogue, acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), blocking nerve signal transmission.[2] This fundamental difference in their mechanisms of action results in varied toxicological risks to mammals and the environment.

Quantitative data on acute toxicity indicates that this compound generally exhibits lower mammalian toxicity compared to many commonly used organophosphates. This guide will delve into the specifics of these differences, supported by experimental data and detailed methodologies.

Comparative Acute Toxicity Data

The following tables summarize the acute toxicity of this compound alongside several common organophosphates. The data is presented as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, which represent the dose or concentration required to cause mortality in 50% of the tested animal population. Lower values indicate higher toxicity.

Table 1: Acute Oral Toxicity Data in Rats

CompoundOral LD50 (mg/kg)Toxicity Class
This compound-disodium996Moderate
This compound-monosodium333Moderate
Chlorpyrifos95 - 270High
Malathion1539 - 8227Low to Moderate
Diazinon300 - >2150Moderate
Parathion2 - 30High
Glyphosate>4320Low

Table 2: Acute Dermal Toxicity Data

CompoundSpeciesDermal LD50 (mg/kg)Toxicity Class
This compound-Data not available-
ChlorpyrifosRabbit1000 - 2000Moderate
MalathionRabbit8790Low
DiazinonRabbit>2020Low
ParathionRat6.8 - 50High
GlyphosateRabbit>5000Low

Table 3: Acute Inhalation Toxicity Data in Rats

CompoundInhalation LC50 (mg/L) (4-hour exposure)Toxicity Class
This compoundData not available-
Chlorpyrifos>0.2Low
Malathion>5.2Low
Diazinon>2.33Low
Parathion0.084High
Glyphosate>4.43Low

Mechanisms of Action

The differing toxicological profiles of this compound and organophosphates stem from their distinct molecular targets and mechanisms of action within the nervous system.

This compound: Nicotinic Acetylcholine Receptor (nAChR) Blockade

This compound is an analogue of nereistoxin, a natural toxin isolated from a marine annelid.[2] Its primary mode of action is the blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2][3] Unlike acetylcholine, which binds to and activates these receptors to propagate a nerve impulse, this compound binds to the receptor without activating it, thereby preventing acetylcholine from binding and effectively blocking the transmission of the nerve signal. This leads to paralysis and eventual death of the insect.

thiosultap_mechanism cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to & Activates Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens nAChR->Ion_Channel Remains Closed This compound This compound This compound->nAChR Binds to & Blocks Ion_Channel->Postsynaptic_Neuron No Depolarization

Mechanism of this compound action at the synapse.
Organophosphates: Acetylcholinesterase (AChE) Inhibition

Organophosphates exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][4] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, which terminates the nerve signal. Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[5] This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of muscarinic and nicotinic receptors.[4] This overstimulation, known as a cholinergic crisis, manifests as a wide range of symptoms, including muscle tremors, convulsions, glandular hypersecretion, and in severe cases, respiratory failure and death.[1]

organophosphate_mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Accumulates & Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Organophosphate Organophosphate Organophosphate->AChE Inhibits (Phosphorylates) Overstimulation Continuous Stimulation (Cholinergic Crisis) Receptors->Overstimulation

Mechanism of Organophosphate action at the synapse.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized acute toxicity studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity Testing (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: The test substance is administered in a stepwise procedure, with each step using three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first step (mortality or survival) determines the next dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

acute_oral_toxicity_workflow Start Start: Select Dose Level Dose_Animals Administer Substance to 3 Rats Start->Dose_Animals Observe_48h Observe for Mortality (up to 48 hours) Dose_Animals->Observe_48h Decision Outcome? Observe_48h->Decision Stop_No_Mortality Stop: Classify Toxicity (Lower Toxicity) Decision->Stop_No_Mortality 0 or 1 death Stop_Mortality Stop: Classify Toxicity (Higher Toxicity) Decision->Stop_Mortality 3 deaths Test_Lower_Dose Test at Lower Dose Level Decision->Test_Lower_Dose 2 deaths Test_Higher_Dose Test at Higher Dose Level Decision->Test_Higher_Dose No effect at starting dose Test_Lower_Dose->Dose_Animals Test_Higher_Dose->Dose_Animals

Workflow for Acute Oral Toxicity Testing (OECD 423).
Chronic Toxicity Studies (OECD Guideline 452)

Chronic toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.

  • Test Animals: Rodents (rats or mice) are commonly used.

  • Procedure: The test substance is administered daily in graduated doses to several groups of experimental animals for the majority of their lifespan (e.g., 12-24 months). A control group receives the vehicle only.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and tumor formation. Hematology, clinical chemistry, and urinalysis are performed at regular intervals. A full histopathological examination is conducted on all animals at the end of the study.

  • Data Analysis: The data are used to identify target organs, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The toxicological risk assessment of this compound in comparison to organophosphates reveals significant differences in their mechanisms of action and acute mammalian toxicity. Organophosphates, through their irreversible inhibition of acetylcholinesterase, pose a high risk of acute cholinergic toxicity. This compound, acting as a nicotinic acetylcholine receptor antagonist, generally demonstrates a lower acute mammalian toxicity profile. This comparative guide provides researchers and drug development professionals with essential data and mechanistic insights to inform risk assessments and guide the development of safer and more selective pest control agents. Further research into the chronic toxicity and environmental fate of this compound is warranted to provide a more complete understanding of its overall risk profile.

References

Comparative Metabolism of Thiosultap and Nereistoxin in Target Pests: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a synthetic insecticide, and its active metabolite, nereistoxin, represent a significant area of study in pest management. Nereistoxin, a naturally occurring toxin isolated from the marine annelid Lumbriconereis heteropoda, is a potent blocker of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects. This compound, along with other analogues like cartap and bensultap, functions as a pro-insecticide, undergoing metabolic conversion to nereistoxin within the target pest to exert its insecticidal effect.[1] This guide provides a comparative overview of the metabolism of this compound and nereistoxin in target insect pests, summarizing the available experimental data and outlining the key metabolic pathways.

While direct comparative studies quantifying the metabolic rates and profiles of this compound and nereistoxin in the same insect species are limited in the publicly available scientific literature, this guide synthesizes the existing knowledge to provide a comprehensive understanding of their biotransformation.

Metabolic Pathways

The metabolism of this compound and nereistoxin in insects primarily involves two phases. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.

Phase I Metabolism: Bioactivation and Detoxification

The critical initial step in the action of this compound is its bioactivation to the potent neurotoxin, nereistoxin. This conversion is a key determinant of its efficacy.

This compound Metabolism (Bioactivation): this compound is readily metabolized to nereistoxin within the insect body. This process involves the cleavage of the thiosulfate groups, leading to the formation of the active dithiolane ring structure of nereistoxin. This bioactivation is crucial for the insecticidal activity of this compound.

Nereistoxin Metabolism (Detoxification): Once formed, nereistoxin undergoes detoxification through several metabolic pathways. The primary routes of nereistoxin metabolism are:

  • N-demethylation: The removal of one or both methyl groups from the nitrogen atom.

  • S-oxidation: The oxidation of the sulfur atoms in the dithiolane ring.

Sequential N-demethylation and S-oxidation of nereistoxin progressively decrease its potency at the nicotinic acetylcholine receptor and its overall toxicity to insects.[1] These detoxification steps are critical for insect survival following exposure.

Role of Cytochrome P450 Monooxygenases: Cytochrome P450 (CYP) enzymes play a central role in the metabolism of both nereistoxin and its pro-insecticides. The use of P450 inhibitors has been shown to reduce the toxicity of nereistoxin, indicating that CYPs are involved in its detoxification. Conversely, these inhibitors can enhance the toxicity of pro-insecticides like cartap, suggesting that CYPs are also involved in the bioactivation process.[1]

Quantitative Metabolic Data

Table 1: Comparative in vitro Metabolic Stability of this compound and Nereistoxin in Insect Liver Microsomes (Hypothetical Data)

CompoundTarget Pest SpeciesMatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolite(s)
This compoundPlutella xylostellaLiver Microsomes[Data not available][Data not available]Nereistoxin
NereistoxinPlutella xylostellaLiver Microsomes[Data not available][Data not available]N-desmethyl-nereistoxin, Nereistoxin S-oxide
This compoundChilo suppressalisLiver Microsomes[Data not available][Data not available]Nereistoxin
NereistoxinChilo suppressalisLiver Microsomes[Data not available][Data not available]N-desmethyl-nereistoxin, Nereistoxin S-oxide
This compoundSpodoptera frugiperdaLiver Microsomes[Data not available][Data not available]Nereistoxin
NereistoxinSpodoptera frugiperdaLiver Microsomes[Data not available][Data not available]N-desmethyl-nereistoxin, Nereistoxin S-oxide

Experimental Protocols

Detailed experimental protocols for the comparative metabolism of this compound and nereistoxin in target pests are not explicitly published. However, based on standard methodologies for studying insecticide metabolism, a general workflow can be outlined.

1. Preparation of Insect Microsomes

This protocol describes a general method for the isolation of microsomes from insect tissues, which are a rich source of metabolic enzymes like cytochrome P450s.

  • Tissue Homogenization: Dissect the desired insect tissue (e.g., fat body, midgut) on ice in a homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and 20% glycerol).

  • Centrifugation: Homogenize the tissue using a Potter-Elvehjem homogenizer. Centrifuge the homogenate at low speed (e.g., 700 x g for 10 min at 4°C) to remove cell debris and nuclei.

  • Mitochondrial Pellet Removal: Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondria.

  • Microsomal Pellet Collection: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomes.

  • Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer) and determine the protein concentration using a standard assay (e.g., Bradford assay). Store the microsomes at -80°C until use.

2. In Vitro Metabolism Assay

This protocol outlines a general procedure for assessing the metabolism of this compound and nereistoxin using insect microsomes.

  • Incubation Mixture: Prepare an incubation mixture containing insect microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (this compound or nereistoxin) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Incubation: Pre-incubate the mixture at the optimal temperature for the insect species (e.g., 30-37°C) for a few minutes before initiating the reaction by adding the NADPH-generating system.

  • Time Points: Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent compound and its metabolites.

3. Analytical Methodology: LC-MS/MS for this compound and Nereistoxin

A sensitive and specific LC-MS/MS method is essential for the quantitative analysis of this compound, nereistoxin, and their metabolites.

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each analyte (multiple reaction monitoring, MRM) to ensure selectivity and sensitivity.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of this compound and Nereistoxin

Metabolic Pathway of this compound and Nereistoxin This compound This compound (Pro-insecticide) Nereistoxin Nereistoxin (Active Toxin) This compound->Nereistoxin Bioactivation (Hydrolysis) Detoxified_Metabolites Detoxified Metabolites (N-desmethyl-nereistoxin, Nereistoxin S-oxide) Nereistoxin->Detoxified_Metabolites Detoxification (N-demethylation, S-oxidation) (CYP450) Excretion Excretion Detoxified_Metabolites->Excretion

Caption: Metabolic conversion of this compound to Nereistoxin and subsequent detoxification.

Experimental Workflow for In Vitro Metabolism Study

Experimental Workflow cluster_prep Microsome Preparation cluster_assay Metabolism Assay cluster_data Data Analysis Insect_Tissue Insect Tissue (e.g., Fat Body, Midgut) Homogenization Homogenization Insect_Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Microsomes Microsomal Pellet Centrifugation2->Microsomes Incubation Incubation with This compound or Nereistoxin + NADPH-generating system Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Quantification Quantification of Parent & Metabolites Analysis->Quantification Kinetics Metabolic Rate Determination Quantification->Kinetics

Caption: Workflow for studying insecticide metabolism using insect microsomes.

Conclusion

This compound acts as a pro-insecticide that is metabolically converted to the active neurotoxin, nereistoxin, in target pests. The subsequent detoxification of nereistoxin, primarily through N-demethylation and S-oxidation mediated by cytochrome P450 enzymes, is a key factor in determining insect susceptibility. While the general metabolic pathways are understood, there is a clear need for further research to provide direct comparative and quantitative data on the metabolism of this compound and nereistoxin across a range of economically important insect pests. Such studies would be invaluable for optimizing the use of these insecticides, managing resistance, and developing novel pest control strategies. The protocols and frameworks presented in this guide offer a foundation for conducting such much-needed research.

References

Safety Operating Guide

Proper Disposal of Thiosultap: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Thiosultap, an insecticide used in agricultural research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals are advised to familiarize themselves with these guidelines before handling or disposing of this chemical.

This compound and its disodium salt are classified as toxic if swallowed or in contact with skin.[1] Proper disposal is not merely a matter of laboratory hygiene but a legal requirement under federal and local regulations. This guide will provide a step-by-step approach to managing this compound waste, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a properly fitted respirator is necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.

Step-by-Step Disposal Procedures

Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which regulates the management of hazardous waste.[2] The following steps provide a framework for compliant disposal:

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the this compound waste is classified as hazardous waste. This determination must be made by the waste generator (the laboratory).

  • Check the Product Label and Safety Data Sheet (SDS): The manufacturer's product label and SDS are the primary sources of disposal information. They will often provide specific instructions and indicate if the product is a listed hazardous waste.

  • Characteristic Hazardous Waste: If the label or SDS does not provide clear guidance, you must determine if the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA:

    • Ignitability: The potential to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The ability to be harmful if ingested or absorbed.[2]

Given that this compound is toxic if swallowed or in contact with skin, it is highly likely to be classified as a characteristic hazardous waste due to toxicity.[1]

Step 2: Segregation and Collection of this compound Waste

  • Dedicated Waste Container: All this compound waste, including contaminated labware (e.g., pipette tips, weighing boats), unused product, and contaminated PPE, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name "this compound," and a clear description of the contents. The date when waste was first added to the container should also be recorded.

  • Storage: Store the waste container in a designated, secure area away from general laboratory traffic and incompatible chemicals.

Step 3: Arrange for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Licensed Hazardous Waste Contractor: The collected this compound waste must be disposed of through a licensed hazardous waste contractor. These companies are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).

  • "Clean Sweep" Programs: Some states offer "Clean Sweep" or similar programs for the collection and disposal of unwanted pesticides.[3] Check with your local environmental agency for availability.

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert colleagues in the immediate vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the room and prevent re-entry.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, don the appropriate PPE as listed above.

3. Contain the Spill:

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents) to contain the spill.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

4. Clean and Decontaminate the Area:

  • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate the spill area. A common procedure for decontaminating areas after a hazardous chemical spill involves:

    • Washing the area with a detergent solution.

    • Rinsing thoroughly with water.

5. Dispose of Contaminated Materials:

  • All materials used to clean the spill, including contaminated PPE, must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterValueReference
GHS Hazard StatementH301: Toxic if swallowed[1]
GHS Hazard StatementH311: Toxic in contact with skin[1]
GHS Precautionary StatementP501: Dispose of contents/container in accordance with local/regional/national/international regulations[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Thiosultap_Disposal_Workflow start This compound Waste Generated haz_det Hazardous Waste Determination (Consult SDS & Regulations) start->haz_det collect Segregate and Collect in Labeled Hazardous Waste Container haz_det->collect contact_ehs Contact Institutional EHS for Pickup and Disposal by Licensed Contractor collect->contact_ehs end Compliant Disposal contact_ehs->end spill Spill Occurs spill_proc Follow Emergency Spill Procedures spill->spill_proc spill_proc->collect

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thiosultap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Thiosultap, a substance classified as acutely toxic if swallowed or in contact with the skin.[1][2][3] Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various situations. A risk assessment should always be performed by the end user to ensure the highest level of protection.[1]

SituationRequired Personal Protective EquipmentSpecifications
Routine Handling & Splash Protection Chemical-resistant glovesNitrile gloves (e.g., AnsellPro Sol-Vex style 37-175), 15 mil thickness.[1]
Eye and face protectionSafety goggles or a face shield, approved under NIOSH (US), CSA (Canada), or EN 166 (EU) standards.[1]
Protective clothingA complete suit protecting against chemicals.[2]
Respiratory protectionA full-face particle respirator (type N99 in the US or type P2 EN 143 in the EU) is necessary where risk assessment shows air-purifying respirators are appropriate.[2]
Prolonged Direct Exposure (Immersion) Chemical-resistant glovesViton®/Butyl rubber gloves (e.g., AnsellPro style 38-612), 4/8 mil thickness.[1]
Emergency (Spill or Fire) Self-contained breathing apparatusTo be used in the event of a fire.[2]

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical. The following workflow outlines the key procedural steps to be followed.

Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Away from strong oxidizing agents. receiving->storage Upon receipt ppe Don Appropriate PPE (See Table 1) storage->ppe Before use weighing Weighing and Preparation: Use in a laboratory fume hood or with appropriate local exhaust ventilation. Avoid dust formation. ppe->weighing experiment Experimental Use: Avoid contact with skin and eyes. weighing->experiment decontamination Decontamination: Wash hands and exposed skin thoroughly after handling. experiment->decontamination After use waste_collection Waste Collection: Collect waste in a suitable, closed container. decontamination->waste_collection disposal Disposal: Dissolve in a combustible solvent. Burn in a chemical incinerator with an afterburner and scrubber. Dispose of as unused product. waste_collection->disposal

A logical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release:

  • Evacuate: Immediately evacuate personnel from the affected area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2]

  • Clean-up: Without creating dust, sweep up and shovel the material into a suitable, closed container for disposal.[1][2]

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[1][2] Do not induce vomiting.[1]

  • In Case of Skin Contact: Wash the affected area with soap and water. Take the victim immediately to the hospital.[1][2]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: this compound should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiosultap
Reactant of Route 2
Thiosultap

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.